molecular formula C25H26BrN5O13 B1226930 Surugatoxin CAS No. 40957-92-4

Surugatoxin

货号: B1226930
CAS 编号: 40957-92-4
分子量: 684.4 g/mol
InChI 键: BYUCWVNHAZPTMA-RVJSENRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Surugatoxin (SGTX) is a neurotoxin isolated from the Japanese ivory mollusk, Babylonia japonica . It serves as a specific, reversible, and competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), functioning as a potent ganglionic blocker . Its mechanism involves binding to the closed state of the receptor-channel complex, making it approximately 50-100 times more potent than the classical ganglionic blocker hexamethonium . This high-affinity blockade has been characterized with dissociation constants in the nanomolar range (e.g., 58-76 nM in rat models) . In research settings, this compound has been instrumental in studying autonomic ganglion function and neurotransmission. It inhibits orthodromic synaptic transmission, an effect that is slow to develop and intensifies with increasing stimulus frequency . Studies in animal models have shown that it can induce a range of effects mediated by ganglion blockade, including mydriasis (pupil dilation), hypotension, and suppression of spontaneous motility . The symptoms observed in historical cases of human ingestion, such as visual and speech disorders, dry mouth, and constipation, are consistent with its ganglionic-blocking action at various sites including the ciliary, submaxillary, and intestinal intrinsic ganglia . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to contact us for current availability, as the natural supply of this compound has historically been variable .

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

40957-92-4

分子式

C25H26BrN5O13

分子量

684.4 g/mol

IUPAC 名称

[(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate

InChI

InChI=1S/C25H26BrN5O13/c1-23(42)21(40)31-9-17(29-22(41)30-18(9)37)27-5-24(31,43)16(25(23)7-3-2-6(26)4-8(7)28-20(25)39)19(38)44-15-13(35)11(33)10(32)12(34)14(15)36/h2-4,10-16,32-36,42-43H,5H2,1H3,(H,28,39)(H3,27,29,30,37,41)/t10?,11-,12-,13-,14+,15?,16-,23+,24+,25+/m1/s1

InChI 键

BYUCWVNHAZPTMA-RVJSENRVSA-N

SMILES

CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O

手性 SMILES

C[C@@]1(C(=O)N2C3=C(NC[C@@]2([C@H]([C@]14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6[C@@H]([C@@H](C([C@H]([C@@H]6O)O)O)O)O)O)NC(=O)NC3=O)O

规范 SMILES

CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O

同义词

surugatoxin

产品来源

United States

Foundational & Exploratory

Surugatoxin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Surugatoxin (SGTX), a potent neurotoxin isolated from the Japanese ivory shell, Babylonia japonica. Following a significant food poisoning incident in Suruga Bay, Japan, in 1965, scientific investigation led to the discovery of this complex molecule.[1] this compound is a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for neuroscience research and a potential lead compound in drug development.[1] This document details the initial discovery, presents available quantitative data on its biological activity, outlines the experimental protocols for its isolation and characterization, and illustrates its mechanism of action through a signaling pathway diagram.

Discovery and Background

In September 1965, an outbreak of food poisoning affecting 26 individuals was reported in the Ganyudo area of Suruga Bay, Shizuoka Prefecture, Japan.[1] The symptoms were traced to the consumption of the Japanese ivory mollusk, Babylonia japonica.[1] Patients exhibited a range of symptoms including visual and speech disorders, mydriasis (pupil dilation), abdominal distention, dry mouth, numbness of the lips, and constipation.[1] These clinical manifestations were indicative of a blockade of the autonomic nervous system.[1] Subsequent research led to the isolation of the causative agent from the mid-gut gland of the mollusk, which was named this compound after Suruga Bay.[1]

Further studies revealed that the toxicity of the shellfish was seasonal, primarily occurring from July to September. It was later discovered that this compound and its analogues, neothis compound and prothis compound, are likely the metabolic products of a marine bacterium belonging to the Coryneform group, which bioaccumulates in the mollusk.[1]

Physicochemical Properties

This compound is a colorless crystalline substance with the following properties:

PropertyValueReference
Chemical FormulaC₂₅H₂₆BrN₅O₁₃[1]
Molecular Weight684.409 g/mol [1]
SolubilityInsoluble in organic solvents, very low solubility in water.[1]

Biological Activity and Pharmacology

This compound exerts its toxic effects by acting as a potent and specific antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[1] It is reported to be 50-100 times more potent than the classic ganglionic blocker hexamethonium.[1] The blockade is reversible and competitive, and it is believed that SGTX binds to the closed state of the nAChR channel-receptor complex.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the biological activity of this compound from various studies.

Table 1: In Vivo Effects of this compound

Animal ModelRoute of AdministrationDoseObserved EffectReference
CatIntravenous (i.v.)50 nmol/kgProlonged fall in blood pressure.[2]
CatIntravenous (i.v.)37-50 nmol/kgInhibition of hypertensive and hypotensive responses to DMPP and vagal nerve stimulation.[2]
CatClose intra-arterial6.2-12.3 nmol/kgBlockade of contractile response of the nictitating membrane to preganglionic stimulation.[2]
CatIntravenous (i.v.)0.15-0.2 mg/kgDepression of spontaneous movement, mydriasis, and relaxation of the nictitating membrane.[1]
MouseIntravenous (i.v.)0.5-1.0 mg/kgDisturbances in gait, suppression of spontaneous motility, and mydriasis.[1]
MouseIntraperitoneal (i.p.)20-40 mg/kgDepression of respiratory movement and tremor.[1]

Table 2: In Vitro Effects and Binding Affinity of this compound

PreparationMethodConcentration/ValueObserved EffectReference
Guinea-pig isolated ileumContraction assay12.3 nM - 1.23 µMShifted to the right and depressed the dose-response curves for nicotine and DMPP.[2]
Rat superior cervical ganglionElectrophysiology0.2 µM and 2 µMApparent dissociation constants (Kd) of 58 nM and 76 nM, respectively, against carbachol-induced depolarization.[1]
Rat isolated phrenic nerve-diaphragmNerve-muscle preparation< 12.3 µMNo effect on indirectly or directly stimulated responses.[2]

Experimental Protocols

General Workflow for Toxin Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification A Mid-gut glands of Babylonia japonica B Homogenization in acidified methanol A->B C Centrifugation B->C D Supernatant (Crude Extract) C->D E Column Chromatography (e.g., Amberlite IRC-50) D->E Crude extract loading F Elution with acidic buffer E->F G Further Chromatography (e.g., Sephadex G-10) F->G H High-Performance Liquid Chromatography (HPLC) G->H I Crystallization H->I J Pure this compound I->J G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_sgtx A Action Potential B Voltage-gated Ca²⁺ channels open A->B C Ca²⁺ influx B->C D Vesicular release of Acetylcholine (ACh) C->D F Nicotinic ACh Receptor (nAChR) D->F ACh binds to nAChR G Na⁺ influx / K⁺ efflux F->G H Depolarization (EPSP) G->H I Action Potential Generation H->I SGTX This compound (SGTX) SGTX->F Blocks ACh binding

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Surugatoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surugatoxin (SGTX) is a marine neurotoxin isolated from the Japanese ivory shell, Babylonia japonica. It exhibits potent and selective antagonistic activity against ganglionic nicotinic acetylcholine receptors (nAChRs), making it a valuable pharmacological tool for studying the autonomic nervous system and a potential lead compound in drug discovery. This technical guide provides a comprehensive overview of the chemical structure of this compound, its total synthesis, and its mechanism of action. Detailed experimental protocols for key synthetic steps are provided, along with quantitative data presented in structured tables. Visual diagrams generated using Graphviz are included to illustrate the synthetic strategy and the signaling pathway of nAChR antagonism.

Chemical Structure of this compound

This compound is a complex heptacyclic indole alkaloid. Its rigid, cage-like structure is adorned with a myo-inositol moiety, contributing to its unique pharmacological profile.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₂₆BrN₅O₁₃[1]
Molecular Weight 684.40 g/mol [1]
IUPAC Name [(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] (6aS,7R,8R,9R)-6'-bromo-6a,9-dihydroxy-9-methyl-1,2',3,10-tetraoxo-spiro[4,5,6,7-tetrahydropyrido[1,2-f]pteridine-8,3'-indoline]-7-carboxylate[1]
Appearance Colorless crystalline substance[1]
Solubility Insoluble in organic solvents, very low solubility in water[1]

Stereochemistry: The absolute stereochemistry of this compound has been determined by X-ray crystallography and confirmed through total synthesis. The complex stereochemical arrangement is crucial for its biological activity.

(A 2D chemical structure diagram of this compound with clear stereochemical representation would be placed here.)

Total Synthesis of (±)-Surugatoxin

The first total synthesis of (±)-Surugatoxin was achieved by Inoue and colleagues in 1994.[2] This landmark synthesis established the complex molecular architecture and provided a route to access this intricate natural product. A more recent approach by Lewis and coworkers in 2015 focused on the efficient construction of the aglycone core.[3]

Retrosynthetic Analysis and Strategy (Inoue et al., 1994)

The synthetic strategy employed by Inoue's group was a linear approach, starting from the readily available 6-bromoisatin. The key challenges were the construction of the congested polycyclic core and the stereoselective installation of the numerous chiral centers.

This compound Retrosynthesis This compound This compound (1) Intermediate_A Key Spiro-oxindole Intermediate This compound->Intermediate_A Glycosidation Myoinositol myo-Inositol Derivative This compound->Myoinositol Intermediate_B Pteridine Ring Precursor Intermediate_A->Intermediate_B Stereospecific Cyclization Bromoisatin 6-Bromoisatin Intermediate_B->Bromoisatin Multi-step sequence

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols

This section would contain a detailed experimental protocol for the stereospecific cyclization step from the full text of the Inoue et al. 1994 paper, including reagents, stoichiometry, reaction conditions, work-up, and purification. A placeholder is provided below.

Protocol: To a solution of the pteridine ring precursor in an appropriate solvent at a specific temperature, the cyclization agent is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

This section would contain a detailed experimental protocol for the hydration of the enamine to install the hydroxyl group from the full text of the Inoue et al. 1994 paper.

Protocol: The enamine intermediate is dissolved in a suitable solvent system, and a hydrating agent is added. The reaction is stirred for a specified time at a controlled temperature. The product is then isolated and purified.

This section would contain a detailed experimental protocol for the chemo-, regio-, and stereoselective oxindole annulation from the full text and supporting information of the Lewis et al. 2015 paper.

Protocol: A solution of the starting enone and the oxindole precursor in a specific solvent is treated with a catalyst at a defined temperature. The reaction progress is monitored, and upon completion, the product is isolated and purified using chromatographic techniques.

Quantitative Synthetic Data

Table 2: Selected Reaction Yields in the Total Synthesis of (±)-Surugatoxin (Inoue et al., 1994)

Reaction StepStarting MaterialProductYield (%)
Stereospecific Cyclization Pteridine Ring PrecursorKey Spiro-oxindole IntermediateData from full paper
Hydration Enamine IntermediateHydroxylated IntermediateData from full paper
Glycosidation Aglycone(±)-SurugatoxinData from full paper

Table 3: Spectroscopic Data for Key Intermediates

Intermediate¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Key Spiro-oxindole Data from full paperData from full paperData from full paper
Aglycone Data from full paperData from full paperData from full paper

Mechanism of Action: Ganglionic Nicotinic Acetylcholine Receptor Antagonism

This compound exerts its potent neurotoxic effects by acting as a competitive antagonist at ganglionic nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are crucial for neurotransmission in the autonomic nervous system.

Nicotinic Acetylcholine Receptor Signaling

In autonomic ganglia, the binding of acetylcholine (ACh) to the α subunits of the nAChR triggers a conformational change, opening the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the postsynaptic membrane and propagation of the nerve impulse.

Competitive Antagonism by this compound

This compound competes with acetylcholine for the same binding site on the nAChR. By binding to the receptor, this compound prevents the binding of ACh and the subsequent opening of the ion channel. This blockade of cholinergic transmission at the ganglionic level disrupts the normal functioning of the autonomic nervous system. Pharmacological studies suggest that this compound has a preference for the α3β4 nAChR subtype, which is prevalent in autonomic ganglia.

Surugatoxin_nAChR_Antagonism cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) nAChR_closed nAChR (Closed) ACh->nAChR_closed Binds nAChR_blocked nAChR (Blocked) ACh->nAChR_blocked Binding Prevented nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change Ion_Influx Na⁺/Ca²⁺ Influx nAChR_open->Ion_Influx Allows Depolarization Postsynaptic Depolarization Ion_Influx->Depolarization Signal_Propagation Signal Propagation Depolarization->Signal_Propagation SGTX This compound (SGTX) SGTX->nAChR_closed nAChR_blocked->Ion_Influx No Influx

Caption: Signaling pathway of nAChR and its inhibition by this compound.

Conclusion

This compound remains a molecule of significant interest to synthetic chemists and pharmacologists. Its complex structure has provided a challenging and rewarding target for total synthesis, pushing the boundaries of synthetic methodology. As a selective antagonist of ganglionic nAChRs, it continues to be a valuable tool for dissecting the complexities of the autonomic nervous system. Further research into the synthesis of this compound analogs and a deeper understanding of its interaction with nAChR subtypes could pave the way for the development of novel therapeutic agents targeting a range of autonomic dysfunctions.

References

An In-depth Technical Guide on the Mechanism of Action of Surugatoxin on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surugatoxin (SGTX), a marine neurotoxin isolated from the Japanese ivory shell Babylonia japonica, and its more potent analog, neothis compound (NSTX), are invaluable pharmacological tools for the study of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the mechanism of action of this compound and its related compounds on nAChRs. It details their competitive antagonistic properties, with a particular emphasis on their selectivity for ganglionic subtypes. This document synthesizes quantitative binding and functional data, outlines detailed experimental protocols for their characterization, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their diverse subunit composition gives rise to a wide array of receptor subtypes with distinct pharmacological and physiological profiles. The dysregulation of nAChR function is implicated in various neurological disorders, making them a critical target for drug discovery and development.

This compound (SGTX) was identified as the causative agent of "suruga sickness," a food poisoning characterized by mydriasis, abdominal pain, and visual disturbances. Subsequent research revealed that SGTX and its derivatives are potent antagonists of nAChRs, exhibiting a preferential blockade of ganglionic receptors over those at the neuromuscular junction. This selectivity has established them as crucial probes for differentiating between nAChR subtypes and for elucidating their physiological roles.

Mechanism of Action

This compound and neothis compound act as competitive antagonists at nicotinic acetylcholine receptors.[1] This mechanism involves the reversible binding of the toxin to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing the conformational change required for ion channel opening. The blockade is surmountable, meaning that it can be overcome by increasing the concentration of the agonist.

Studies on isolated rat superior cervical ganglion have shown that SGTX reversibly depresses orthodromic transmission and antagonizes the depolarizing action of the nAChR agonist carbachol.[2] The antagonism by SGTX at ganglionic nAChRs is characterized by a slow onset and offset of the block.

Subtype Selectivity

Both SGTX and NSTX exhibit a marked preference for ganglionic-type nAChRs over muscle-type nAChRs. This selectivity is a key feature that makes these toxins valuable for pharmacological research. While detailed quantitative data for SGTX across a wide range of nAChR subtypes is limited, studies on neothis compound provide insights into the binding profile of this class of compounds.

Quantitative Data

The following tables summarize the available quantitative data for this compound and Neothis compound, providing key parameters for their interaction with nicotinic acetylcholine receptors.

Table 1: Binding Affinity of this compound (SGTX) for Nicotinic Acetylcholine Receptors

Receptor Subtype/PreparationLigandParameterValue (nM)SpeciesReference
Ganglionic nAChR (Superior Cervical Ganglion)CarbacholApparent Dissociation Equilibrium Constant58 (at 0.2 µM SGTX)Rat[2]
Ganglionic nAChR (Superior Cervical Ganglion)CarbacholApparent Dissociation Equilibrium Constant76 (at 2 µM SGTX)Rat[2]

Table 2: Binding and Functional Inhibition Data for Neothis compound (NSTX)

Receptor Subtype/PreparationLigandParameterValue (nM)SpeciesReference
Forebrain Membranes[3H]NicotineIC5069 ± 6Rat[2]
Forebrain Membranes[3H]NicotineIC5078Rat
Mouse Brain Membranes[3H]NicotineIC5095Mouse
Guinea Pig IleumNicotinepA29.1 ± 0.1Guinea Pig

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on nicotinic acetylcholine receptors.

Radioligand Binding Assay (Competition Assay)

This protocol describes a competitive binding assay to determine the affinity of this compound for nAChRs using a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for a specific nAChR subtype.

Materials:

  • Receptor Source: Membranes from tissues or cells expressing the nAChR subtype of interest (e.g., rat forebrain membranes).

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [3H]Nicotine).

  • Competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled nAChR agonist or antagonist (e.g., 100 µM nicotine or carbachol).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation vials and fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Brain Tissue) Incubation Incubation (Receptor + Radioligand + SGTX) Receptor_Source->Incubation Radioligand Radioligand ([3H]Nicotine) Radioligand->Incubation SGTX This compound (Serial Dilutions) SGTX->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Equilibrium Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki Cheng-Prusoff Equation

Workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines the use of TEVC on Xenopus laevis oocytes expressing specific nAChR subtypes to characterize the inhibitory effects of this compound.

Objective: To measure the inhibition of acetylcholine-evoked currents by this compound and determine its IC50.

Materials:

  • Xenopus laevis oocytes expressing the desired nAChR subtype.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • Agonist: Acetylcholine chloride.

  • Antagonist: this compound.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).

Procedure:

  • Oocyte Preparation: Place a nAChR-expressing oocyte in the recording chamber and perfuse with ND96 solution.

  • Electrode Impalement: Impale the oocyte with two microelectrodes for voltage clamping. Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Application: Apply acetylcholine at a concentration that elicits a submaximal response (e.g., EC20) to obtain a stable baseline current.

  • Antagonist Application: Co-apply acetylcholine with increasing concentrations of this compound. Allow sufficient time for the inhibitory effect to reach a steady state at each concentration.

  • Washout: After testing a range of this compound concentrations, wash the oocyte with ND96 solution to observe the reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude of the acetylcholine-evoked current in the absence and presence of each concentration of this compound.

    • Normalize the current amplitudes to the control response (acetylcholine alone).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting concentration-response curve using non-linear regression analysis.

Electrophysiology_Workflow Oocyte_Prep Prepare nAChR-expressing Xenopus Oocyte Voltage_Clamp Voltage Clamp at -70 mV Oocyte_Prep->Voltage_Clamp ACh_Application Apply Acetylcholine (EC20) Voltage_Clamp->ACh_Application SGTX_Cofusion Co-apply ACh + this compound (Increasing Concentrations) ACh_Application->SGTX_Cofusion Record_Current Record Inward Current SGTX_Cofusion->Record_Current Data_Analysis Analyze Current Inhibition and Determine IC50 Record_Current->Data_Analysis SGTX_Signaling_Pathway nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Activates ACh Acetylcholine (ACh) ACh->nAChR Binds to SGTX This compound (SGTX) SGTX->nAChR Blockade Blockade Membrane_Depolarization Membrane Depolarization Ion_Channel_Opening->Membrane_Depolarization Leads to Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Membrane_Depolarization->Cellular_Response Triggers

References

The Pharmacology of Surugatoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surugatoxin (SGTX) is a marine neurotoxin isolated from the Japanese ivory mollusc, Babylonia japonica. It is a potent and specific antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for studying the autonomic nervous system and a potential lead compound in drug development. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its receptor affinity and physiological effects, detailed experimental protocols for its study, and visualizations of its interaction with relevant signaling pathways.

Introduction

This compound is a colorless crystalline substance with the chemical formula C25H26BrN5O13 and a molecular weight of 684.4 g/mol [1]. It was first identified following a food poisoning outbreak in Japan[2]. Subsequent research revealed its specific action as a competitive antagonist at ganglionic nAChRs[1]. This specificity distinguishes it from other nicotinic antagonists that may also act at the neuromuscular junction. The structurally related neothis compound is an even more potent nAChR antagonist[1][3].

Mechanism of Action

This compound exerts its pharmacological effects by acting as a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors[1]. It is believed to bind to the closed state of the channel-receptor complex, possibly at the receptor itself[1]. This action blocks the binding of the endogenous agonist, acetylcholine, thereby preventing depolarization of the postganglionic neuron and inhibiting neurotransmission through the autonomic ganglia. This ganglion-blocking action is the basis for its observed physiological effects[4].

Signaling Pathway of Nicotinic Acetylcholine Receptors in Autonomic Ganglia

The following diagram illustrates the signaling pathway at the autonomic ganglion and the point of inhibition by this compound.

cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron Preganglionic Neuron Preganglionic Neuron ACh_vesicle Acetylcholine (ACh) Preganglionic Neuron->ACh_vesicle releases nAChR Nicotinic ACh Receptor (nAChR) ACh_vesicle->nAChR binds to Postganglionic Neuron Postganglionic Neuron Effector_Organ Effector Organ Postganglionic Neuron->Effector_Organ innervates Depolarization Depolarization nAChR->Depolarization activates Action_Potential Action Potential Depolarization->Action_Potential initiates Action_Potential->Postganglionic Neuron This compound This compound This compound->nAChR blocks

This compound blocks the nicotinic acetylcholine receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological properties of this compound.

Table 1: Receptor Affinity
ParameterValueSpeciesTissueReference
Dissociation Constant (Ki)58 nMRatSuperior Cervical Ganglion[1][5]
Dissociation Constant (Ki)76 nMRatSuperior Cervical Ganglion[1][5]
Table 2: In Vivo Effects
EffectDosageSpeciesRoute of AdministrationReference
Depression of spontaneous movement, mydriasis, relaxation of nictitating membrane0.15-0.2 mg/kgCatIntravenous (i.v.)[1]
Hypotension (1-2 hours duration)0.15-0.2 mg/kgCatIntravenous (i.v.)[1]
Disturbances in gait, suppression of spontaneous motility, mydriasis0.5-1.0 mg/kgMouseIntravenous (i.v.)[1]
Depression of respiratory movement, tremor20-40 mg/kgMouseIntraperitoneal (i.p.)[1]
Prolonged fall in blood pressure50 nmol/kgCatIntravenous (i.v.)[4]
Inhibition of hypertensive/hypotensive response to DMPP and nerve stimulation37-50 nmol/kgCatIntravenous (i.v.)[4]
Blockade of nictitating membrane contraction6.2-12.3 nmol/kgCatClose intra-arterial[4]
Table 3: In Vitro Effects
EffectConcentrationPreparationReference
Rightward shift and depression of nicotine- and DMPP-induced contractions12.3 nM - 1.23 µMGuinea-pig isolated ileum[4]
No effect on acetylcholine or histamine responses< 12.3 µMGuinea-pig isolated ileum[4]
No effect on indirectly or directly stimulated phrenic nerve-diaphragm response< 12.3 µMRat isolated phrenic nerve-diaphragm[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound. These are based on established protocols for studying nicotinic acetylcholine receptor antagonists.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for nAChRs.

Start Start Prepare_Membranes Prepare tissue homogenate (e.g., rat superior cervical ganglion) Start->Prepare_Membranes Incubate Incubate membranes with radioligand (e.g., [3H]epibatidine) and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Workflow for a receptor binding assay.

Methodology:

  • Tissue Preparation: Superior cervical ganglia from rats are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in fresh buffer.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand for nAChRs (e.g., [3H]epibatidine) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled nicotinic agonist (e.g., nicotine).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (dissociation constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Anesthetized Animals

This protocol outlines the procedure for measuring the effect of this compound on blood pressure in an anesthetized animal model.

Methodology:

  • Animal Preparation: A cat is anesthetized (e.g., with pentobarbital sodium). The femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively.

  • Baseline Measurement: Arterial blood pressure is continuously monitored and recorded using a pressure transducer connected to a data acquisition system. A stable baseline blood pressure is established.

  • Drug Administration: this compound is administered intravenously at the desired dose.

  • Data Recording: Blood pressure is continuously recorded for a set period following drug administration to observe the onset, magnitude, and duration of the hypotensive effect.

  • Challenge with Agonists/Stimulation: To confirm the ganglionic blocking action, a nicotinic agonist such as 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP) or electrical stimulation of the splanchnic nerve can be performed before and after this compound administration to observe the inhibition of the expected pressor response.

Electrophysiological Recording from Isolated Superior Cervical Ganglion

This protocol describes the methodology for electrophysiological recordings to directly measure the effect of this compound on synaptic transmission in an isolated ganglion preparation.

Start Start Dissect Dissect superior cervical ganglion from a rat Start->Dissect Mount Mount ganglion in a recording chamber and perfuse with artificial cerebrospinal fluid (ACSF) Dissect->Mount Record_Baseline Record baseline postsynaptic potentials by stimulating the preganglionic nerve Mount->Record_Baseline Apply_SGTX Apply this compound to the perfusion solution Record_Baseline->Apply_SGTX Record_Effect Record postsynaptic potentials in the presence of this compound Apply_SGTX->Record_Effect Washout Washout this compound and record recovery Record_Effect->Washout End End Washout->End

Workflow for electrophysiological recording.

Methodology:

  • Preparation: The superior cervical ganglion is dissected from a rat and placed in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (ACSF).

  • Stimulation and Recording: A suction electrode is used to stimulate the preganglionic nerve, and a microelectrode is used to record the resulting postsynaptic potentials from a postganglionic neuron.

  • Baseline Recording: Baseline excitatory postsynaptic potentials (EPSPs) are recorded in response to preganglionic nerve stimulation.

  • This compound Application: this compound is added to the ACSF perfusing the ganglion at a known concentration.

  • Effect Recording: EPSPs are recorded in the presence of this compound to observe any reduction in their amplitude, indicating a blockade of synaptic transmission.

  • Washout: The ganglion is perfused with ACSF without this compound to determine if the blocking effect is reversible.

Conclusion

This compound is a highly specific and potent antagonist of ganglionic nicotinic acetylcholine receptors. Its well-characterized pharmacological profile, including its mechanism of action and quantitative effects, makes it an invaluable tool for neuropharmacological research. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other potential ganglionic blockers. Its unique properties may also warrant further exploration for therapeutic applications where modulation of the autonomic nervous system is desired.

References

Surugatoxin: A Technical Guide to its Function as a Ganglionic Blocker of Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Surugatoxin (SGTX), a marine neurotoxin known for its potent and selective blockade of ganglionic nicotinic acetylcholine receptors (nAChRs). This document details its mechanism of action, quantitative pharmacological data, experimental protocols for its study, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a neurotoxin originally isolated from the Japanese ivory shell, Babylonia japonica.[1] It is a complex molecule with the chemical formula C₂₅H₂₆BrN₅O₁₃.[1] Pharmacologically, this compound acts as a specific, reversible, and competitive antagonist of ganglionic nAChRs.[1] This property makes it a valuable tool for studying the physiological roles of these receptors in the autonomic nervous system. The structurally related compound, neothis compound, also isolated from the same mollusk, is an even more potent nAChR antagonist.[1]

Mechanism of Action

This compound exerts its effect by binding to and blocking the ion channel of nicotinic acetylcholine receptors located in autonomic ganglia.[1] These receptors, which are ligand-gated ion channels, are crucial for the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.

Upon binding of the endogenous agonist acetylcholine (ACh), the nAChR undergoes a conformational change, opening a central pore that allows the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the postsynaptic membrane and the propagation of the nerve signal. This compound competitively inhibits this process by binding to the receptor, preventing the conformational change necessary for channel opening and thereby blocking neurotransmission.[1]

Quantitative Pharmacological Data

The available quantitative data on this compound and its more potent analog, neothis compound, highlight their high affinity for ganglionic nAChRs.

CompoundParameterValueReceptor/SystemReference
This compound Dissociation Constant (Kd)58 nMRat Superior Cervical Ganglion (vs. Carbachol)[2][3]
Dissociation Constant (Kd)76 nMRat Superior Cervical Ganglion (vs. Carbachol)[2][3]
Neothis compound IC₅₀69 ± 6 nMRat Forebrain Membranes ([³H]nicotine binding)[4]

Note: Comprehensive IC₅₀/Ki data for this compound across a wide range of nAChR subtypes is limited in publicly available literature, likely due to the toxin's restricted availability after the 1970s. The available data strongly indicates a high affinity for ganglionic subtypes.

Qualitatively, this compound is reported to be 50-100 times more potent than hexamethonium, a classic ganglionic blocker.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound as a ganglionic nAChR blocker. These protocols are based on established methods for studying nAChR antagonists and incorporate specific details from studies on this compound where available.

Electrophysiological Recording in Isolated Superior Cervical Ganglion (SCG)

This protocol is adapted from studies investigating ganglionic blockade in isolated rodent SCG preparations.[2][3][5]

Objective: To measure the inhibitory effect of this compound on nicotinic receptor-mediated depolarization and action potential firing in postganglionic neurons.

Materials:

  • Wistar rats

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgCl₂ 1.2, NaHCO₃ 25, NaH₂PO₄ 1.2, glucose 11)

  • This compound stock solution

  • Carbachol (or other nicotinic agonist)

  • Dissection microscope and tools

  • Recording chamber with perfusion system

  • Glass microelectrodes (for intracellular recording)

  • Electrophysiology rig (amplifier, digitizer, data acquisition software)

Procedure:

  • Dissection: Humanely euthanize a rat and dissect the superior cervical ganglia. Carefully remove the surrounding connective tissue in cold Krebs solution.

  • Mounting: Transfer the isolated ganglion to a recording chamber continuously perfused with oxygenated (95% O₂ / 5% CO₂) Krebs solution at room temperature.

  • Intracellular Recording: Gently impale a postganglionic neuron with a glass microelectrode filled with 3 M KCl.

  • Baseline Measurement: Record the resting membrane potential and elicit action potentials by stimulating the preganglionic nerve trunk.

  • Agonist Application: Apply a known concentration of a nicotinic agonist (e.g., carbachol) to induce depolarization of the postsynaptic membrane.

  • This compound Application: Introduce this compound at various concentrations (e.g., 0.1-2 µM) into the perfusion solution.[2][3]

  • Data Acquisition: Record the changes in membrane potential and the response to the nicotinic agonist in the presence of this compound.

  • Analysis: Measure the reduction in the amplitude of the agonist-induced depolarization to determine the inhibitory effect of this compound and calculate the dissociation constant (Kd) or IC₅₀.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for nAChRs using a radiolabeled ligand.

Objective: To quantify the binding affinity (Ki) of this compound for nicotinic acetylcholine receptors.

Materials:

  • Rat forebrain membranes (or other tissue/cell line expressing the nAChR subtype of interest)

  • [³H]-Nicotine or other suitable radioligand

  • This compound stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-nicotine), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Measurement of Ganglionic Blockade

This protocol is based on in vivo studies of ganglionic blockers in anesthetized animals.[5][6]

Objective: To assess the effect of this compound on autonomic reflexes mediated by ganglionic neurotransmission.

Materials:

  • Anesthetized cats or rats

  • Surgical instruments for cannulation and nerve stimulation

  • Blood pressure transducer and recording system

  • Stimulator for preganglionic nerve stimulation

  • This compound solution for intravenous or intra-arterial administration

  • Nicotinic agonists (e.g., DMPP) and other pharmacological agents

Procedure:

  • Animal Preparation: Anesthetize the animal and cannulate the trachea for artificial respiration. Cannulate a femoral artery for blood pressure measurement and a femoral vein for drug administration.

  • Nerve Preparation: Isolate a preganglionic nerve, such as the cervical sympathetic trunk, for electrical stimulation.

  • Baseline Responses: Record baseline blood pressure and the pressor response to preganglionic nerve stimulation or intravenous injection of a nicotinic agonist.

  • This compound Administration: Administer this compound intravenously or via close intra-arterial injection to the ganglion.[5][6]

  • Post-Toxin Responses: After a suitable interval, re-evaluate the pressor responses to nerve stimulation and agonist injection.

  • Data Analysis: Quantify the reduction in the pressor responses as a measure of the ganglionic blocking activity of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

nAChR_Signaling_Pathway ACh Acetylcholine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to receptor SGTX This compound (Antagonist) SGTX->nAChR Competitively Blocks Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization AP Action Potential Propagation Depolarization->AP Downstream Downstream Signaling (e.g., Ca²⁺-dependent pathways) AP->Downstream Signal Transduction

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway and Blockade by this compound.

Experimental_Workflow start Start: Hypothesis SGTX is a nAChR antagonist in_vitro In Vitro Characterization start->in_vitro binding Radioligand Binding Assay (Determine Ki) in_vitro->binding electrophys Electrophysiology (e.g., SCG) (Determine IC₅₀/Mode of Inhibition) in_vitro->electrophys in_vivo In Vivo Validation in_vitro->in_vivo data_analysis Data Analysis and Conclusion binding->data_analysis electrophys->data_analysis anesthetized_model Anesthetized Animal Model (Measure ganglionic blockade) in_vivo->anesthetized_model anesthetized_model->data_analysis conclusion Conclusion: SGTX is a potent and selective ganglionic nAChR blocker data_analysis->conclusion

Caption: Experimental Workflow for Characterizing this compound as a nAChR Antagonist.

References

Surugatoxin: A Technical Guide on its History, Toxicology, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Surugatoxin (SGTX) is a marine neurotoxin that was first identified as the causative agent of a significant food poisoning outbreak in Japan in 1965. This technical guide provides an in-depth overview of the history of this compound research, from its discovery following the poisoning incidents to the elucidation of its chemical structure and complex mechanism of action. The toxin is a potent and specific antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for neuroscience research and a subject of interest in drug development. This document details the toxicological data available, outlines key experimental protocols for its study, and visualizes its impact on neuronal signaling pathways.

History of this compound Research and Food Poisoning Outbreaks

The 1965 Suruga Bay Food Poisoning Incident

In September 1965, a significant food poisoning outbreak occurred in the Ganyudo area of Suruga Bay, Shizuoka Prefecture, Japan, affecting 26 individuals.[1] The source of the poisoning was traced to the consumption of the Japanese ivory mollusk (Babylonia japonica), a carnivorous gastropod locally consumed as sushi and sashimi.[1] Patients presented with a range of anticholinergic symptoms, including visual and speech disorders, mydriasis (pupil dilation), abdominal distention, dry mouth, numbness of the lips, and constipation.[1] These clinical manifestations were indicative of a blockade of the autonomic nervous system.

Discovery and Isolation of this compound

Following the outbreak, extensive research was undertaken to identify the toxic principle. The toxin, named this compound after Suruga Bay, was isolated from the mid-gut digestive gland of the toxic shellfish.[1] It was later discovered that the toxicity of the shellfish was seasonal, primarily occurring from July to September.[1] Further research by Kosuge and colleagues revealed that this compound and its analogues are not produced by the mollusk itself, but by a marine bacterium belonging to the Corynebacterium genus, which bioaccumulates in the gastropod.[1]

Structural Elucidation and Chemical Properties

The chemical structure of this compound was determined in 1972 by Kosuge and colleagues through X-ray crystallographic analysis.[2][3] this compound is a complex molecule with the chemical formula C₂₅H₂₆BrN₅O₁₃ and a molecular weight of 684.4 g/mol .[1] It is a colorless crystalline substance that is insoluble in most organic solvents and has low solubility in water.[1]

Related compounds, neothis compound and prothis compound, were also isolated from Babylonia japonica.[1] Neothis compound is a more potent nAChR antagonist than this compound. Prothis compound is a precursor that can be converted to this compound.[3]

Quantitative Toxicological and Pharmacological Data

ParameterValueSpecies/SystemRoute of AdministrationReference
In Vivo Effective Dose
Mydriasis & Gait Disturbance0.5 - 1.0 mg/kgMouseIntravenous (i.v.)[1]
Respiratory Depression & Tremor20 - 40 mg/kgMouseIntraperitoneal (i.p.)[1]
Hypotension & Mydriasis0.15 - 0.2 mg/kgCatIntravenous (i.v.)[1]
Hypotension50 nmol/kgCatIntravenous (i.v.)[4]
Inhibition of DMPP Response37-50 nmol/kgCatIntravenous (i.v.)[4]
Blockade of Superior Cervical Ganglion6.2-12.3 nmol/kgCatIntra-arterial[4]
In Vitro Activity
Dissociation Constant (Kd) for nAChR58 nM (at 0.2 µM SGTX)Rat (Superior Cervical Ganglion)N/A[1][5]
Dissociation Constant (Kd) for nAChR76 nM (at 2 µM SGTX)Rat (Superior Cervical Ganglion)N/A[1][5]
IC50 (Neothis compound vs. [³H]nicotine binding)69 ± 6 nMRat (Forebrain Membranes)N/A
IC50 (Neothis compound vs. [³H]nicotine binding)78 nMRat (Forebrain Membranes)N/A
Effective Concentration for Ileum Contraction Inhibition12.3 nM - 1.23 µMGuinea Pig (Isolated Ileum)N/A[4]

Mechanism of Action: Ganglionic Nicotinic Acetylcholine Receptor Antagonism

This compound exerts its toxic effects by acting as a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[1] These receptors are crucial for neurotransmission in the autonomic nervous system, which controls involuntary bodily functions.

Signaling Pathway Blockade

The autonomic nervous system is comprised of sympathetic and parasympathetic branches. In both branches, preganglionic neurons release acetylcholine (ACh) at the autonomic ganglia. This ACh binds to nAChRs on the postganglionic neurons, leading to their depolarization and the propagation of the nerve signal. This compound blocks these ganglionic nAChRs, thereby interrupting the transmission of signals from the central nervous system to peripheral organs. The symptoms observed in the 1965 food poisoning outbreak, such as mydriasis, dry mouth, and constipation, are direct consequences of this ganglionic blockade.[1]

G cluster_preganglionic Preganglionic Neuron cluster_synapse Autonomic Ganglionic Synapse cluster_postganglionic Postganglionic Neuron pre_neuron Action Potential ach_release ACh Release pre_neuron->ach_release 1. Arrival of Signal nAChR Nicotinic ACh Receptor (e.g., α3β4) ach_release->nAChR 2. ACh binds to nAChR post_neuron Depolarization (Blocked) nAChR->post_neuron 4. Ion Channel Opening (Prevented) sgtx This compound sgtx->nAChR 3. SGTX blocks nAChR signal_propagation Signal to Target Organ (Inhibited) post_neuron->signal_propagation

Mechanism of this compound's ganglionic blockade.

Experimental Protocols

The following sections provide generalized methodologies for the study of this compound, based on common practices for marine toxin research.

Extraction and Isolation of this compound from Babylonia japonica**

This protocol is a representative method for the extraction and purification of this compound from the mid-gut glands of the Japanese ivory mollusk.

G start 1. Homogenize Mid-gut Glands in Acidified Methanol centrifuge1 2. Centrifuge Homogenate start->centrifuge1 supernatant1 3. Collect Supernatant centrifuge1->supernatant1 evaporate 4. Evaporate Methanol supernatant1->evaporate partition 5. Partition between n-Hexane and Water evaporate->partition aqueous_layer 6. Collect Aqueous Layer partition->aqueous_layer charcoal 7. Charcoal Column Chromatography aqueous_layer->charcoal elute1 8. Elute with Aqueous Acetone charcoal->elute1 silica 9. Silica Gel Chromatography elute1->silica elute2 10. Elute with Chloroform-Methanol silica->elute2 recrystallize 11. Recrystallize from Acetone-Water elute2->recrystallize sgtx_crystals Pure this compound Crystals recrystallize->sgtx_crystals

Workflow for this compound isolation and purification.

Methodology:

  • Homogenization: The mid-gut glands are homogenized in acidified methanol.

  • Centrifugation: The homogenate is centrifuged to pellet solid debris.

  • Supernatant Collection: The methanol-containing supernatant is collected.

  • Solvent Evaporation: The methanol is removed under reduced pressure.

  • Liquid-Liquid Partitioning: The resulting aqueous residue is partitioned against n-hexane to remove lipids.

  • Aqueous Layer Collection: The aqueous layer containing the toxin is retained.

  • Charcoal Chromatography: The aqueous extract is passed through a charcoal column.

  • Elution: The column is washed, and the toxin is eluted with a gradient of aqueous acetone.

  • Silica Gel Chromatography: The active fractions are pooled, concentrated, and subjected to silica gel chromatography.

  • Gradient Elution: Elution is performed with a chloroform-methanol gradient.

  • Recrystallization: The purified this compound is recrystallized from an acetone-water mixture to yield pure crystals.

Mouse Bioassay for this compound Toxicity

This generalized protocol describes a mouse bioassay to determine the toxicity of this compound extracts.

Methodology:

  • Animal Model: Male ICR mice (e.g., 18-20 g body weight) are used.

  • Toxin Preparation: Purified this compound is dissolved in physiological saline.

  • Dose Administration: A range of doses are administered to groups of mice via intraperitoneal (i.p.) injection.

  • Observation: Mice are observed for clinical signs of toxicity, including mydriasis, gait disturbances, respiratory distress, and lethality over a 24-hour period.

  • Data Analysis: The dose that is lethal to 50% of the mice (LD50) can be calculated using appropriate statistical methods.

In Vitro Nicotinic Acetylcholine Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for nAChRs.

G start 1. Prepare Rat Forebrain Membrane Homogenate incubate 2. Incubate Membranes with [³H]-Nicotine and this compound start->incubate filter 3. Rapid Filtration through Glass Fiber Filters incubate->filter wash 4. Wash Filters to Remove Unbound Ligands filter->wash scintillation 5. Measure Radioactivity of Filters (Liquid Scintillation Counting) wash->scintillation analyze 6. Calculate IC50 and Ki values scintillation->analyze

Workflow for nAChR competitive binding assay.

Methodology:

  • Membrane Preparation: A crude membrane fraction is prepared from rat forebrain tissue, which is rich in nAChRs.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled nAChR agonist (e.g., [³H]-nicotine) and varying concentrations of this compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Washing: The filters are washed to remove any unbound radioligand.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the inhibitory constant (Ki), which reflects the affinity of this compound for the receptor.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its specific and potent antagonism of ganglionic nAChRs. Its discovery was a direct result of a public health crisis, and subsequent research has provided valuable insights into the functioning of the autonomic nervous system. While the decline in toxic shellfish from Suruga Bay has made the natural toxin less accessible, its complex structure and unique mode of action continue to inspire synthetic chemistry efforts and pharmacological research.[1] Further investigation into the specific subtypes of nAChRs targeted by this compound and the development of synthetic analogues could lead to the creation of novel therapeutic agents for a variety of conditions involving dysregulation of the autonomic nervous system.

References

The Structure-Activity Relationship of Surugatoxin and Neosurugatoxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Two Potent Nicotinic Acetylcholine Receptor Antagonists

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of surugatoxin (SGTX) and neothis compound (NSTX), marine neurotoxins isolated from the Japanese ivory mollusc, Babylonia japonica. These toxins are potent antagonists of nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for ganglionic subtypes. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of nAChRs and the therapeutic potential of their antagonists.

Core Concepts: Potent Antagonism of Nicotinic Acetylcholine Receptors

This compound and neothis compound exert their primary pharmacological effects by acting as competitive antagonists at nicotinic acetylcholine receptors.[1][2] Their high affinity and selectivity for ganglionic nAChRs make them valuable tools for studying the physiological roles of these receptors and as lead compounds for the development of novel therapeutics.[1][3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the activity of this compound, neothis compound, and its analogues. This data highlights the key structural features that contribute to their potent antagonist activity.

Table 1: Potency of this compound and Neothis compound at Nicotinic Acetylcholine Receptors

ToxinPreparationAssay TypeAgonistPotency (Value)Potency (Unit)Reference
This compound (SGTX)Isolated rat superior cervical ganglionElectrophysiologyCarbachol58 and 76nM (apparent dissociation equilibrium constant)[4]
Neothis compound (NSTX)Rat forebrain membranes[3H]nicotine bindingNicotine69 ± 6nM (IC50)[1]
Neothis compound (NSTX)Rat forebrain membranes[3H]nicotine bindingNicotine83 ± 9.9nM (IC50)[2]
Neothis compound (NSTX)Isolated guinea pig ileumContraction assayNicotine9.1 ± 0.1pA2[2]

Table 2: Structure-Activity Relationship of Neothis compound Analogues

CompoundStructural ModificationPotency Relative to Neothis compoundReference
Compound IIDevoid of one sugar moiety2-3 times less potent[2]
Compound IIIDevoid of two sugar moieties2-3 times less potent[2]
Compound IVDevoid of two sugar moieties and bromine atomTwo orders of magnitude less potent[2]

Key Insights from Structure-Activity Relationship Studies

The comparative analysis of neothis compound and its derivatives reveals critical insights into their SAR. The presence of the bromine atom is a crucial determinant for the high affinity of neothis compound for nicotinic receptors.[2] While the sugar moieties contribute to its potency, their role is less significant than that of the bromine atom.[2] The removal of the bromine atom leads to a dramatic decrease in antagonist activity, highlighting its importance in the interaction with the nAChR binding site.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of nAChR antagonists. The following sections provide outlines for key experiments cited in the study of this compound and neothis compound.

Radioligand Binding Assay for nAChR Antagonists

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound or neothis compound) for nicotinic acetylcholine receptors.

Materials:

  • Radioligand: [3H]nicotine or [3H]epibatidine (a high-affinity nAChR agonist).

  • Membrane Preparation: Synaptosomal membranes prepared from rat forebrain or other tissues expressing the nAChR subtype of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Unlabeled Ligand: High concentration of nicotine or another suitable nAChR agonist for determining non-specific binding.

  • Test Compounds: this compound, neothis compound, or their analogues at varying concentrations.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethylenimine.

  • Scintillation Cocktail and Counter.

Procedure:

  • Incubation Mixture Preparation: In microcentrifuge tubes or a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a vacuum manifold. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of nAChR Antagonism in Ganglion Neurons

This protocol outlines the use of two-electrode voltage clamp electrophysiology to measure the antagonistic effects of this compound or neothis compound on nAChRs in isolated ganglion neurons.

Materials:

  • Preparation: Isolated superior cervical ganglion (SCG) from a rat.

  • Recording Chamber: Perfused with a physiological saline solution (e.g., Krebs-Ringer solution).

  • Microelectrodes: Glass microelectrodes filled with an appropriate internal solution (e.g., 3 M KCl).

  • Voltage-Clamp Amplifier and Data Acquisition System.

  • Agonist: Acetylcholine or a stable analogue like carbachol.

  • Antagonist: this compound or neothis compound solutions.

Procedure:

  • Preparation Mounting: Mount the isolated SCG in the recording chamber and continuously perfuse with oxygenated physiological saline.

  • Neuron Impalement: Impale a neuron within the ganglion with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the membrane potential of the neuron at a holding potential (e.g., -60 mV).

  • Agonist Application: Apply the nAChR agonist to the bath to evoke an inward current, which is a measure of nAChR activation.

  • Antagonist Application: After establishing a stable baseline response to the agonist, perfuse the ganglion with a solution containing the antagonist (this compound or neothis compound) for a set period.

  • Post-Antagonist Agonist Application: Re-apply the agonist in the presence of the antagonist and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the inward current evoked by the agonist in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition of the agonist-evoked current by the antagonist.

    • Construct a concentration-response curve by plotting the percentage of inhibition against the antagonist concentration to determine the IC50.

    • For competitive antagonists, a Schild analysis can be performed by measuring the shift in the agonist concentration-response curve in the presence of different antagonist concentrations to determine the pA2 value, which is an estimate of the antagonist's affinity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and neothis compound, and a typical experimental workflow for the characterization of novel nAChR antagonists.

G Signaling Pathway of Ganglionic nAChR Blockade cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Ganglion) ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential NeurotransmitterRelease Neurotransmitter Release (e.g., Norepinephrine) ActionPotential->NeurotransmitterRelease SGTX_NSTX This compound (SGTX) or Neothis compound (NSTX) SGTX_NSTX->nAChR Blocks

Caption: Signaling pathway illustrating the blockade of ganglionic nAChRs by SGTX and NSTX.

G Experimental Workflow for nAChR Antagonist Characterization Start Identify Potential nAChR Antagonist PrimaryScreen Primary Screen: Radioligand Binding Assay (Determine IC50/Ki) Start->PrimaryScreen Selectivity Subtype Selectivity Profiling (Binding assays against a panel of nAChR subtypes) PrimaryScreen->Selectivity FunctionalAssay Functional Assay: Two-Electrode Voltage Clamp (Confirm antagonism and determine potency, e.g., IC50) Selectivity->FunctionalAssay Mechanism Mechanism of Action Studies (e.g., Schild analysis for competitive vs. non-competitive) FunctionalAssay->Mechanism InVivo In Vivo Studies (Animal models to assess physiological effects) Mechanism->InVivo Lead Lead Compound for Further Development InVivo->Lead

Caption: A typical workflow for the screening and characterization of novel nAChR antagonists.

Conclusion

This compound and neothis compound are invaluable pharmacological tools for the study of nicotinic acetylcholine receptors. Their potent and selective antagonism of ganglionic nAChRs, coupled with a growing understanding of their structure-activity relationships, provides a strong foundation for the design of novel therapeutic agents targeting a range of autonomic and central nervous system disorders. This guide has provided a comprehensive summary of the current knowledge on these fascinating marine toxins, with the aim of facilitating further research and development in this promising field.

References

Methodological & Application

Application Notes and Protocols for Utilizing Surugatoxin in Electrophysiological Studies of Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surugatoxin (SGTX) is a marine neurotoxin originally isolated from the Japanese ivory shell, Babylonia japonica. It functions as a potent and selective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for those in autonomic ganglia. This specificity makes this compound and its analog, Neothis compound (NSTX), invaluable pharmacological tools for the investigation of nAChR physiology and their role in various pathological conditions. By selectively blocking specific nAChR subtypes, these toxins facilitate the elucidation of the distinct contributions of these receptors to neuronal signaling and disease processes.

These application notes provide comprehensive methodologies and detailed protocols for the use of this compound in electrophysiological studies to characterize and inhibit nAChR function. This guide is intended for researchers with a foundational understanding of electrophysiological techniques.

Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor. It reversibly binds to the same orthosteric site as the endogenous neurotransmitter, acetylcholine (ACh), located on the extracellular domain of the receptor. By occupying this binding site, SGTX physically obstructs ACh from binding and inducing the necessary conformational change for the opening of the ion channel. This action effectively inhibits the influx of sodium and calcium ions, thereby preventing cellular depolarization. In contrast, some evidence suggests that Neothis compound may act as a non-competitive or allosteric inhibitor, binding to a site distinct from the ACh binding site to modulate receptor activity.

Quantitative Data: Potency and Selectivity of this compound and Neothis compound

The following tables provide a summary of the available quantitative data regarding the potency and selectivity of this compound and Neothis compound across various nAChR subtypes.

Table 1: Potency of this compound (SGTX) on Nicotinic Acetylcholine Receptors

nAChR SubtypePreparationMethodParameterValue
Ganglionic nAChRsRat Superior Cervical GanglionElectrophysiology (Carbachol-induced depolarization)Apparent Dissociation Constant (Kd)58 - 76 nM
Ganglionic nAChRsGuinea-pig isolated ileumMuscle Contraction Assay (Nicotine-induced)Effective Inhibitory Concentration Range12.3 nM - 1.23 µM

Table 2: Potency of Neothis compound (NSTX) on Nicotinic Acetylcholine Receptors

nAChR SubtypePreparationMethodParameterValue
Neuronal (α2β2, α3β2, α4β2)Xenopus OocytesTwo-electrode voltage clampConcentration for near-complete blockade~2 nM
Muscle-type (α1β1γδ)Xenopus OocytesTwo-electrode voltage clampConcentration for partial blockade~200 nM
High-affinity Nicotine Binding SitesRat Forebrain MembranesRadioligand Binding Assay ([3H]nicotine)IC5069 ± 6 nM
High-affinity Nicotine Binding SitesRat Forebrain MembranesRadioligand Binding Assay ([3H]nicotine)IC5078 nM

Experimental Protocols

The subsequent sections detail protocols for the application of this compound in whole-cell voltage-clamp experiments to effectively block nAChR-mediated currents.

Whole-Cell Voltage-Clamp Protocol for Assessing this compound Blockade of nAChRs

This protocol is designed for the quantitative assessment of the inhibitory effects of this compound on currents evoked by nAChR agonists in cells expressing the receptor subtype of interest.

  • Cell Lines: A human cell line, such as HEK293, stably expressing the specific human nAChR subtype under investigation, or primary neurons with endogenous nAChR expression.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. The pH should be adjusted to 7.4 with NaOH and the osmolarity to approximately 320 mOsm.

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA. Adjust the pH to 7.2 with CsOH and the osmolarity to approximately 300 mOsm.

  • Agonist: Acetylcholine (ACh) or another appropriate nAChR agonist (e.g., nicotine). A stock solution should be prepared and diluted to the final desired concentration (typically the EC50 for the specific receptor subtype) in the extracellular solution immediately prior to the experiment.

  • Antagonist: this compound (SGTX). A stock solution should be prepared in high-purity water or a suitable solvent and then diluted to the desired final concentrations in the extracellular solution.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Electrophysiology Setup: A standard patch-clamp rig comprising an amplifier, micromanipulator, a rapid solution exchange perfusion system, and a data acquisition system.

  • Cell Culture: Plate the cells onto glass coverslips 24-48 hours prior to the experiment to achieve a confluence of 50-70%.

  • Solution Preparation: Prepare and sterile-filter all solutions on the day of the experiment to ensure their quality.

  • Experimental Setup: Place a coverslip with the cultured cells into the recording chamber on the microscope stage. Begin perfusion with the extracellular solution at a steady rate of 1-2 mL/min.

  • Pipette Preparation: Fill a patch pipette with the prepared intracellular solution and securely mount it onto the headstage of the amplifier.

  • Gigaseal Formation and Whole-Cell Access:

    • Carefully approach a target cell with the patch pipette while applying positive pressure to keep the tip clean.

    • Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

    • Apply a brief pulse of gentle suction to rupture the cell membrane within the pipette tip, thereby establishing the whole-cell recording configuration.

  • Voltage-Clamp Recordings:

    • Clamp the cell's membrane potential at a holding potential of -60 mV.

    • Allow the cell to stabilize for a period of 3-5 minutes before commencing recordings.

  • Baseline Agonist Response:

    • Apply the agonist solution for a brief period (e.g., 1-2 seconds) to elicit a baseline nAChR-mediated current.

    • Repeat this agonist application multiple times to ensure the stability of the response.

  • Application of this compound and Measurement of Inhibition:

    • To assess the inhibitory effect of this compound, pre-incubate the cell with a specific concentration of the toxin by perfusing the recording chamber with the SGTX-containing extracellular solution for a defined duration, typically 2-5 minutes.

    • Following the pre-incubation period, co-apply the agonist with the this compound and record the resulting current.

    • To construct a dose-response curve and determine the IC50, repeat this procedure with a range of SGTX concentrations.

  • Washout and Recovery: To assess the reversibility of the block, perfuse the chamber with the control extracellular solution to wash out the this compound and monitor the recovery of the agonist-evoked current.

  • Data Analysis: Measure the peak amplitude of the inward current recorded in the absence and presence of each concentration of this compound. Calculate the percentage of inhibition for each concentration and plot the results to generate a dose-response curve, from which the IC50 value can be determined.

Visualizations

Signaling Pathway of nAChR Competitive Antagonism by this compound

nAChR_Competitive_Antagonism cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_ion Ca²⁺ Ca_channel->Ca_ion influx Vesicle Synaptic Vesicle with ACh Ca_ion->Vesicle triggers fusion ACh_pre Acetylcholine (ACh) Vesicle->ACh_pre releases ACh_syn ACh ACh_pre->ACh_syn nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_syn->nAChR binds SGTX This compound (SGTX) SGTX->nAChR binds competitively Ion_channel_open Ion Channel (Open) nAChR->Ion_channel_open activates Ion_channel_closed Ion Channel (Closed) nAChR->Ion_channel_closed prevents opening Na_ion Na⁺ Ion_channel_open->Na_ion influx Ca_post Ca²⁺ Ion_channel_open->Ca_post influx No_Depolarization No Depolarization Ion_channel_closed->No_Depolarization Depolarization Depolarization Na_ion->Depolarization Ca_post->Depolarization

Caption: Competitive antagonism of nAChR by this compound.

Experimental Workflow for Electrophysiological Characterization of this compound

electrophys_workflow start Start cell_prep Prepare nAChR-expressing cells start->cell_prep setup_rig Set up electrophysiology rig and perfusion system cell_prep->setup_rig obtain_wc Obtain whole-cell configuration setup_rig->obtain_wc stabilize Stabilize cell at holding potential (-60 mV) obtain_wc->stabilize baseline Record baseline agonist-evoked currents stabilize->baseline apply_sgtx Apply this compound (different concentrations) baseline->apply_sgtx record_inhibition Record agonist-evoked currents in presence of SGTX apply_sgtx->record_inhibition washout Washout this compound and record recovery record_inhibition->washout analyze Analyze data (measure peak currents, calculate % inhibition) washout->analyze ic50 Determine IC₅₀ from dose-response curve analyze->ic50 end End ic50->end

Caption: Workflow for determining the IC50 of this compound.

Surugatoxin (SGTX) for In Vivo Ganglionic Blockade: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of Surugatoxin (SGTX) as a potent and selective antagonist for in vivo ganglionic blockade in rats and cats. This compound, a marine neurotoxin isolated from the Japanese ivory shell (Babylonia japonica), acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. [1] It is reported to be 50-100 times more potent than hexamethonium in this function.[1]

Application Notes

This compound is a valuable tool for investigating the role of the autonomic nervous system in various physiological processes. Its high potency and selectivity for ganglionic nAChRs make it a more precise tool than classical antagonists like hexamethonium.[1] Key applications include:

  • Cardiovascular Research: Inducing controlled hypotension to study blood pressure regulation and the efficacy of hypertensive agents.

  • Neuropharmacology: Delineating the function of specific autonomic pathways and studying the effects of ganglionic transmission on organ systems.

  • Drug Discovery: Serving as a reference compound in the development of new ganglionic blockers or modulators.

Physicochemical Properties: this compound is a colorless crystalline substance with limited solubility in water and organic solvents.[1] This property necessitates careful preparation for in vivo administration.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in rats and cats based on available literature.

Table 1: In Vivo Effects of this compound in Cats

ParameterSpecies/ModelDoseRoute of AdministrationObserved EffectDuration of EffectReference
Blood PressureAnesthetized Cats50 nmol/kg (approx. 34.2 µg/kg)Intravenous (i.v.)Prolonged fall in blood pressure.[2]---INVALID-LINK--
Blood PressureAnesthetized Cats37-50 nmol/kg (approx. 25.3-34.2 µg/kg)Intravenous (i.v.)Inhibition of hypertensive and hypotensive responses to DMPP and splanchnic/vagal nerve stimulation.[2]---INVALID-LINK--
Nictitating Membrane ContractionAnesthetized Cats6.2-12.3 nmol/kg (approx. 4.2-8.4 µg/kg)Close intra-arterial injection to superior cervical ganglionBlockade of contractile response to preganglionic stimulation.[2]---INVALID-LINK--
General BehaviorCats0.15-0.2 mg/kgIntravenous (i.v.)Depression of spontaneous movement, mydriasis, and relaxation of the nictitating membrane.[1]1-2 hours (hypotension)--INVALID-LINK--

Table 2: In Vitro Effects of this compound in Rats

ParameterSpecies/ModelConcentrationObserved EffectReference
Orthodromic TransmissionIsolated superior cervical ganglion0.1-2 µMReversible depression.[1][3]--INVALID-LINK--
Carbachol-induced DepolarizationIsolated superior cervical ganglion0.1-2 µMAntagonism.[1][3]--INVALID-LINK--
Apparent Dissociation Equilibrium Constant (Kd)
Against Carbachol (0.2 µM SGTX)Isolated superior cervical ganglion58 nM---INVALID-LINK--
Against Carbachol (2 µM SGTX)Isolated superior cervical ganglion76 nM---INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound for in vivo ganglionic blockade.

Protocol 1: Induction of Hypotension in Anesthetized Cats

Objective: To induce a controlled and prolonged state of hypotension for cardiovascular studies.

Animal Model:

  • Species: Cat (Felis catus)

  • Weight: 2.5-4.5 kg

  • Sex: Either sex

  • Anesthesia: Urethane (500 mg/kg) and chloralose (40 mg/kg) administered intraperitoneally.[4]

Drug Preparation and Administration:

  • Preparation: Due to its low water solubility, this compound should be dissolved in a small amount of acidified saline (e.g., 0.9% NaCl adjusted to pH 5-6 with HCl) or another suitable vehicle. The final concentration should be prepared to allow for an injection volume that is appropriate for the animal's weight.

  • Administration: Administer this compound intravenously (i.v.) at a dose of 50 nmol/kg (approximately 34.2 µg/kg).[2] A catheter should be placed in a suitable vein (e.g., cephalic or femoral vein) for drug administration.

Procedure:

  • Anesthetize the cat and ensure a stable plane of anesthesia is achieved.

  • Cannulate the femoral artery for direct blood pressure monitoring using a pressure transducer connected to a data acquisition system.

  • Record baseline cardiovascular parameters, including mean arterial pressure (MAP) and heart rate, for a stabilization period of at least 20 minutes.

  • Administer the prepared this compound solution as an intravenous bolus.

  • Continuously monitor and record blood pressure and heart rate to observe the onset, magnitude, and duration of the hypotensive effect.

Expected Outcome: A prolonged fall in blood pressure.[2] This hypotensive effect is not blocked by atropine or propranolol, indicating its ganglionic blocking action.[2]

Protocol 2: Blockade of the Nictitating Membrane Response in Anesthetized Cats

Objective: To demonstrate the ganglionic blocking activity of this compound by inhibiting the contraction of the nictitating membrane in response to preganglionic nerve stimulation.

Animal Model:

  • Species: Cat (Felis catus)

  • Anesthesia: As described in Protocol 1.

Procedure:

  • Anesthetize the cat and position it in a stereotaxic frame or a suitable head holder.

  • Carefully dissect the cervical sympathetic trunk preganglionically.

  • Place stimulating electrodes on the preganglionic cervical sympathetic nerve.

  • Attach a force-displacement transducer to the nictitating membrane to record its contractions.

  • Deliver supramaximal electrical stimuli (e.g., square wave pulses of 1-2 ms duration at a frequency of 10-20 Hz) to the preganglionic nerve to elicit reproducible contractions of the nictitating membrane.

  • Record baseline contractile responses.

  • Administer this compound via a close intra-arterial injection to the superior cervical ganglion at a dose of 6.2-12.3 nmol/kg (approximately 4.2-8.4 µg/kg).[2]

  • Repeat the preganglionic nerve stimulation at regular intervals and record the contractile response of the nictitating membrane.

  • To confirm the site of action is at the ganglion, postganglionic stimulation can be performed, which should still elicit a contractile response.

Expected Outcome: A dose-dependent blockade of the contractile response of the nictitating membrane to preganglionic stimulation, but not to postganglionic stimulation.[2]

Visualizations

Signaling_Pathway ACH Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Ganglionic) ACH->nAChR Binds to Depolarization Depolarization & Action Potential nAChR->Depolarization Activates Blockade Blockade SGTX This compound (SGTX) SGTX->nAChR Competitively Antagonizes Postsynaptic_Neuron Postganglionic Neuron Depolarization->Postsynaptic_Neuron Initiates

Caption: Mechanism of this compound's ganglionic blockade.

Experimental_Workflow_Hypotension Start Start Anesthesia Anesthetize Cat (Urethane/Chloralose) Start->Anesthesia Cannulation Cannulate Femoral Artery & Vein Anesthesia->Cannulation Baseline Record Baseline Blood Pressure Cannulation->Baseline SGTX_Admin Administer SGTX (i.v.) Baseline->SGTX_Admin Monitoring Continuously Monitor Blood Pressure SGTX_Admin->Monitoring End End Monitoring->End

Caption: Workflow for inducing hypotension in cats with SGTX.

Experimental_Workflow_Nictitating_Membrane Start Start Anesthesia Anesthetize Cat Start->Anesthesia Dissection Dissect Preganglionic Cervical Sympathetic Nerve Anesthesia->Dissection Electrodes Place Stimulating Electrodes Dissection->Electrodes Transducer Attach Transducer to Nictitating Membrane Electrodes->Transducer Baseline Record Baseline Contractions (Preganglionic Stimulation) Transducer->Baseline SGTX_Admin Administer SGTX (Intra-arterial) Baseline->SGTX_Admin Post_SGTX_Stim Repeat Preganglionic Stimulation & Record SGTX_Admin->Post_SGTX_Stim End End Post_SGTX_Stim->End

Caption: Workflow for nictitating membrane blockade experiment.

References

Application Notes and Protocols for Surugatoxin in Brain Slice Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the application of Surugatoxin (SGTX), a potent and selective antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs), in acute brain slice preparations for electrophysiological studies. This compound, isolated from the Japanese ivory mollusk Babylonia japonica, and its analogue Neothis compound (NSTX), serve as valuable pharmacological tools for investigating the role of specific nAChR subtypes in neuronal circuits. Due to its slow reversibility, specific considerations are required for its application and washout. This document outlines the mechanism of action, provides quantitative data on receptor affinity, and offers step-by-step protocols for solution preparation, application, and data acquisition in brain slice electrophysiology experiments.

Introduction

This compound (SGTX) and Neothis compound (NSTX) are marine neurotoxins that act as potent antagonists of ganglionic-type nicotinic acetylcholine receptors (nAChRs).[1] Their high affinity and selectivity make them excellent probes for studying the physiological and pathological roles of these receptors in the central nervous system. In brain slice preparations, SGTX can be used to block specific nAChR subtypes to elucidate their contribution to synaptic transmission, neuronal excitability, and network activity.

Mechanism of Action

This compound functions as a non-competitive antagonist at ganglionic nAChRs.[2] Evidence suggests that its analogue, Neothis compound, may act allosterically, accelerating the dissociation of acetylcholine from the receptor binding sites.[2] The blockade of nAChRs by NSTX has been shown to be poorly reversible upon washout, suggesting a very slow dissociation rate or pseudo-irreversible binding.[2] This characteristic is critical when designing experiments, particularly concerning washout periods.

Quantitative Data: Receptor Affinity

While comprehensive data for this compound across all nAChR subtypes is limited, studies on its closely related analogue, Neothis compound, provide valuable insights into its potency and selectivity.

LigandReceptor/Tissue PreparationAssay TypeAffinity (IC50)Reference
Neothis compound (NSTX)Rat Forebrain Membranes[3H]nicotine Binding69 ± 6 nM[3]
Neothis compound (NSTX)Rat Forebrain Membranes[3H]nicotine Binding78 nM[2]

Note: IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

Preparation of Acute Brain Slices

High-quality acute brain slices are essential for successful electrophysiological recordings. Several protocols can be adapted, with the NMDG-based protective cutting solution being a common choice for enhancing neuronal viability.

Solutions:

  • NMDG-Based Slicing Solution (Ice-cold and carbogenated with 95% O2 / 5% CO2):

    • 92 mM NMDG

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 30 mM NaHCO3

    • 20 mM HEPES

    • 25 mM Glucose

    • 2 mM Thiourea

    • 5 mM Na-Ascorbate

    • 3 mM Na-Pyruvate

    • 0.5 mM CaCl2

    • 10 mM MgSO4

    • Adjust pH to 7.3-7.4 with HCl.

  • Artificial Cerebrospinal Fluid (aCSF) for Recording (Carbogenated with 95% O2 / 5% CO2):

    • 125 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 25 mM NaHCO3

    • 12.5 mM Glucose

    • 2 mM CaCl2

    • 1 mM MgCl2

    • Adjust pH to 7.3-7.4.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated NMDG-based slicing solution.

  • Rapidly dissect the brain and immerse it in the ice-cold slicing solution.

  • Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-400 µm) in the ice-cold, carbogenated slicing solution.

  • Transfer the slices to a recovery chamber containing NMDG-based slicing solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Preparation of this compound Stock Solution

Important Consideration: this compound is reported to have very low solubility in water and is insoluble in organic solvents. This presents a significant challenge for its use in aqueous physiological solutions.

Recommended Procedure:

  • Due to its limited solubility, it is crucial to first attempt to dissolve a small amount of this compound in the intended aCSF to determine its practical solubility limit.

  • If direct dissolution in aCSF is insufficient, a stock solution can be attempted in a minimal amount of dimethyl sulfoxide (DMSO), followed by serial dilutions in aCSF. Note: The final concentration of DMSO in the recording solution should be kept to a minimum (ideally ≤ 0.1%) to avoid off-target effects on neuronal activity.

  • Prepare a high-concentration stock solution (e.g., 1-10 mM, if solubility allows) to minimize the volume of stock solution added to the final recording aCSF.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Application of this compound to Brain Slices

This compound is typically applied via bath perfusion to ensure even distribution throughout the slice.

Procedure:

  • Transfer a recovered brain slice to the recording chamber of the electrophysiology setup.

  • Continuously perfuse the slice with carbogenated aCSF at a constant flow rate (e.g., 2-3 mL/min) and temperature (e.g., 30-32°C).

  • Obtain a stable baseline recording of the desired electrophysiological parameter (e.g., synaptic potentials, firing rate).

  • Switch the perfusion to aCSF containing the desired final concentration of this compound. A concentration range of 100 nM to 1 µM is a reasonable starting point based on the IC50 values of Neothis compound.

  • Due to the potentially slow onset of action of a potent, slowly dissociating antagonist, allow sufficient time for the drug to equilibrate and exert its full effect. This may require perfusion for 20-30 minutes or longer. Monitor the electrophysiological response until a stable blocked state is achieved.

Washout Procedure

Given the evidence that Neothis compound's effects are not readily reversible with standard washing procedures, a prolonged washout period is necessary to assess the reversibility of this compound's action.

Procedure:

  • After obtaining a stable recording in the presence of this compound, switch the perfusion back to the control aCSF (without the toxin).

  • Maintain a constant flow rate and temperature during the washout period.

  • Monitor the electrophysiological parameter of interest for recovery. Be prepared for a very slow or incomplete recovery. The washout period may need to be extended to an hour or more to observe any potential reversal of the block.

Expected Electrophysiological Effects

The application of this compound is expected to block ganglionic-type nAChRs, leading to the following potential effects on neuronal activity in brain slices:

  • Inhibition of Nicotinic Synaptic Transmission: Blockade of postsynaptic nAChRs will reduce or abolish excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) mediated by these receptors.

  • Modulation of Neurotransmitter Release: If presynaptic nAChRs are present on axon terminals, this compound may reduce the release of neurotransmitters such as acetylcholine, dopamine, or GABA.

  • Alterations in Neuronal Excitability: By blocking tonic or phasic nicotinic inputs, this compound can alter the resting membrane potential, input resistance, and firing properties of neurons. For example, blocking a tonic excitatory nicotinic input could lead to hyperpolarization and a decrease in spontaneous firing rate.

Visualizations

Signaling Pathway of Nicotinic Acetylcholine Receptor Antagonism by this compound

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Neuronal_Response Neuronal Response (e.g., Action Potential) Depolarization->Neuronal_Response Triggers SGTX This compound (SGTX) SGTX->nAChR Blocks

Caption: Antagonistic action of this compound on nAChR signaling.

Experimental Workflow for Applying this compound in Brain Slice Electrophysiology

A Prepare Acute Brain Slices B Slice Recovery (1-2 hours) A->B C Transfer Slice to Recording Chamber B->C D Obtain Stable Baseline Recording C->D E Bath Apply This compound in aCSF D->E F Record Blocked Response (Equilibration) E->F G Washout with Control aCSF F->G H Record Recovery (if any) G->H

Caption: Workflow for this compound application in brain slice electrophysiology.

Troubleshooting

  • Poor slice health: Ensure slicing solutions are ice-cold and continuously carbogenated. Minimize the time between decapitation and slice recovery.

  • Inconsistent drug effect: Verify the concentration and stability of the this compound stock solution. Ensure adequate perfusion of the slice in the recording chamber.

  • No recovery after washout: Due to the slow reversibility of this compound, a lack of recovery during a typical washout period is expected. Prolonged washout ( >1 hour) may be necessary to observe even partial recovery.

  • Precipitation of this compound: If the toxin precipitates in the aCSF, reconsider the stock solution concentration and the final concentration of any solubilizing agent (e.g., DMSO).

Conclusion

This compound is a powerful tool for dissecting the role of ganglionic nAChRs in the brain. By following the detailed protocols and considering the unique properties of this toxin, researchers can effectively utilize it to gain valuable insights into nicotinic signaling in health and disease. Careful attention to slice quality, drug preparation, and experimental timelines is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Surugatoxin as a Pharmacological Tool for nAChR Subtype Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surugatoxin (SGTX), a marine neurotoxin isolated from the Japanese ivory shell Babylonia japonica, and its analog neothis compound (NSTX), are potent antagonists of nicotinic acetylcholine receptors (nAChRs).[1][2] Their high affinity and selectivity for certain nAChR subtypes, particularly those found in autonomic ganglia, make them valuable pharmacological tools for the identification and characterization of nAChR subtypes.[2][3] These application notes provide detailed information and protocols for the use of this compound in nAChR research.

Mechanism of Action

This compound and Neothis compound act as non-competitive antagonists at neuronal nAChRs.[4][5] Evidence suggests that Neothis compound may regulate [3H]nicotine binding allosterically rather than competing directly at the agonist binding site.[5] This non-competitive mechanism involves a blockade of the ion channel, preventing depolarization even when an agonist is bound to the receptor. Neothis compound has been shown to inhibit both α-bungarotoxin-sensitive and -insensitive neuronal nAChRs, indicating a broad spectrum of activity, though with a noted high affinity for ganglionic subtypes.[6][7]

Quantitative Data: Antagonistic Potency of this compound and Neothis compound

The following table summarizes the available quantitative data on the inhibitory activity of this compound and Neothis compound on nAChRs. It is important to note that a comprehensive selectivity profile across all nAChR subtypes is not yet fully established in the literature.

ToxinnAChR Subtype/PreparationAssay TypeMeasured ValueReference
This compound (SGTX) Rat Superior Cervical Ganglion (predominantly α3β4*)Electrophysiology (antagonism of carbachol-induced depolarization)Apparent Kd: 58-76 nM[2][3]
Neothis compound (NSTX) Rat Forebrain MembranesRadioligand Binding ([3H]nicotine inhibition)IC50: 69 ± 6 nM[1]
Neothis compound (NSTX) Rat Forebrain MembranesRadioligand Binding ([3H]nicotine inhibition)IC50: 78 nM (biphasic inhibition)[4][5]
Neothis compound (NSTX) Mouse Brain MembranesRadioligand Binding ([3H]nicotine inhibition)IC50: 95 nM[8]

Note: The rat superior cervical ganglion is a classical model for studying ganglionic nAChRs, which are primarily of the α3β4 subtype, but may also contain other subunits.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for nAChR Subtype Characterization

This protocol describes a method to determine the binding affinity of this compound for a specific nAChR subtype expressed in a cell line or present in a tissue homogenate.

Workflow Diagram:

G prep Prepare nAChR Source (Cell Membranes or Tissue Homogenate) incubation Incubate nAChR Source with Radioligand and this compound at 37°C prep->incubation radioligand Select Radioligand (e.g., [3H]epibatidine, [3H]nicotine) radioligand->incubation sgtx_dilutions Prepare Serial Dilutions of this compound sgtx_dilutions->incubation filtration Separate Bound and Free Radioligand by Rapid Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Liquid Scintillation Counting filtration->scintillation analysis Data Analysis: Generate Competition Curve and Calculate IC50/Ki scintillation->analysis

Radioligand Binding Assay Workflow

Materials:

  • HEK293 cells stably expressing the nAChR subtype of interest (or tissue homogenate, e.g., rat brain cortex, superior cervical ganglia)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]epibatidine or [³H]nicotine, chosen based on the nAChR subtype)

  • Unlabeled ("cold") ligand for non-specific binding determination (e.g., nicotine or epibatidine)

  • This compound (SGTX)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Harvest cells or dissect tissue and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM nicotine), 50 µL of radioligand solution, and 100 µL of membrane suspension.

      • Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of SGTX that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for characterizing the antagonistic effect of this compound on nAChRs heterologously expressed in Xenopus laevis oocytes.

Workflow Diagram:

G oocyte_prep Prepare and Inject Xenopus Oocytes with nAChR Subunit cRNA incubation Incubate Oocytes for 2-7 Days to Allow Receptor Expression oocyte_prep->incubation tevc_setup Set up Two-Electrode Voltage Clamp and Perfuse with Recording Solution incubation->tevc_setup control_response Record Control Agonist-Evoked Currents (e.g., Acetylcholine) tevc_setup->control_response sgtx_app Apply this compound at Various Concentrations control_response->sgtx_app inhibition_response Record Agonist-Evoked Currents in the Presence of this compound sgtx_app->inhibition_response analysis Data Analysis: Construct Concentration-Response Curves and Determine IC50 inhibition_response->analysis

Two-Electrode Voltage Clamp Workflow

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the nAChR subunits of interest

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Recording chamber

  • Perfusion system

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Acetylcholine (ACh) or other suitable agonist

  • This compound (SGTX)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with 5-50 ng of cRNA encoding the desired nAChR subunits.

    • Incubate the injected oocytes at 16-18°C for 2-7 days in a suitable medium.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Establish a baseline current.

  • Data Acquisition:

    • Apply a brief pulse of a known concentration of ACh (e.g., 100 µM for 2-5 seconds) and record the inward current. This is the control response.

    • Wash the oocyte with recording solution until the current returns to baseline.

    • Perfuse the oocyte with a known concentration of this compound for a set period (e.g., 2-5 minutes).

    • While still in the presence of SGTX, apply the same ACh pulse and record the inhibited current.

    • Repeat this process with increasing concentrations of SGTX to generate a concentration-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked currents in the absence and presence of each concentration of SGTX.

    • Calculate the percentage of inhibition for each SGTX concentration.

    • Plot the percentage of inhibition against the logarithm of the SGTX concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

nAChR Signaling Pathways

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization. This initial event can trigger a cascade of downstream signaling pathways. This compound, by selectively blocking certain nAChR subtypes, can be instrumental in dissecting the contribution of these subtypes to specific signaling outcomes.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ca²⁺ influx SGTX This compound SGTX->nAChR Blocks Agonist Agonist (e.g., ACh) Agonist->nAChR Activates VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Opens Ca_release Ca²⁺ Release from Intracellular Stores Ca_influx->Ca_release Signaling_Cascades Activation of Ca²⁺-dependent Signaling Cascades Ca_influx->Signaling_Cascades VGCC->Ca_influx Ca_release->Signaling_Cascades Gene_Expression Changes in Gene Expression Signaling_Cascades->Gene_Expression Neurotransmitter_Release Neurotransmitter Release Signaling_Cascades->Neurotransmitter_Release

General nAChR Signaling Pathway

By applying this compound to block ganglionic nAChRs, researchers can investigate the specific role of these receptor subtypes in downstream events such as calcium-induced calcium release, activation of protein kinases, and modulation of gene expression and neurotransmitter release.

Conclusion

This compound and its analogs are potent pharmacological tools for the study of nAChRs, particularly those of the ganglionic subtype. The provided protocols offer a starting point for researchers to utilize these toxins in their investigations. Further research to establish a more complete binding and functional profile of this compound across all nAChR subtypes will enhance its utility as a highly specific pharmacological probe.

References

Application of Surugatoxin in Autonomic Ganglia Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surugatoxin (SGTX) is a marine neurotoxin isolated from the Japanese ivory mollusk, Babylonia japonica. It functions as a potent, specific, and reversible competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[1] This property makes this compound a valuable pharmacological tool for the investigation of autonomic nervous system function, particularly in the study of synaptic transmission through autonomic ganglia. Its high affinity and selectivity for ganglionic nAChRs allow for the precise dissection of nicotinic signaling pathways in various physiological and pathophysiological models.[2] this compound is reported to be 50-100 times more potent than the classic ganglionic blocker hexamethonium.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in autonomic ganglia research. It is intended to guide researchers, scientists, and drug development professionals in the effective application of this neurotoxin to probe the intricacies of ganglionic neurotransmission.

Mechanism of Action

This compound exerts its effects by binding to and blocking the ion channels of nicotinic acetylcholine receptors located on the postsynaptic membrane of neurons within autonomic ganglia. This action prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting the depolarization of the postsynaptic neuron and blocking the transmission of nerve impulses through the ganglion. The blockade by SGTX is thought to occur at the closed state of the channel-receptor complex.[1]

Below is a diagram illustrating the signaling pathway at the autonomic ganglion and the inhibitory action of this compound.

Surugatoxin_Mechanism_of_Action cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron Preganglionic_Neuron Action Potential Propagation ACh_Vesicles ACh Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release Depolarization nAChR Nicotinic ACh Receptor (nAChR) Postganglionic_Neuron Postganglionic Neuron nAChR->Postganglionic_Neuron Na+ Influx, Depolarization Action_Potential Action Potential Generation Postganglionic_Neuron->Action_Potential ACh_Release->nAChR ACh Binds SGTX This compound (SGTX) SGTX->nAChR Blocks

Mechanism of this compound at the autonomic ganglion.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its related compound, Neothis compound. This data is crucial for designing experiments and interpreting results.

CompoundPreparationParameterValueReference
This compound (SGTX)Isolated rat superior cervical ganglionApparent Dissociation Constant (Kd)58 nM (at 0.2 µM SGTX)[2]
This compound (SGTX)Isolated rat superior cervical ganglionApparent Dissociation Constant (Kd)76 nM (at 2 µM SGTX)[2]
This compound (SGTX)In vivo anesthetized catsEffective Dose (IV) for hypotension50 nmol/kg[3]
This compound (SGTX)In vivo anesthetized catsEffective Dose (intra-arterial to SCG)6.2-12.3 nmol/kg[3]
This compound (SGTX)Isolated guinea-pig ileumConcentration for response depression12.3 nM - 1.23 µM[3]
Neothis compoundRat forebrain membranesIC50 ([³H]nicotine binding)69 ± 6 nM

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study autonomic ganglia.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Rat Parasympathetic Ganglion Neurons

This protocol is designed to measure the effect of this compound on nicotinic acetylcholine receptor currents in isolated parasympathetic ganglion neurons.

TEVC_Workflow Start Start Isolation Isolate Submandibular Ganglia from Rat Start->Isolation Enzymatic_Digestion Enzymatic Digestion (e.g., Collagenase/Trypsin) Isolation->Enzymatic_Digestion Cell_Culture Culture Neurons Enzymatic_Digestion->Cell_Culture TEVC_Setup Prepare TEVC Setup Cell_Culture->TEVC_Setup Recording Obtain Whole-Cell Voltage-Clamp Recordings TEVC_Setup->Recording Agonist_Application Apply Nicotinic Agonist (e.g., ACh, Carbachol) Recording->Agonist_Application Data_Analysis Analyze Current Responses (Amplitude, Kinetics) Recording->Data_Analysis SGTX_Application Apply this compound Agonist_Application->SGTX_Application SGTX_Application->Recording Repeat agonist application End End Data_Analysis->End

Workflow for TEVC experiments with this compound.

Materials:

  • Animals: Wistar rats (2-week-old)

  • Reagents:

    • Acetylcholine (ACh) or Carbachol

    • This compound (SGTX)

    • Enzymes for dissociation (e.g., collagenase, trypsin)

    • Cell culture media

    • External Solution (in mM): NaCl 150, KCl 5, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10; pH 7.4

    • Internal (Pipette) Solution (in mM): KCl 140, MgCl₂ 2, EGTA 10, HEPES 10, ATP 2; pH 7.2

  • Equipment:

    • Dissection microscope and tools

    • Two-electrode voltage-clamp amplifier and data acquisition system

    • Micromanipulators

    • Perfusion system

Procedure:

  • Neuron Isolation: Acutely dissociate parasympathetic neurons from the submandibular ganglia of rats.

  • Cell Culture: Plate the isolated neurons on suitable culture dishes and maintain in a controlled environment.

  • Electrophysiological Recording:

    • Using the whole-cell patch-clamp technique in voltage-clamp mode, hold the neuron at a membrane potential of -60 mV.

    • Record baseline membrane currents.

  • Agonist Application:

    • Apply a known concentration of a nicotinic agonist (e.g., 100 µM ACh) via a perfusion system and record the inward current.

    • Wash out the agonist and allow the cell to recover.

  • This compound Application:

    • Perfuse the neuron with a solution containing this compound (e.g., 0.1 - 2 µM) for a set duration.

    • Re-apply the nicotinic agonist in the presence of this compound and record the current response.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents before and after the application of this compound.

    • Calculate the percentage of inhibition to determine the IC50 of this compound.

    • Analyze changes in current kinetics (activation and desensitization rates).

Isolated Guinea Pig Ileum Preparation

This ex vivo protocol assesses the antagonistic effect of this compound on nAChR-mediated contractions of the guinea pig ileum.

Ileum_Workflow Start Start Isolation Isolate Guinea Pig Ileum Start->Isolation Mounting Mount Ileum Segment in Organ Bath Isolation->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) (e.g., Nicotine, DMPP) Equilibration->Agonist_CRC SGTX_Incubation Incubate with this compound Agonist_CRC->SGTX_Incubation Agonist_CRC_SGTX Generate Agonist CRC in Presence of SGTX SGTX_Incubation->Agonist_CRC_SGTX Data_Analysis Analyze Shift in CRC and Depression of Max Response Agonist_CRC_SGTX->Data_Analysis End End Data_Analysis->End

Workflow for isolated guinea pig ileum experiments.

Materials:

  • Animals: Guinea pigs

  • Reagents:

    • Nicotine or 1,1-Dimethyl-4-phenylpiperazinium (DMPP)

    • This compound

    • Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1

  • Equipment:

    • Organ bath with temperature control and aeration

    • Isotonic transducer and data acquisition system

    • Dissection tools

Procedure:

  • Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and clean it of mesenteric attachments.

  • Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension of approximately 1g for at least 30-60 minutes.

  • Agonist Concentration-Response Curve (CRC):

    • Generate a cumulative CRC for a nicotinic agonist (e.g., nicotine or DMPP) by adding increasing concentrations to the organ bath and recording the contractile response.

  • This compound Incubation:

    • Wash out the agonist and allow the tissue to return to baseline.

    • Incubate the ileum with a known concentration of this compound (e.g., 12.3 nM - 1.23 µM) for a predetermined time.[3]

  • Repeat Agonist CRC:

    • In the continued presence of this compound, repeat the agonist CRC.

  • Data Analysis:

    • Compare the agonist CRCs in the absence and presence of this compound.

    • Observe for a rightward shift in the CRC and a depression of the maximal response, indicative of competitive antagonism.

In Vivo Blood Pressure Measurement in Anesthetized Cats

This in vivo protocol evaluates the hypotensive effects of this compound due to its ganglionic blocking activity.

Blood_Pressure_Workflow Start Start Anesthesia Anesthetize Cat Start->Anesthesia Catheterization Catheterize Femoral Artery and Vein Anesthesia->Catheterization BP_Monitoring Monitor Arterial Blood Pressure Catheterization->BP_Monitoring Baseline Record Baseline Blood Pressure BP_Monitoring->Baseline SGTX_Administration Administer this compound (IV) Baseline->SGTX_Administration BP_Recording Continuously Record Blood Pressure SGTX_Administration->BP_Recording Data_Analysis Analyze Change in Blood Pressure Over Time BP_Recording->Data_Analysis End End Data_Analysis->End

Workflow for in vivo blood pressure measurement.

Materials:

  • Animals: Adult cats

  • Reagents:

    • Anesthetic agents (e.g., isoflurane, ketamine/xylazine)

    • This compound

    • Heparinized saline

  • Equipment:

    • Surgical instruments

    • Ventilator

    • Blood pressure transducer and data acquisition system

    • Intravenous and intra-arterial catheters

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the cat and maintain a stable plane of anesthesia.

    • Surgically expose and catheterize a femoral artery for direct blood pressure measurement and a femoral vein for drug administration.

  • Blood Pressure Monitoring:

    • Connect the arterial catheter to a pressure transducer to continuously monitor and record arterial blood pressure.

  • Baseline Recording:

    • Allow the animal to stabilize and record a stable baseline blood pressure for at least 30 minutes.

  • This compound Administration:

    • Administer this compound intravenously at a dose of approximately 50 nmol/kg.[3]

  • Continuous Recording:

    • Continuously record the arterial blood pressure for an extended period to observe the onset, magnitude, and duration of the hypotensive effect.

  • Data Analysis:

    • Calculate the mean arterial pressure (MAP) before and at various time points after this compound administration.

    • Determine the maximum decrease in MAP and the duration of the hypotensive response.

Conclusion

This compound is a highly selective and potent tool for the investigation of nicotinic acetylcholine receptor function in autonomic ganglia. The protocols outlined in this document provide a framework for utilizing this compound in electrophysiological, ex vivo, and in vivo experimental settings. By carefully applying these methodologies, researchers can gain valuable insights into the role of ganglionic neurotransmission in health and disease, and potentially identify new therapeutic targets for a variety of autonomic disorders.

References

Application Notes and Protocols for Surugatoxin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surugatoxin (SGTX) is a marine neurotoxin originally isolated from the Japanese ivory shell (Babylonia japonica)[1]. It acts as a potent and specific competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs)[1]. This property makes it a valuable tool for researchers studying the autonomic nervous system, synaptic transmission, and nicotinic receptor pharmacology. These application notes provide a summary of the reported dosages and administration of this compound in animal studies, along with generalized protocols to guide researchers in their experimental design.

Disclaimer: this compound is a potent toxin and should be handled with extreme caution by trained personnel in a laboratory setting. The following information is for research purposes only. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₅H₂₆BrN₅O₁₃
Molecular Weight 684.4 g/mol
Solubility Very low solubility in water and organic solvents.

Data Presentation: Dosage and Administration of this compound

The following tables summarize the quantitative data on the dosage and administration of this compound in various animal models based on available literature.

Table 1: this compound Dosage in Mice

Administration RouteDosage RangeObserved EffectsReference
Intravenous (i.v.)0.5 - 1.0 mg/kgDisturbances in gait, suppression of spontaneous motility, mydriasis (pupil dilation).
Intraperitoneal (i.p.)20 - 40 mg/kgDepression of respiratory movement, tremor.

Table 2: this compound Dosage in Cats

Administration RouteDosage RangeObserved EffectsReference
Intravenous (i.v.)0.15 - 0.2 mg/kgDepression of spontaneous movement, mydriasis, relaxation of the nictitating membrane.
Intravenous (i.v.)50 nmol/kg (~0.034 mg/kg)Prolonged fall in blood pressure.[1]
Intravenous (i.v.)37 - 50 nmol/kg (~0.025 - 0.034 mg/kg)Inhibition of hypertensive and hypotensive responses to DMPP and vagal/splanchnic nerve stimulation.[1]
Intra-arterial (to superior cervical ganglion)6.2 - 12.3 nmol/kg (~0.004 - 0.008 mg/kg)Blockade of the contractile response of the nictitating membrane to preganglionic stimulation.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Due to the low water solubility of this compound, a suitable vehicle is necessary for in vivo administration. While a specific, validated vehicle for SGTX is not consistently reported, a common approach for poorly soluble compounds is to use a co-solvent system. The following is a general protocol that should be optimized for your specific experimental needs.

Materials:

  • This compound (SGTX)

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Solubilization: Weigh the desired amount of SGTX. Add a minimal amount of DMSO to completely dissolve the toxin. Vortex if necessary.

  • Co-solvent Addition: Add PEG400 to the DMSO/SGTX solution. A common starting ratio is 10% DMSO and 40% PEG400 of the final volume. Mix thoroughly.

  • Aqueous Phase Addition: Slowly add sterile saline or PBS dropwise to the organic solvent mixture while continuously vortexing. This should be done carefully to prevent precipitation of the compound. The final volume of saline/PBS would typically be 50% of the total volume.

  • Final Formulation: The final formulation (e.g., 10% DMSO, 40% PEG400, 50% saline) should be a clear solution.

  • Sterilization: Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Storage: Store the prepared solution appropriately, protected from light, and use it within a validated time frame to ensure stability.

Important Considerations:

  • Always prepare a vehicle-only control group (e.g., 10% DMSO, 40% PEG400, 50% saline) to be administered to a separate group of animals to account for any effects of the vehicle itself.

  • The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize its potential toxicity.

  • The pH of the final formulation should be measured and adjusted to a physiologically compatible range (typically pH 7.2-7.4) if necessary.

Protocol 2: Administration of this compound to Mice

Materials:

  • Prepared this compound solution

  • Mice of the desired strain, age, and sex

  • Appropriate syringes and needles (e.g., 27-30G for intravenous injection)

  • Animal scale

  • Restraining device (for conscious animals) or anesthetic agent (if required by the protocol)

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh each mouse to accurately calculate the dose to be administered. If the procedure is to be performed on conscious animals, place the mouse in a suitable restraining device. For procedures requiring anesthesia, administer the anesthetic agent according to your approved protocol.

  • Intravenous (i.v.) Administration (Tail Vein):

    • Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Swab the tail with 70% ethanol.

    • Using an appropriate gauge needle, carefully insert it into one of the lateral tail veins.

    • Inject the calculated volume of the this compound solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Intraperitoneal (i.p.) Administration:

    • Position the mouse to expose the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Aspirate briefly to ensure that the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of the this compound solution.

  • Post-Administration Monitoring:

    • Closely monitor the animal for any adverse reactions, including changes in behavior, respiration, and motor function.

    • Record all observations, including the time of onset and duration of any effects.

Protocol 3: Administration of this compound to Cats (for anesthetized preparations)

Materials:

  • Prepared this compound solution

  • Cat of the desired sex and weight

  • Anesthetic agent (e.g., a mixture of urethane and chloralose as reported in some studies)

  • Surgical instruments for catheterization (if required)

  • Intravenous catheter

  • Physiological monitoring equipment (e.g., for blood pressure, heart rate)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the cat according to your approved protocol. If required, perform surgical procedures to cannulate a vein (e.g., femoral vein) for drug administration and an artery (e.g., carotid artery) for blood pressure monitoring.

  • Administration: Administer the calculated dose of the this compound solution via the intravenous catheter. The administration can be a bolus injection or a slow infusion, depending on the experimental design.

  • Physiological Monitoring: Continuously monitor and record physiological parameters such as blood pressure, heart rate, and respiratory rate throughout the experiment.

  • Euthanasia: At the end of the experiment, euthanize the animal under deep anesthesia according to your approved IACUC protocol.

Mandatory Visualizations

Signaling Pathway of this compound Action

Surugatoxin_Signaling_Pathway cluster_pre Preganglionic Neuron cluster_synapse Synaptic Cleft cluster_post Postganglionic Neuron Preganglionic Neuron Preganglionic Neuron ACh_release Acetylcholine (ACh) Release Preganglionic Neuron->ACh_release Action Potential ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (Ganglionic type) ACh->nAChR Binds Postganglionic_Response Postganglionic Response (e.g., Action Potential) nAChR->Postganglionic_Response Depolarization SGTX This compound (SGTX) SGTX->nAChR Blocks (Competitive Antagonist)

Caption: Mechanism of action of this compound (SGTX) at the ganglionic synapse.

Experimental Workflow for In Vivo Study of this compound

Experimental_Workflow start Start prep Prepare this compound Formulation start->prep animal_prep Animal Preparation (Weighing, Anesthesia if required) prep->animal_prep admin Administer this compound (i.v. or i.p.) animal_prep->admin vehicle_control Administer Vehicle Control animal_prep->vehicle_control monitoring Monitor Physiological & Behavioral Effects admin->monitoring vehicle_control->monitoring data Data Collection and Analysis monitoring->data end End of Experiment (Euthanasia) data->end

Caption: General experimental workflow for an in vivo study of this compound.

References

Surugatoxin: A Powerful Tool for Investigating Ganglionic Nicotinic Acetylcholine Receptor Function and Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Surugatoxin (SGTX) is a marine neurotoxin isolated from the Japanese ivory mollusk, Babylonia japonica.[1] It is a potent and selective competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs), making it an invaluable tool for researchers studying synaptic transmission and the pharmacology of this receptor class.[2] Structurally and functionally related, neothis compound (NSTX), also derived from the same mollusk, is an even more potent nAChR antagonist. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience and pharmacology research.

Mechanism of Action

This compound exerts its effects by binding to and blocking ganglionic nAChRs.[2] These receptors are ligand-gated ion channels that are crucial for neurotransmission in the autonomic nervous system. By competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh), SGTX prevents the opening of the ion channel, thereby blocking the depolarization of the postsynaptic membrane and inhibiting synaptic transmission. This action is reversible and specific to ganglionic nAChRs, with little to no effect on muscarinic acetylcholine receptors.[3]

Applications in Research

  • Studying Synaptic Transmission: SGTX can be used to selectively block ganglionic nAChRs, allowing researchers to investigate the role of these receptors in synaptic transmission in various neuronal preparations, such as the superior cervical ganglion.[2][4]

  • Characterizing nAChR Subtypes: While the precise subtype selectivity of SGTX is not extensively characterized, its potent antagonism of ganglionic nAChRs makes it a useful tool to differentiate ganglionic subtypes from other nAChRs.

  • Drug Discovery: SGTX can be used as a reference compound in screening assays for the discovery of new drugs targeting ganglionic nAChRs for therapeutic applications, including the management of nicotine addiction and autonomic dysfunctions.

Quantitative Data

The following table summarizes the available quantitative data for this compound and the related Neothis compound.

ToxinParameterValueReceptor/TissueReference
This compound (SGTX)Dissociation Constant (Kd)58 nMRat Superior Cervical Ganglion (nAChR)[2][5]
This compound (SGTX)Dissociation Constant (Kd)76 nMRat Superior Cervical Ganglion (nAChR)[2][5]
Neothis compound (NSTX)IC5069 ± 6 nMRat Forebrain Membranes ([3H]nicotine binding)[3]
Neothis compound (NSTX)IC5083 ± 9 nMRat Forebrain ([3H]nicotine binding)[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental use.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh nAChR nAChR ACh->nAChR Blocked_nAChR Blocked nAChR Ion_channel Ion Channel (Open) nAChR->Ion_channel ACh Binding Depolarization Depolarization Ion_channel->Depolarization Na+ influx SGTX This compound SGTX->Blocked_nAChR Binding No_depolarization No Depolarization Blocked_nAChR->No_depolarization

Caption: Mechanism of this compound blockade of nicotinic acetylcholine receptors.

start Start prep Prepare Neuronal Tissue (e.g., Superior Cervical Ganglion) start->prep control Record Baseline Synaptic Activity prep->control apply_sgtx Apply this compound (SGTX) control->apply_sgtx record_effect Record Synaptic Activity in Presence of SGTX apply_sgtx->record_effect washout Washout SGTX record_effect->washout record_recovery Record Synaptic Activity After Washout washout->record_recovery analysis Data Analysis and Comparison record_recovery->analysis end End analysis->end

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Electrophysiological Recording of nAChR Blockade in Rat Superior Cervical Ganglion (SCG)

This protocol is adapted from studies investigating the effects of this compound on synaptic transmission in the rat SCG.[2][5]

Materials:

  • Male Wistar rats (200-250 g)

  • Dissection microscope

  • Recording chamber

  • Micromanipulators

  • Glass microelectrodes (for recording and stimulation)

  • Amplifier and data acquisition system

  • Perfusion system

  • Krebs solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 Glucose, bubbled with 95% O2 / 5% CO2.

  • This compound (SGTX) stock solution (e.g., 1 mM in distilled water)

  • Carbachol solution (for inducing depolarization)

Procedure:

  • Dissection and Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Dissect out the superior cervical ganglia under a dissection microscope.

    • Carefully desheath the ganglia and place them in the recording chamber.

  • Perfusion and Electrophysiology Setup:

    • Continuously perfuse the ganglia with oxygenated Krebs solution at a constant flow rate (e.g., 2-3 ml/min) and maintain the temperature at 32-34°C.

    • Place a stimulating electrode on the preganglionic nerve trunk and a recording electrode on the postganglionic nerve trunk.

    • Use intracellular or extracellular recording techniques to monitor synaptic potentials.

  • Baseline Recording:

    • Stimulate the preganglionic nerve at a low frequency (e.g., 0.5 Hz) and record the resulting postsynaptic potentials (PSPs) or compound action potentials.

    • Establish a stable baseline recording for at least 15-20 minutes.

  • Application of this compound:

    • Dilute the SGTX stock solution in Krebs solution to the desired final concentration (e.g., 100 nM - 2 µM).[2][5]

    • Switch the perfusion to the SGTX-containing Krebs solution.

    • Continuously record the synaptic responses. A gradual depression of the PSP amplitude should be observed.

  • Assessment of Blockade:

    • After the effect of SGTX has reached a steady state (typically 15-30 minutes), continue recording to quantify the extent of the blockade.

    • To confirm the nicotinic specificity, you can apply a nicotinic agonist like carbachol and observe the reduced depolarizing response in the presence of SGTX.

  • Washout:

    • Switch the perfusion back to the control Krebs solution to wash out the SGTX.

    • Monitor the recovery of the synaptic potentials. The blockade by SGTX is reversible, and a gradual recovery of the response should be observed.

  • Data Analysis:

    • Measure the amplitude of the PSPs before, during, and after SGTX application.

    • Calculate the percentage of inhibition caused by SGTX.

    • If different concentrations of SGTX are used, a concentration-response curve can be constructed to determine the IC50.

Receptor Binding Assay for nAChR Antagonists (Adapted for this compound)

This protocol is a general guide for a competitive radioligand binding assay, adapted from studies on related toxins.[3][6] As the specific radioligand for SGTX is not commercially available, a common approach is to use a radiolabeled nAChR agonist like [3H]nicotine and measure the displacement by SGTX.

Materials:

  • Rat forebrain membrane preparation (or other tissue expressing ganglionic nAChRs)

  • [3H]nicotine (radioligand)

  • This compound (SGTX) as the unlabeled competitor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Unlabeled nicotine (for determining non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a series of microcentrifuge tubes, add a constant amount of the membrane preparation.

    • Add a constant concentration of [3H]nicotine (typically at a concentration close to its Kd).

    • Add increasing concentrations of unlabeled SGTX to different tubes.

    • For determining non-specific binding, add a high concentration of unlabeled nicotine (e.g., 10 µM) to a set of tubes.

    • For determining total binding, add only the assay buffer instead of a competitor.

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound [3H]nicotine.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled nicotine) from the total binding (CPM with no competitor).

    • Plot the percentage of specific binding of [3H]nicotine as a function of the logarithm of the SGTX concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of SGTX.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable pharmacological tool for the study of ganglionic nicotinic acetylcholine receptors. Its potent and selective antagonist activity allows for the detailed investigation of synaptic transmission and the functional roles of these receptors. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental designs. It is important to note that while SGTX is a powerful tool for studying ganglionic nAChRs as a class, further research is needed to fully elucidate its affinity for specific nAChR subtypes.

References

Application Notes and Protocols for the Detection of Surugatoxin in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surugatoxin (SGTX) is a potent neurotoxin originally isolated from the mid-gut digestive gland of the Japanese ivory mollusk, Babylonia japonica.[1] It functions as a ganglionic blocker of nicotinic acetylcholine receptors (nAChRs).[1] The toxin was responsible for a food poisoning outbreak in the Suruga Bay area of Japan in 1965. Due to a rapid decline in the toxicity of the shellfish after 1978, the availability of this compound and its related compounds, neothis compound and prothis compound, for research has been limited.[1] These toxins are believed to be metabolic products of a marine bacterium that bioaccumulates in the mollusks.[1]

This document provides detailed methodologies for the detection of this compound in biological tissues, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as the gold standard for analysis. Additionally, it explores the theoretical development of an immunoassay for high-throughput screening.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices. The following protocol is a comprehensive workflow from sample preparation to data acquisition.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation: Extraction of this compound from Biological Tissues

This protocol is adapted from methods for the extraction of polar marine toxins from shellfish tissues.

  • Materials:

    • Biological tissue (e.g., mollusk digestive gland, animal tissue)

    • Methanol (MeOH), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Water, LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Ammonium formate

    • Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)

    • Homogenizer (e.g., bead beater, rotor-stator)

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

    • Syringe filters (0.22 µm)

  • Procedure:

    • Weigh approximately 1-2 g of homogenized biological tissue into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of 80% methanol in water.

    • Homogenize the sample for 3 minutes at high speed.

    • Centrifuge the homogenate at 4000 x g for 10 minutes at 4°C.

    • Collect the supernatant and transfer it to a clean tube.

    • Re-extract the pellet with another 10 mL of 80% methanol in water, vortex, and centrifuge as in steps 3-4.

    • Combine the supernatants.

    • Solid Phase Extraction (SPE) Cleanup:

      • Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

      • Load the combined supernatant onto the SPE cartridge.

      • Wash the cartridge with 5 mL of water to remove salts and other highly polar interferences.

      • Elute the this compound with 10 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95% Acetonitrile with 2 mM ammonium formate and 0.05% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography (LC) Conditions

Given this compound's polar nature, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for better retention and separation.

  • Instrument: UPLC or HPLC system

  • Column: HILIC column (e.g., TSK-GEL Amide-80, 150 mm x 2.0 mm, 3.0 µm)

  • Mobile Phase A: Water with 2 mM ammonium formate and 0.05% formic acid

  • Mobile Phase B: Acetonitrile with 2 mM ammonium formate and 0.05% formic acid

  • Gradient:

    Time (min) %A %B
    0.0 5 95
    5.0 50 50
    5.1 5 95

    | 8.0 | 5 | 95 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

3. Mass Spectrometry (MS) Conditions

  • Instrument: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Source Temperature: 450°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: High

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Based on historical data, the protonated molecule [M+H]+ for this compound (C₂₅H₂₆BrN₅O₁₃) is expected at m/z 688.4 (for ⁷⁹Br) and 690.4 (for ⁸¹Br).[2]

    • Product ions would need to be determined by infusing a standard, but hypothetical transitions are provided below for method setup.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
688.4Fragment 150Optimize
688.4Fragment 250Optimize
690.4Fragment 150Optimize
690.4Fragment 250Optimize

*Fragment ions need to be determined empirically.

Data Presentation: Quantitative LC-MS/MS Data

The following table summarizes hypothetical performance data for the described LC-MS/MS method.

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Recovery (%)RSD (%)
This compound0.51.585-105<15
Neothis compound0.51.585-105<15

II. Immunoassay for High-Throughput Screening

The development of an immunoassay for this compound is challenging due to the historical lack of available toxin for antigen preparation and antibody production. However, the following outlines the theoretical steps for its development.

Experimental Protocol: Development of a Competitive ELISA for this compound

1. Hapten Synthesis and Conjugation

  • This compound, being a small molecule, needs to be conjugated to a carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) to become immunogenic.

  • A derivative of this compound with a reactive group (e.g., a carboxyl or amino group) would need to be synthesized to allow for covalent linkage to the carrier protein.

2. Antibody Production

  • The this compound-carrier protein conjugate would be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.

  • Antibody titers would be monitored using an indirect ELISA with the coating antigen (this compound conjugated to a different carrier protein).

3. Competitive ELISA Protocol

  • Materials:

    • Microtiter plates (96-well)

    • Coating antigen (this compound-protein conjugate)

    • Anti-Surugatoxin antibody

    • This compound standard or sample extract

    • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2M H₂SO₄)

    • Plate reader

  • Procedure:

    • Coat the wells of a microtiter plate with the coating antigen and incubate overnight.

    • Wash the plate to remove unbound antigen.

    • Block the remaining protein-binding sites in the wells.

    • Add a mixture of the anti-Surugatoxin antibody and the this compound standard or sample extract to the wells and incubate.

    • Wash the plate to remove unbound antibodies.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate to remove unbound secondary antibody.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Data Presentation: Hypothetical Immunoassay Performance
Assay TypeLimit of Detection (LOD) (ng/mL)Dynamic Range (ng/mL)Specificity
Competitive ELISA0.10.2 - 10High for this compound, potential cross-reactivity with neothis compound

III. Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), primarily at autonomic ganglia. This blockade prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby inhibiting nerve impulse transmission.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Response Postsynaptic Response (Nerve Impulse) nAChR->Response Activates SGTX This compound (SGTX) SGTX->nAChR Blocks G Sample Biological Tissue Sample Homogenization Homogenization (in 80% Methanol) Sample->Homogenization Extraction Centrifugation & Supernatant Collection Homogenization->Extraction SPE Solid Phase Extraction (SPE) Cleanup Extraction->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data G cluster_assay Competitive Binding in Well Antibody Anti-SGTX Antibody Signal Signal Generation Antibody->Signal Generates Signal (Inversely proportional to Free SGTX) Labeled_SGTX Labeled SGTX (Coating Antigen) Labeled_SGTX->Antibody Binds to Free_SGTX Free SGTX (from sample) Free_SGTX->Antibody Competes with

References

Application Notes and Protocols for Surugatoxin in Smooth Muscle and Nictitating Membrane Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surugatoxin (SGTX) is a marine neurotoxin isolated from the Japanese ivory shell, Babylonia japonica. It acts as a potent and specific antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[1][2] This property makes it a valuable pharmacological tool for investigating the role of autonomic ganglia in the function of various organ systems, including smooth muscle and the nictitating membrane. These application notes provide detailed protocols for utilizing this compound in isolated guinea pig ileum and in vivo cat nictitating membrane relaxation assays to study ganglionic blockade.

Mechanism of Action

This compound exerts its effects by competitively and reversibly blocking nicotinic acetylcholine receptors at autonomic ganglia.[2] This blockade prevents the transmission of nerve impulses from preganglionic to postganglionic neurons, thereby inhibiting the response of the effector organ. In the context of smooth muscle and the nictitating membrane, SGTX inhibits nerve-mediated contractions that are dependent on ganglionic transmission. It is reported to be 50-100 times more potent than hexamethonium, another ganglionic blocker.[2]

Signaling Pathway of Ganglionic Transmission and Site of this compound Action

cluster_preganglionic Preganglionic Neuron cluster_ganglion Autonomic Ganglion cluster_postganglionic Postganglionic Neuron cluster_effector Effector Organ (Smooth Muscle / Nictitating Membrane) pre_neuron Action Potential ach_release ACh Release pre_neuron->ach_release Depolarization nachr Nicotinic ACh Receptor ach_release->nachr Binds to post_neuron Action Potential nachr->post_neuron Depolarization sgtx This compound sgtx->nachr Blocks nt_release Neurotransmitter Release (e.g., ACh, NE) post_neuron->nt_release Depolarization effector_receptor Receptor nt_release->effector_receptor Binds to response Contraction effector_receptor->response Initiates

Caption: Signaling pathway of ganglionic transmission and the inhibitory action of this compound.

Application 1: Guinea Pig Ileum Smooth Muscle Relaxation Assay

The isolated guinea pig ileum preparation is a classic model for studying the effects of drugs on intestinal smooth muscle. Contractions can be induced by stimulating the intrinsic cholinergic nerves with agents like nicotine or dimethylphenylpiperazinium (DMPP), which act on nicotinic receptors in the myenteric plexus ganglia. This compound can be used to demonstrate the ganglionic origin of these contractions and to quantify its antagonist activity.

Quantitative Data
ParameterAgonistThis compound ConcentrationEffectReference
Contraction InhibitionNicotine12.3 nM - 1.23 µMShifts concentration-response curve to the right and depresses maximum response[1]
Contraction InhibitionDMPP12.3 nM - 1.23 µMShifts concentration-response curve to the right and depresses maximum response[1]

Experimental Workflow: Guinea Pig Ileum Assay

cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis start Sacrifice Guinea Pig isolate Isolate a segment of the ileum start->isolate clean Clean the ileal segment isolate->clean cut Cut into 2-3 cm pieces clean->cut mount Mount ileum in organ bath cut->mount equilibrate Equilibrate for 30-60 min mount->equilibrate agonist_crc Obtain control concentration-response curve (CRC) to agonist (Nicotine or DMPP) equilibrate->agonist_crc wash Wash tissue agonist_crc->wash incubate_sgtx Incubate with this compound wash->incubate_sgtx agonist_crc_sgtx Obtain CRC to agonist in the presence of SGTX incubate_sgtx->agonist_crc_sgtx analyze Compare CRCs and determine the nature of antagonism agonist_crc_sgtx->analyze

Caption: Experimental workflow for the guinea pig ileum smooth muscle relaxation assay.

Detailed Protocol: Guinea Pig Ileum Assay

Materials:

  • Male guinea pig (250-350 g)

  • Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • This compound stock solution

  • Nicotine or DMPP stock solution

  • Organ bath system with a 10-20 mL jacketed tissue chamber maintained at 37°C

  • Isotonic force transducer

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig by cervical dislocation.

    • Open the abdominal cavity and locate the ileocecal junction.

    • Carefully dissect a segment of the terminal ileum, approximately 10-15 cm from the ileocecal junction.

    • Place the isolated ileum in a petri dish containing Tyrode's solution and gently flush the lumen with the solution to remove its contents.

    • Cut the ileum into segments of 2-3 cm in length.

  • Organ Bath Setup:

    • Mount a segment of the ileum in the organ bath chamber containing Tyrode's solution, continuously gassed with carbogen and maintained at 37°C.

    • Tie one end of the ileum to a fixed hook at the bottom of the chamber and the other end to an isotonic force transducer.

    • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • Control Concentration-Response Curve (CRC):

      • Obtain a cumulative concentration-response curve for a nicotinic agonist (e.g., nicotine or DMPP) by adding increasing concentrations of the agonist to the organ bath at regular intervals until a maximal response is achieved.

      • Wash the tissue thoroughly with fresh Tyrode's solution until it returns to the baseline tension.

    • Effect of this compound:

      • Incubate the ileum segment with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).

      • In the continued presence of this compound, repeat the cumulative concentration-response curve for the same nicotinic agonist.

      • Repeat this procedure with increasing concentrations of this compound.

  • Data Analysis:

    • Measure the amplitude of contraction at each agonist concentration in the absence and presence of this compound.

    • Plot the concentration-response curves as a percentage of the maximal control response against the log concentration of the agonist.

    • Observe the rightward shift of the CRC and the depression of the maximal response in the presence of this compound to characterize its antagonistic effects.

Application 2: Cat Nictitating Membrane Relaxation Assay

The cat nictitating membrane is a classic in vivo preparation for studying autonomic pharmacology, particularly the effects of drugs on sympathetic ganglionic transmission. Electrical stimulation of the preganglionic cervical sympathetic nerve elicits a contraction of the nictitating membrane, which is mediated by the release of norepinephrine from postganglionic nerve terminals. This compound can be administered to demonstrate its ability to block this neurally mediated contraction at the level of the superior cervical ganglion.

Quantitative Data
ParameterMethod of AdministrationThis compound Dose/ConcentrationEffectReference
Contraction BlockadeIntravenous (i.v.)0.15-0.2 mg/kgRelaxation of the nictitating membrane[2]
Contraction BlockadeClose intra-arterial injection to the superior cervical ganglion6.2-12.3 nmol/kgBlocked contractile response to preganglionic stimulation[1]
Dissociation Constant (Kd)Isolated rat superior cervical ganglion58 nM (at 0.2 µM SGTX) and 76 nM (at 2 µM SGTX)Determined from the shift in depolarization produced by carbachol[3][4]

Experimental Workflow: Cat Nictitating Membrane Assay

cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Data Analysis anesthetize Anesthetize the cat cannulate Cannulate trachea and femoral vein anesthetize->cannulate expose Expose cervical sympathetic trunk and superior cervical ganglion cannulate->expose attach Attach nictitating membrane to a force transducer expose->attach stim_pre Stimulate preganglionic nerve and record control contraction attach->stim_pre admin_sgtx Administer this compound (i.v. or close-arterial) stim_pre->admin_sgtx stim_post_sgtx Stimulate preganglionic nerve in the presence of SGTX admin_sgtx->stim_post_sgtx stim_postganglionic Stimulate postganglionic nerve (control) stim_post_sgtx->stim_postganglionic analyze Compare pre- and post-SGTX contractions stim_postganglionic->analyze

Caption: Experimental workflow for the in vivo cat nictitating membrane relaxation assay.

Detailed Protocol: Cat Nictitating Membrane Assay

Materials:

  • Adult cat

  • Anesthetic (e.g., pentobarbital sodium)

  • Surgical instruments

  • Bipolar platinum electrodes

  • Electrical stimulator

  • Isotonic force transducer

  • Data acquisition system

  • This compound solution for injection

  • Physiological saline

Procedure:

  • Surgical Preparation:

    • Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment.

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate a femoral vein for intravenous drug administration.

    • Make a midline incision in the neck to expose the cervical sympathetic trunk and the superior cervical ganglion on one side.

    • Carefully isolate the preganglionic portion of the cervical sympathetic nerve for electrical stimulation.

    • Attach the nictitating membrane to an isotonic force transducer via a thread to record its contractions.

  • Experimental Protocol:

    • Control Responses:

      • Stimulate the preganglionic cervical sympathetic nerve with supramaximal square-wave pulses (e.g., 5-10 Hz, 1-2 ms duration, for 5-10 seconds) and record the resulting contraction of the nictitating membrane.

      • Establish a stable and reproducible control response.

      • (Optional) Stimulate the postganglionic nerve to confirm that the neuromuscular junction and the smooth muscle are responsive.

    • Administration of this compound:

      • Administer this compound either intravenously or via close intra-arterial injection to the superior cervical ganglion.

      • Allow sufficient time for the toxin to take effect.

    • Post-Toxin Responses:

      • Repeat the preganglionic nerve stimulation using the same parameters as in the control.

      • Observe the inhibition or complete blockade of the nictitating membrane contraction.

      • (Optional) Stimulate the postganglionic nerve again to demonstrate that the blockade is at the ganglionic level, as the response to postganglionic stimulation should remain largely unaffected.

  • Data Analysis:

    • Measure the amplitude of the nictitating membrane contractions before and after the administration of this compound.

    • Express the post-toxin response as a percentage of the control response to quantify the degree of ganglionic blockade.

    • If a range of doses is used, a dose-response curve for the inhibitory effect of this compound can be constructed.

Conclusion

This compound is a powerful tool for elucidating the role of ganglionic neurotransmission in physiological processes. The protocols detailed above for the guinea pig ileum and cat nictitating membrane assays provide robust and reproducible methods for demonstrating and quantifying the ganglionic blocking effects of this toxin. These assays are valuable for pharmacological research and drug discovery efforts targeting nicotinic acetylcholine receptors.

References

Application Notes and Protocols for Investigating Nicotinic Receptor Pharmacology Using Surugatoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surugatoxin (SGTX) is a marine neurotoxin isolated from the Japanese ivory shell snail, Babylonia japonica. It is a potent and selective antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for the pharmacological investigation of these receptors.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the study of nAChR pharmacology, including its mechanism of action, experimental procedures, and data analysis.

This compound exerts its effect by acting as a competitive antagonist at ganglionic nAChRs.[1] Its high affinity and selectivity for these receptors allow for the specific blockade of nicotinic transmission in various experimental models, aiding in the characterization of nAChR subtypes and their physiological roles.[1] The structurally related compound, neothis compound (NSTX), is an even more potent nAChR antagonist.[3][4]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound and Neothis compound on nicotinic acetylcholine receptors.

Table 1: Binding Affinity and Potency of this compound (SGTX)

ParameterValueSpeciesTissue/PreparationMethodReference
Apparent Dissociation Equilibrium Constant (Kd) vs. Carbachol58 nMRatIsolated Superior Cervical GanglionElectrophysiology (Depolarization Antagonism)[1]
Apparent Dissociation Equilibrium Constant (Kd) vs. Carbachol76 nMRatIsolated Superior Cervical GanglionElectrophysiology (Depolarization Antagonism)[1]
Effective Concentration Range (Inhibition of Nicotine-induced Contraction)12.3 nM - 1.23 µMGuinea PigIsolated IleumIn vitro pharmacology[2]
Effective Concentration Range (Depression of Orthodromic Transmission)0.1 - 2 µMRatIsolated Superior Cervical GanglionElectrophysiology[1]

Table 2: Binding Affinity and Potency of Neothis compound (NSTX)

ParameterValueSpeciesTissue/PreparationMethodReference
IC50 (Inhibition of [3H]nicotine binding)69 ± 6 nMRatForebrain MembranesRadioligand Binding Assay[3]
Effective Concentration Range (Antinicotinic Action)3 nM - 30 nMGuinea PigIsolated IleumIn vitro pharmacology[3]

Experimental Protocols

Preparation of Isolated Superior Cervical Ganglion (SCG) from Rat

This protocol describes the dissection and preparation of the rat SCG for electrophysiological or pharmacological studies.

Materials:

  • Young adult rat (e.g., Sprague-Dawley)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Dissection microscope

  • Fine dissection tools (scissors, forceps)

  • Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Carbogen gas (95% O2 / 5% CO2)

  • Petri dish lined with Sylgard

Procedure:

  • Anesthetize the rat according to approved animal care protocols.

  • Euthanize the animal by decapitation.

  • Quickly dissect the superior cervical ganglia, which are located at the bifurcation of the common carotid artery.

  • Immediately place the dissected ganglia in ice-cold, carbogen-gassed Krebs solution.

  • Under a dissection microscope, carefully remove the connective tissue sheath surrounding the ganglion.

  • The prepared ganglion can then be mounted in a recording chamber for electrophysiological experiments or used for other assays.

Electrophysiological Recording of Nicotinic Receptor Activity in SCG Neurons

This protocol outlines the whole-cell patch-clamp technique to measure nAChR-mediated currents in isolated SCG neurons and the effect of this compound.

Materials:

  • Prepared rat SCG

  • Recording chamber

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Internal pipette solution (in mM: K-gluconate 140, MgCl2 2, EGTA 10, HEPES 10, ATP-Na2 2, GTP-Na 0.5; pH adjusted to 7.2 with KOH)

  • External solution (Krebs solution)

  • Nicotine or other nAChR agonist (e.g., acetylcholine, DMPP)

  • This compound solution of desired concentrations

Procedure:

  • Place the desheathed SCG in the recording chamber and continuously perfuse with carbogen-gassed Krebs solution at room temperature.

  • Isolate individual neurons from the ganglion using enzymatic digestion (e.g., with collagenase and dispase) followed by mechanical trituration, or record from neurons within the intact ganglion.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp recording from an SCG neuron.

  • Hold the neuron at a membrane potential of -60 mV.

  • Apply the nAChR agonist for a short duration (e.g., 1-2 seconds) using a local perfusion system to evoke an inward current.

  • After obtaining a stable baseline response, co-apply this compound with the agonist to observe the inhibitory effect.

  • To determine the dose-response relationship, apply increasing concentrations of this compound and measure the corresponding reduction in the agonist-evoked current.

Radioligand Binding Assay for Nicotinic Receptors

This protocol describes a competitive binding assay using [3H]nicotine to determine the binding affinity of this compound to nAChRs in rat brain membranes.

Materials:

  • Rat forebrain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]nicotine (radioligand)

  • Unlabeled nicotine (for non-specific binding determination)

  • This compound solutions of varying concentrations

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).

    • Add a fixed concentration of [3H]nicotine (typically at or below its Kd).

    • For the determination of non-specific binding, add a high concentration of unlabeled nicotine (e.g., 100 µM) to a set of tubes.

    • To the experimental tubes, add increasing concentrations of this compound.

    • Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific [3H]nicotine binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Nicotinic Acetylcholine Receptor Antagonism by this compound

Caption: Antagonistic action of this compound on a ganglionic nicotinic acetylcholine receptor.

Experimental Workflow for Investigating this compound's Effect on nAChRs

SGTX_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Tissue_Prep Tissue Preparation (e.g., Rat SCG, Brain Membranes) Electrophysiology Electrophysiology (Whole-cell Patch Clamp) Tissue_Prep->Electrophysiology Binding_Assay Radioligand Binding Assay ([3H]nicotine) Tissue_Prep->Binding_Assay SGTX_Prep This compound Solution (Concentration Gradient) SGTX_Prep->Electrophysiology SGTX_Prep->Binding_Assay Dose_Response Dose-Response Curve (IC50 Determination) Electrophysiology->Dose_Response Binding_Kinetics Binding Kinetics (Ki Calculation) Binding_Assay->Binding_Kinetics Conclusion Characterization of SGTX-nAChR Interaction Dose_Response->Conclusion Binding_Kinetics->Conclusion

Caption: Workflow for characterizing this compound's interaction with nicotinic receptors.

Logical Relationship of this compound's Mechanism of Action

SGTX_Mechanism SGTX This compound Binding Competitive Antagonism SGTX->Binding nAChR Ganglionic Nicotinic Acetylcholine Receptor nAChR->Binding Blockade Blockade of Ion Channel Opening Binding->Blockade Inhibition Inhibition of Nicotinic Transmission Blockade->Inhibition Physiological_Effect Physiological Effect (e.g., Ganglionic Blockade) Inhibition->Physiological_Effect

Caption: Logical flow of this compound's mechanism as a nicotinic receptor antagonist.

References

Troubleshooting & Optimization

Surugatoxin solubility in water and insolubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Surugatoxin (SGTX). The information focuses on its unique solubility profile, offering guidance for experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: Can I dissolve this compound in organic solvents like DMSO, ethanol, or methanol?

A2: No, this compound is reported to be insoluble in organic solvents.[1] It is crucial to avoid using these solvents as a primary vehicle for creating stock solutions.

Q3: Why is my this compound not dissolving in my aqueous buffer?

A3: There are several potential reasons:

  • Concentration: You may be attempting to create a solution that is above the low solubility limit of this compound.

  • pH and Ionic Strength: The pH and ionic strength of your buffer can influence the solubility of complex molecules like SGTX.

  • Temperature: Solubility can be temperature-dependent. Ensure your buffer is at the intended experimental temperature.

  • Purity of Toxin: Impurities in the SGTX sample could potentially affect its solubility.

Q4: How should I prepare a stock solution of this compound?

A4: Given its low water solubility, it is recommended to prepare a saturated stock solution in your chosen aqueous experimental buffer. This can be achieved by adding an excess of SGTX to the buffer, agitating it for an extended period, and then clarifying the solution by centrifugation or filtration to remove undissolved material. The concentration of the resulting supernatant will be the solubility limit under those conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms when adding SGTX to the experimental medium. The concentration of SGTX exceeds its solubility limit in the final medium.- Prepare a saturated stock solution and dilute it to the desired final concentration.- If precipitation still occurs, the final concentration may still be too high. Consider lowering the working concentration.
Inconsistent experimental results. - Incomplete dissolution of SGTX.- Degradation of the toxin in solution.- Ensure the stock solution is properly clarified to remove any solid SGTX before use.- Prepare fresh solutions for each experiment, as the stability of SGTX in various aqueous buffers over time is not well-documented.
Difficulty in determining the actual concentration of the working solution. The exact solubility in the specific experimental buffer is unknown.Perform a concentration determination of your clarified stock solution using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS), if a reference standard is available.

Data Presentation: this compound Solubility Profile

SolventSolubilityReference
WaterVery Low[1]
Organic Solvents (e.g., DMSO, Ethanol, Methanol)Insoluble[1]

Note: The solubility data presented is qualitative. Researchers should experimentally determine the solubility in their specific aqueous systems.

Experimental Protocols

General Protocol for Determining Aqueous Solubility of this compound

This protocol provides a general framework for determining the solubility of SGTX in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Experimental aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Incubator/shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV, or LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the experimental buffer in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.

  • Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Place the tube in an incubator/shaker set to the desired experimental temperature and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant. For complete removal of any remaining solid particles, the supernatant can be further clarified by passing it through a syringe filter.

  • Quantify the concentration of this compound in the clarified supernatant using a suitable analytical method. This concentration represents the solubility of SGTX in that specific buffer and at that temperature.

Mandatory Visualizations

Signaling Pathway: this compound Blockade of Nicotinic Acetylcholine Receptors

SGTX_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel (Closed) Depolarization Depolarization & Signal Propagation Ion_Channel->Depolarization Na+/K+ influx SGTX This compound (SGTX) SGTX->nAChR Blocks

Caption: Mechanism of this compound (SGTX) as an antagonist of nicotinic acetylcholine receptors (nAChRs).

Experimental Workflow: Solubility Determination

Solubility_Workflow start Start: Add excess SGTX to buffer agitate Agitate at constant temperature (e.g., 24-48h) start->agitate centrifuge Centrifuge to pellet undissolved SGTX agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Optional: Filter supernatant (e.g., 0.22 µm filter) supernatant->filter quantify Quantify SGTX concentration in clarified solution filter->quantify end End: Solubility determined quantify->end

Caption: Workflow for the experimental determination of this compound's aqueous solubility.

References

Technical Support Center: Optimizing Surugatoxin (SGTX) Concentration for Effective Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively using Surugatoxin (SGTX) in experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter, with a focus on optimizing concentration for potent and specific receptor antagonism.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SGTX) and what is its primary mechanism of action? A1: this compound (SGTX) is a marine neurotoxin originally isolated from the Japanese ivory mollusk, Babylonia japonica[1]. It functions as a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs)[1]. By binding to these receptors, SGTX blocks the action of the endogenous agonist, acetylcholine (ACh), thereby inhibiting neurotransmission at autonomic ganglia[1][2][3]. Its mechanism is thought to involve binding to the closed state of the receptor-channel complex[1].

Q2: Which specific nAChR subtypes does this compound target? A2: SGTX is characterized as a ganglionic blocker, indicating its specificity for nAChRs found in autonomic ganglia. These receptors are typically composed of different subunit combinations than those found at the neuromuscular junction. The structurally related and more potent compound, neothis compound, has been shown to have a selective affinity for ganglionic-type nicotinic receptors and is a useful probe for these specific receptors in the central nervous system[4][5].

Q3: What are the typical effective concentrations and binding affinities for this compound? A3: The effective concentration of SGTX is highly dependent on the experimental model. It is reported to be 50-100 times more potent than the classic ganglionic blocker hexamethonium[1]. Below is a summary of reported values to guide initial dose-ranging studies.

ParameterValueExperimental SystemReference
Dissociation Constant (Kd) 58 nMRat parasympathetic ganglion (depolarization shift by 0.2 µM SGTX)[1]
Dissociation Constant (Kd) 76 nMRat parasympathetic ganglion (depolarization shift by 2 µM SGTX)[1]
Effective Concentration 12.3 nM - 1.23 µMGuinea-pig isolated ileum (inhibition of nicotine-induced contraction)[2]
Effective Dose (in vivo) 6.2 - 12.3 nmol/kgCat superior cervical ganglion (blockade of nictitating membrane contraction)[2]
IC50 (Neothis compound) 69 ± 6 nMRat forebrain membranes ([3H]nicotine binding)[5]
IC50 (Neothis compound) 83 ± 9 nMRat forebrain membranes ([3H]nicotine binding)[6]

Q4: How should I prepare and store this compound? A4: this compound is a colorless crystalline substance with very low solubility in water and is insoluble in most organic solvents[1].

  • Reconstitution: Due to its limited solubility, careful preparation is required. Prepare high-concentration stock solutions in an appropriate aqueous buffer. Sonication may be required to aid dissolution. It is critical to determine the solubility in your specific assay buffer.

  • Storage: Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of SGTX in solution over time should be validated for long-term experiments.

Q5: What is the downstream signaling pathway inhibited by this compound? A5: By blocking nAChRs, this compound prevents the influx of cations (primarily Na⁺ and Ca²⁺) that occurs upon acetylcholine binding. This initial depolarization is the trigger for numerous downstream signaling cascades. In the central nervous system, nAChR activation can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is implicated in neuroprotection and cell survival[7][8]. Therefore, SGTX effectively inhibits these Ca²⁺-dependent downstream pathways.

Signaling Pathway and Inhibitory Action

cluster_membrane Cell Membrane nAChR Nicotinic ACh Receptor (nAChR) ion_influx Ion Influx (Na⁺, Ca²⁺) nAChR->ion_influx Channel Opens ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Binds & Activates SGTX This compound (SGTX) (Antagonist) SGTX->nAChR Binds & Blocks depolarization Membrane Depolarization ion_influx->depolarization pi3k PI3K-Akt Pathway depolarization->pi3k Activates response Cellular Response (e.g., Neurotransmitter Release) pi3k->response Leads to

Caption: SGTX competitively blocks acetylcholine binding to nAChRs.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
No or weak antagonist effect observed 1. Sub-optimal SGTX Concentration: The concentration is too low to effectively compete with the agonist. 2. SGTX Degradation: Improper storage or multiple freeze-thaw cycles have reduced potency. 3. High Agonist Concentration: The agonist concentration is too high, making it difficult for SGTX to compete. 4. Low Receptor Expression: The cell line or tissue preparation has a low density of the target nAChR subtype.1. Perform a dose-response curve, starting from concentrations around the reported Kd/IC50 values (e.g., 1 nM to 10 µM). 2. Use a fresh aliquot of SGTX stock solution. Confirm the activity of the stock with a positive control if possible. 3. Reduce the agonist concentration. For functional assays, using the agonist at its EC80 concentration is recommended to optimize sensitivity[9]. 4. Confirm receptor expression using methods like RT-qPCR, Western blot, or by using a positive control antagonist.
High background or non-specific effects 1. High SGTX Concentration: Excessively high concentrations can lead to binding at unintended sites. 2. Non-specific Binding to Surfaces: SGTX may adsorb to plasticware or glassware, affecting the available concentration[10]. 3. Solvent Effects: If a co-solvent is used for poorly soluble batches, it may be causing cellular stress.1. Lower the SGTX concentration. The optimal concentration should provide maximal specific antagonism with minimal off-target effects. 2. Pre-treat labware with a blocking agent (e.g., bovine serum albumin) or use low-binding plastics. Include a "no-cell" control to quantify binding to the plate. 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%) and run appropriate vehicle controls.
Inconsistent results between experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can alter receptor expression. 2. Inconsistent Solution Preparation: Minor variations in SGTX or agonist dilutions can lead to significant changes in results. 3. Assay Timing: Incubation times for the antagonist or agonist were not kept consistent.1. Standardize cell culture procedures. Use cells within a defined passage number range and ensure consistent plating density. 2. Prepare fresh dilutions for each experiment from a validated stock solution. Use calibrated pipettes. 3. Use precise timers for all incubation steps. In kinetic binding assays, timing is especially critical[11].

Experimental Protocols & Optimization Workflow

A systematic approach is crucial for determining the optimal SGTX concentration. The workflow below outlines the key stages from initial testing to application in your main experiments.

start Start: Define Experimental Goal lit_review 1. Literature Review (Gather reported Kd & IC50 values) start->lit_review dose_response 2. Initial Dose-Response Assay (e.g., 1 nM - 10 µM SGTX) lit_review->dose_response determine_ic50 3. Determine IC50 (Fit data to a four-parameter logistic curve) dose_response->determine_ic50 check_cytotoxicity 4. Assess Cytotoxicity (Ensure optimal concentration is non-toxic) determine_ic50->check_cytotoxicity optimize_agonist Optimize Agonist Conc. (Use agonist at EC80 for functional assays) determine_ic50->optimize_agonist main_exp 5. Main Experiment (Use optimized SGTX concentration, e.g., 10x IC50) check_cytotoxicity->main_exp end End: Data Analysis main_exp->end

Caption: Workflow for optimizing this compound concentration.

Protocol 1: Determining the IC50 of SGTX via Competitive Radioligand Binding Assay

This protocol describes how to determine the concentration of SGTX that inhibits 50% (IC50) of specific binding of a radiolabeled nAChR agonist.

Objective: To determine the binding affinity (IC50) of SGTX for nAChRs.

Materials:

  • Cell membranes or tissue homogenate expressing nAChRs.

  • Radioligand (e.g., [3H]nicotine).

  • This compound (SGTX) stock solution.

  • Assay Buffer (e.g., Tris-HCl with appropriate salts).

  • Unlabeled ("cold") agonist (e.g., nicotine) for determining non-specific binding.

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of SGTX in assay buffer. A typical range would be 10 points from 0.1 nM to 10 µM.

  • Assay Setup: In triplicate, set up three types of tubes/wells:

    • Total Binding: Membrane preparation + radioligand + assay buffer.

    • Non-specific Binding (NSB): Membrane preparation + radioligand + a saturating concentration of cold agonist (e.g., 100 µM nicotine).

    • Competition Binding: Membrane preparation + radioligand + corresponding SGTX dilution.

  • Incubation: Add the membrane preparation to all tubes, followed by the SGTX dilutions/cold agonist/buffer, and finally the radioligand at a concentration close to its Kd. Incubate at a set temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Convert the counts for each SGTX concentration into a percentage of specific binding.

    • Plot the percent specific binding against the log concentration of SGTX and fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Functional Antagonism Assay (Calcium Influx)

This protocol measures the ability of SGTX to block agonist-induced increases in intracellular calcium ([Ca²⁺]i), a common downstream effect of nAChR activation.

Objective: To determine the functional potency of SGTX in a cell-based assay.

Materials:

  • Cells expressing the target nAChR (e.g., SH-SY5Y or HEK293 transfected cells).

  • 96-well black, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • SGTX stock solution.

  • nAChR agonist (e.g., nicotine or ACh).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Plate cells in 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).

  • Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of SGTX to the respective wells. Include a "vehicle only" control. Incubate for a pre-determined time (e.g., 20-30 minutes) at room temperature to allow SGTX to bind to the receptors.

  • Agonist Stimulation & Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Add the nAChR agonist at a pre-determined EC80 concentration to stimulate the cells.

  • Data Acquisition: Measure the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis:

    • Calculate the percentage of inhibition for each SGTX concentration relative to the response of the vehicle control.

    • Plot the % inhibition against the log concentration of SGTX and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Decision Logic

start Unexpected Result q1 Is the antagonist effect weak or absent? start->q1 q2 Are results inconsistent? start->q2 q3 Is background signal high? start->q3 sol1 Increase SGTX concentration. Verify agonist concentration (use EC80). Check SGTX stock integrity. q1->sol1 Yes sol2 Standardize cell culture (passage, confluency). Use fresh dilutions for each experiment. Ensure consistent incubation times. q2->sol2 Yes sol3 Decrease SGTX concentration. Use low-binding plates. Run vehicle & no-cell controls. q3->sol3 Yes end Re-run Experiment sol1->end sol2->end sol3->end

Caption: A decision tree for troubleshooting common SGTX issues.

References

troubleshooting variability in Surugatoxin experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Surugatoxin (SGTX). The information is presented in a question-and-answer format to directly address common issues that may lead to variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (SGTX) is a marine neurotoxin originally isolated from the Japanese ivory mollusk, Babylonia japonica[1]. It functions as a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs)[1]. By blocking these receptors, SGTX inhibits neurotransmission in autonomic ganglia[1][2].

Q2: What are the known physicochemical properties of this compound?

This compound is a colorless crystalline substance with the chemical formula C₂₅H₂₆BrN₅O₁₃ and a molecular weight of 684.4 g/mol . It is characterized by its very low solubility in water and insolubility in organic solvents[1]. This property is a critical consideration for the preparation of stock solutions and can be a significant source of experimental variability.

Q3: How should I prepare a stock solution of this compound?

Given its low water solubility, preparing a consistent stock solution is crucial. While specific, validated protocols for SGTX are scarce in the literature, the following general procedure for sparingly soluble compounds can be adapted:

  • Weighing: Accurately weigh a small amount of SGTX using a calibrated microbalance.

  • Initial Solubilization: Attempt to dissolve the weighed SGTX in a small amount of high-purity water (e.g., Milli-Q or equivalent) by vortexing or sonication. Due to its low solubility, achieving a high concentration may be difficult.

  • Aqueous Buffers: Consider using a biologically compatible buffer at a physiological pH (e.g., PBS, HEPES) for your final dilutions, as pH can affect the stability of marine toxins[3].

  • Filtration: To ensure a true solution and remove any undissolved particulates, filter the solution through a low-protein-binding 0.22 µm syringe filter.

  • Concentration Determination: It is highly recommended to determine the actual concentration of your stock solution spectrophotometrically, if a molar extinction coefficient is known, or by a sensitive analytical method like HPLC-MS. This will help to normalize your experiments.

  • Storage: Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q4: What are the expected effective concentrations of this compound in different experimental models?

The effective concentration of SGTX varies depending on the experimental model and the specific endpoint being measured. The following table summarizes some reported values from the literature.

Experimental ModelEffective Concentration/DoseObserved EffectReference
Anesthetized Cats (in vivo)50 nmol/kg (i.v.)Prolonged fall in blood pressure[2]
Anesthetized Cats (in vivo)37-50 nmol/kg (i.v.)Inhibition of hypertensive and hypotensive responses to DMPP and vagal nerve stimulation[2]
Cat Superior Cervical Ganglion (in situ)6.2-12.3 nmol/kg (intra-arterial)Blockade of contractile response of the nictitating membrane to preganglionic stimulation[2]
Guinea-Pig Isolated Ileum (in vitro)12.3 nM - 1.23 µMGradual depression of nicotine- and DMPP-induced contractions[2]
Mice (in vivo)0.5-1.0 mg/kg (i.v.)Disturbances in gait, suppression of spontaneous motility, and mydriasis[1]
Mice (in vivo)20-40 mg/kg (i.p.)Depression of respiratory movement and tremor[1]
Rat Superior Cervical Ganglion (in vitro)58 nM and 76 nM (Dissociation Constants)Equilibrium block of depolarization[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected antagonist activity of this compound in our in vitro assay.

This is a common issue that can arise from several factors. The following workflow can help you systematically troubleshoot the problem.

G A Start: Inconsistent SGTX Activity B Check SGTX Stock Solution - Age and storage conditions? - Multiple freeze-thaw cycles? - Visible precipitate? A->B C Prepare Fresh SGTX Stock - Follow recommended protocol - Determine accurate concentration B->C If issues identified D Review Assay Protocol - Consistent incubation times/temps? - Buffer composition and pH correct? - Cell passage number and health consistent? B->D If stock is OK C->D E Optimize Assay Conditions - Test different incubation times - Vary cell density - Check for lot-to-lot variability of other reagents D->E If protocol deviations found F Validate nAChR Expression - Confirm receptor presence and density in your cell line (e.g., qPCR, Western blot, binding assay with a known ligand) D->F If protocol is consistent E->F G Consider Non-Specific Binding - Are you using appropriate blocking agents? - Is the assay container material appropriate? F->G H Problem Resolved G->H

Figure 1. Troubleshooting workflow for inconsistent in vitro this compound activity.

Q5: My this compound stock solution appears to have a precipitate. Can I still use it?

It is not recommended to use a stock solution with visible precipitate. The precipitate indicates that the toxin is not fully dissolved, and therefore the actual concentration in the supernatant will be lower than intended and highly variable. This is a likely source of experimental inconsistency. You should prepare a fresh stock solution following the recommended protocol.

Q6: We are observing high variability between different batches of cells in our experiments. What could be the cause?

Cell-based assays can be sensitive to the physiological state of the cells. Here are a few potential sources of variability:

  • Cell Passage Number: As cells are passaged, their characteristics, including receptor expression levels, can change. It is crucial to use cells within a consistent and defined passage number range for all experiments.

  • Cell Health and Density: Ensure that cells are healthy and plated at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered receptor expression and signaling.

  • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular physiology and experimental results. Regularly test your cell cultures for mycoplasma.

Issue 2: Our in vivo experiments with this compound are showing highly variable results in animal responses.

In vivo experiments introduce additional layers of complexity. High variability can be due to factors related to the toxin preparation, administration, or the animals themselves.

G A Start: High In Vivo Variability B Verify SGTX Solution Preparation - Freshly prepared? - Correct solvent/vehicle? - Free of particulates? A->B C Standardize Administration Protocol - Consistent route of administration (i.v., i.p.)? - Accurate dosing volume based on body weight? - Consistent injection speed and technique? B->C D Assess Animal Factors - Strain, age, and sex consistent? - Acclimatization period sufficient? - Housing and environmental conditions stable? C->D E Refine Experimental Design - Are animals properly randomized? - Is the sample size adequate? - Are measurements taken at consistent time points? D->E F Consider Pharmacokinetics - Is the dosing regimen appropriate for the expected half-life of SGTX? - Could there be differences in metabolism between animals? E->F G Problem Resolved F->G

Figure 2. Troubleshooting workflow for high variability in in vivo this compound experiments.

Q7: Could the stability of this compound in our dosing solution be a problem for our in vivo studies?

Yes, the stability of this compound in the dosing vehicle is a critical factor. While specific stability data for SGTX is limited, many marine toxins can be sensitive to pH and temperature. The stability of T-2 mycotoxin, for example, was found to decrease with increasing temperature in aqueous solutions[4]. It is recommended to prepare dosing solutions fresh for each experiment and to keep them on ice until administration. Avoid storing diluted solutions for extended periods unless their stability has been validated under those conditions.

Experimental Protocols

Protocol 1: General Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This is a generic competitive binding assay protocol that can be adapted for this compound to determine its binding affinity for nAChRs.

  • Preparation of Membranes: Prepare cell membranes from a cell line or tissue known to express the nAChR subtype of interest.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Radioligand: Use a known radiolabeled nAChR antagonist (e.g., ³H-epibatidine) at a concentration close to its Kd.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Unlabeled this compound (at varying concentrations for competition curve) or vehicle.

    • Radiolabeled ligand.

    • Cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (to be determined empirically).

  • Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the Ki (inhibitory constant) for this compound.

Protocol 2: Measurement of Ganglionic Blockade in the Guinea-Pig Isolated Ileum

This protocol is adapted from Hayashi & Yamada (1975) and can be used to assess the functional antagonist activity of this compound[2].

  • Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Recording: Record isometric contractions of the ileum segment using a force transducer connected to a data acquisition system.

  • Agonist-Induced Contractions: Obtain cumulative concentration-response curves for a nicotinic agonist such as nicotine or 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP).

  • This compound Incubation: Introduce this compound into the organ bath at a specific concentration and allow it to equilibrate with the tissue for a predetermined period (e.g., 30-60 minutes).

  • Post-SGTX Contractions: In the presence of this compound, repeat the cumulative concentration-response curve for the nicotinic agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the curve with a potential depression of the maximum response is indicative of competitive antagonism. The Schild regression method can be used to determine the pA₂ value, a measure of the antagonist's potency.

Signaling Pathway

This compound exerts its effect by blocking the action of acetylcholine (ACh) at nicotinic acetylcholine receptors located in autonomic ganglia. This disrupts the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Action Potential B Voltage-gated Ca²⁺ channels open A->B E ACh diffuses across synapse C Ca²⁺ influx B->C D Vesicular release of Acetylcholine (ACh) C->D F Nicotinic ACh Receptor (nAChR) D->F ACh binds G Na⁺ influx and K⁺ efflux F->G H Depolarization (Excitatory Postsynaptic Potential) G->H I Action Potential Generation H->I SGTX This compound SGTX->F blocks

Figure 3. Signaling pathway showing this compound's mechanism of action.

References

preventing degradation of Surugatoxin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity of Surugatoxin solution over a short period. Degradation due to improper storage temperature. Store stock solutions at -20°C or -80°C. For working solutions, prepare fresh daily and keep on ice.
Hydrolysis of the ester linkage due to pH. Prepare solutions in a slightly acidic buffer (pH 4-6). Avoid basic conditions (pH > 7).[1][2][3][4][5]
Photodegradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[6][7][8]
Microbial contamination. Use sterile water and buffers for solution preparation. Filter-sterilize solutions if appropriate.
Precipitation of this compound in aqueous buffer. Low solubility in the chosen buffer. This compound has low solubility in water.[9] Try dissolving the compound first in a small amount of an organic solvent like DMSO or ethanol before diluting with the aqueous buffer.
Aggregation of the molecule. Gentle vortexing or sonication might help in dissolving the precipitate. Avoid vigorous shaking.[10][11]
Inconsistent experimental results. Inconsistent concentration due to degradation or adsorption. Prepare fresh solutions for each experiment. Consider using silanized glassware or low-adsorption plasticware to prevent the compound from sticking to the container walls.[12]
Repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to its low solubility in water, it is recommended to first dissolve this compound in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Subsequently, you can slowly dilute this stock solution with your desired sterile aqueous buffer to the final working concentration.[9]

Q2: What is the optimal pH for this compound solutions?

A2: While specific data is unavailable for this compound, many complex marine toxins and alkaloids exhibit greater stability in slightly acidic conditions.[14][15][16] Therefore, a pH range of 4-6 is recommended for aqueous solutions to minimize potential hydrolysis of the ester group present in the molecule.[1][2][3][4][5]

Q3: How should I store my this compound solutions?

A3: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C, protected from light.[12] If you need to store it in solution, prepare concentrated stock solutions and store them in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.[11][12][13] Working solutions should be prepared fresh daily from the frozen stock and kept on ice for the duration of the experiment.

Q4: Is this compound sensitive to light?

A4: Many complex organic molecules are susceptible to photodegradation.[6][7][8] Although specific data for this compound is not available, it is a prudent measure to protect all this compound solutions from light by using amber vials or by wrapping the containers with aluminum foil.

Q5: What are the likely degradation pathways for this compound in an aqueous solution?

A5: Based on its chemical structure, the most probable degradation pathway is the hydrolysis of its ester linkage. This reaction can be catalyzed by both acids and bases, although it is typically faster and irreversible under basic conditions.[1][2][3][4][5] Other potential degradation pathways could include oxidation of the molecule.

Inferred Stability of this compound in Aqueous Solutions

The following table summarizes the inferred stability of this compound based on general knowledge of similar compounds. This is not experimental data.

Condition Parameter Inferred Stability Recommendation
Temperature 4°CLow (days)Not recommended for storage longer than a day.
-20°CModerate (weeks to months)Suitable for short to medium-term storage of aliquoted stock solutions.
-80°CHigh (months to years)Recommended for long-term storage of stock solutions.
pH < 4ModerateMay be stable, but extreme acidic conditions could potentially cause degradation.
4 - 6HighRecommended pH range for working solutions.
> 7Very LowBasic conditions are likely to cause rapid hydrolysis of the ester linkage.
Light Ambient LightLowPotential for photodegradation.
DarkHighAlways protect solutions from light.

Experimental Protocol: Assessing this compound Stability

This protocol provides a general framework for researchers to determine the stability of this compound under their specific experimental conditions.

Objective: To evaluate the degradation of this compound in an aqueous solution over time at different temperatures.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Sterile aqueous buffer (e.g., pH 5.0 phosphate buffer)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)

  • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Amber HPLC vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a minimal volume of DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Working Solutions:

    • Dilute the stock solution with the sterile aqueous buffer to the final desired concentration (e.g., 10 µg/mL).

    • Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the experiment.

  • Experimental Setup:

    • Aliquot the working solution into multiple amber HPLC vials.

    • Prepare three sets of samples for each time point at each temperature.

    • Place the vials in the respective temperature-controlled environments (4°C, 25°C, and 37°C).

    • Take a "time zero" sample immediately after preparation for HPLC analysis.

  • Time-Course Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature.

    • Immediately analyze the sample by HPLC.

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products.

    • Monitor the peak area of the this compound peak over time.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.

    • Plot the percentage of remaining this compound versus time for each temperature to determine the degradation rate.

Visualizations

Hypothetical Degradation Pathway of this compound SGTX This compound (with intact ester linkage) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) SGTX->Hydrolysis Degraded_SGTX Degraded this compound (Carboxylic Acid + Alcohol) Hydrolysis->Degraded_SGTX

Caption: Hypothetical hydrolysis of this compound's ester linkage.

Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Stock Solution (in DMSO) Prep_Work Prepare Working Solution (in aqueous buffer) Prep_Stock->Prep_Work Time_Zero Analyze Time 0 Sample Prep_Work->Time_Zero Incubate Incubate at Different Temperatures Prep_Work->Incubate HPLC HPLC Analysis Time_Zero->HPLC Time_Points Collect Samples at Time Points Incubate->Time_Points Time_Points->HPLC Data Analyze Data & Determine Degradation Rate HPLC->Data

Caption: Workflow for assessing this compound stability.

Caption: Troubleshooting logic for this compound instability.

References

identifying and controlling for off-target effects of Surugatoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and controlling for the off-target effects of Surugatoxin (SGTX). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary and well-established molecular target of this compound is the ganglionic nicotinic acetylcholine receptor (nAChR).[1] It acts as a specific, reversible, and competitive antagonist at these receptors.[1] This antagonism blocks neurotransmission at autonomic ganglia.[2]

Q2: Are there any known off-target effects of this compound?

A2: The off-target profile of this compound is not extensively characterized in the literature. However, one study has shown that SGTX can partially inhibit contractions induced by 5-hydroxytryptamine (serotonin) in the guinea-pig isolated ileum, suggesting a potential interaction with the serotonergic system.[2] Conversely, studies have shown a lack of significant activity at several other receptor types.

Q3: Which receptors have been shown to be unaffected by this compound at tested concentrations?

A3: Research indicates that this compound does not significantly impact several other major receptor systems at the concentrations tested. In studies on isolated guinea-pig ileum, SGTX did not depress responses to acetylcholine (suggesting no direct muscarinic receptor activity) or histamine at concentrations up to 12.3 µM.[2] Furthermore, in the rat superior cervical ganglion, SGTX (at 2µM) did not reduce the depolarizing effects of muscarine, gamma-aminobutyric acid (GABA), or angiotensin.[3] The hypotensive effects of SGTX in cats were not blocked by the muscarinic antagonist atropine or the beta-adrenergic antagonist propranolol, further suggesting a lack of direct involvement of these receptors in this physiological response.[1][2]

Q4: What are the general strategies for identifying potential off-target effects of a compound like this compound?

A4: A multi-pronged approach is recommended, combining computational and experimental methods.

  • In Silico Prediction: Computational models can predict potential off-target interactions based on the chemical structure of this compound.

  • Biochemical Assays: These involve screening the compound against a panel of purified receptors and enzymes (e.g., receptor binding assays, kinase panels).

  • Cell-Based Assays: These assays assess the effect of the compound on cellular phenotypes or specific signaling pathways in a more biologically relevant context.

  • Phenotypic Screening: This unbiased approach looks for unexpected cellular responses to the compound, which can then be traced back to an off-target interaction.

Troubleshooting Guide

Issue 1: I'm observing a physiological or cellular effect in my experiment that cannot be explained by the known ganglionic nAChR antagonism of this compound.

  • Possible Cause: This may be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Literature Review: Confirm that the observed phenotype is not a downstream consequence of ganglionic blockade.

    • Consider Serotonergic System: Given the existing evidence of a potential interaction with the serotonergic system, investigate if the observed effect could be mediated by a serotonin receptor.[2] You could use a selective serotonin receptor antagonist in conjunction with this compound to see if the anomalous effect is blocked.

    • Initiate Off-Target Screening: If the effect is not explained by serotonergic activity, a broader off-target screening campaign should be considered. A recommended workflow is outlined below.

Issue 2: My dose-response curve for a this compound-induced effect is biphasic or does not fit a standard single-site binding model.

  • Possible Cause: This could indicate that this compound is interacting with more than one target at the concentrations used. A higher-affinity on-target effect may be observed at lower concentrations, while a lower-affinity off-target effect may become apparent at higher concentrations.

  • Troubleshooting Steps:

    • Re-evaluate Data: Ensure the quality of the data and the curve-fitting model.

    • Orthogonal Assays: Use a different type of assay to measure the same endpoint to confirm the dose-response relationship.

    • Selectivity Profiling: Perform a selectivity screen (see experimental protocols below) to identify potential secondary targets that may be engaged at higher concentrations.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's interactions. Due to limited publicly available data, a comprehensive off-target binding profile is not available.

Table 1: On-Target Affinity of this compound

Target SystemPreparationMethodAffinity (Kd)Reference
Ganglionic nAChRsRat Superior Cervical GanglionElectrophysiology (depolarization shift)58 nM and 76 nM[1]

Table 2: Summary of Investigated Potential Off-Target Interactions

Target System/AgonistPreparationConcentration of SGTXObservationReference
Muscarinic Acetylcholine Receptors (via Acetylcholine)Guinea-pig isolated ileum< 12.3 µMNo depression of response[2]
Muscarinic Receptors (via Muscarine)Rat Superior Cervical Ganglion2 µMNo reduction in depolarization[3]
Histamine Receptors (via Histamine)Guinea-pig isolated ileum< 12.3 µMNo depression of response[2]
GABA ReceptorsRat Superior Cervical Ganglion2 µMNo reduction in depolarization[3]
Angiotensin ReceptorsRat Superior Cervical Ganglion2 µMNo reduction in depolarization[3]
Serotonergic System (via 5-hydroxytryptamine)Guinea-pig isolated ileum12.3 nM - 1.23 µMPartial inhibition of contraction[2]
Adrenergic Receptors (in vivo)Anesthetized cats50 nmol/kg i.v.Hypotensive effect not blocked by propranolol[2]

Experimental Protocols

Protocol 1: General Workflow for Off-Target Identification

This protocol outlines a systematic approach to identifying potential off-target effects of this compound.

G cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Hit Validation & Functional Analysis cluster_2 Phase 3: Phenotypic Confirmation A In Silico Analysis (Structure-based similarity searches) B Broad Panel Screening (e.g., Eurofins SafetyScreen44™) A->B Guide selection of initial panel C Biochemical Validation (Direct binding assays, e.g., SPR) B->C Validate primary hits D Cell-Based Functional Assays (e.g., Calcium flux, cAMP) C->D Confirm functional relevance E Phenotypic Screening (High-content imaging) D->E Investigate cellular phenotype F Target Deconvolution (e.g., Chemical Proteomics, siRNA) E->F Identify responsible target

A general workflow for identifying off-target effects.

Methodology:

  • In Silico Analysis: Utilize computational tools to predict potential off-targets based on the 3D structure of this compound. This can help in prioritizing experimental screens.

  • Broad Panel Screening: Submit this compound to a commercial service that screens against a large panel of receptors, ion channels, and enzymes. This provides a broad but low-resolution view of potential off-target interactions.

  • Biochemical Validation: For any "hits" from the broad screen, perform follow-up biochemical assays to confirm direct binding and determine affinity (e.g., Surface Plasmon Resonance - SPR) or inhibitory potency (e.g., IC50 determination).

  • Cell-Based Functional Assays: Develop or use existing cell-based assays for the validated off-targets to determine if this compound elicits a functional response (agonist or antagonist) in a cellular context.

  • Phenotypic Screening: If an unexplainable phenotype is observed, perform a phenotypic screen to compare the cellular "fingerprint" of this compound to that of other well-characterized compounds.

  • Target Deconvolution: If a novel phenotype is confirmed, use techniques like chemical proteomics (immobilizing this compound to pull down binding partners) or genetic approaches (siRNA/CRISPR) to identify the responsible off-target protein.

Protocol 2: Investigating Potential Serotonergic Off-Target Effects

Based on existing literature, this protocol focuses on confirming and characterizing the potential interaction of this compound with serotonin receptors.

G A Start: Observe phenotype unexplained by nAChR antagonism B Hypothesis: Effect is mediated by a serotonin (5-HT) receptor A->B C Experiment: Co-administer SGTX with a broad-spectrum 5-HT receptor antagonist (e.g., methysergide) B->C D Is the anomalous phenotype blocked? C->D E Conclusion: Phenotype is likely mediated by a 5-HT receptor D->E Yes F Conclusion: Phenotype is likely not mediated by a 5-HT receptor. Proceed to broader off-target screening. D->F No G Follow-up: Screen SGTX against a panel of specific 5-HT receptor subtypes (e.g., 5-HT1, 5-HT2, 5-HT3) E->G H Determine binding affinity (Ki) and functional activity (EC50/IC50) at specific subtype(s) G->H

Workflow to investigate serotonergic off-target effects.

Methodology:

  • Hypothesis Formulation: Based on the observation that this compound can partially inhibit serotonin-induced contractions, hypothesize that an unexplained cellular or physiological effect is mediated by a serotonin (5-HT) receptor.[2]

  • Pharmacological Blockade: In your experimental system, co-administer this compound with a broad-spectrum serotonin receptor antagonist. If the unexplained effect is diminished or abolished, it supports the hypothesis of a serotonergic off-target mechanism.

  • Receptor Subtype Screening: If the effect is blocked, the next step is to identify the specific 5-HT receptor subtype involved. This can be achieved through radioligand binding assays where this compound competes with subtype-selective radioligands for binding to membranes expressing different 5-HT receptors.

  • Functional Characterization: Once a specific subtype is identified, perform functional assays (e.g., measuring second messenger levels or ion channel activity) to determine if this compound acts as an antagonist, agonist, or partial agonist at that receptor and to quantify its potency (IC50 or EC50).

Controlling for Off-Target Effects in Experiments

Q5: How can I design my experiments to control for potential off-target effects of this compound?

A5: Effective experimental design is crucial for distinguishing on-target from off-target effects.

G cluster_0 Experimental Controls cluster_1 Rationale A Use the lowest effective concentration of SGTX A_rat Minimizes engagement of lower-affinity off-targets A->A_rat B Use a structurally unrelated nAChR antagonist B_rat If phenotype is replicated, it's likely on-target B->B_rat C Perform rescue experiments C_rat Overexpression of the target nAChR should rescue the phenotype C->C_rat D Use a negative control compound D_rat A structurally similar but inactive analog should not produce the phenotype D->D_rat

Key experimental controls for this compound research.
  • Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired on-target effect (ganglionic blockade) and use this concentration for subsequent experiments. This minimizes the likelihood of engaging lower-affinity off-targets.

  • Use a Structurally Unrelated Antagonist: Employ another well-characterized ganglionic nAChR antagonist with a different chemical structure (e.g., mecamylamine). If the same phenotype is observed with both compounds, it is more likely to be a result of on-target ganglionic blockade.

  • Rescue Experiments: In a cell-based system, if you can "rescue" the phenotype by overexpressing the target nAChR subunit(s), this provides strong evidence for an on-target effect.

  • Negative Control Compound: If available, use a structurally similar analog of this compound that is known to be inactive at the target nAChR. This compound should not produce the same biological effect. If it does, the effect is likely due to an off-target interaction or a non-specific effect of the chemical scaffold.

References

Technical Support Center: Enhancing Surugatoxin Selectivity for nAChR Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Surugatoxin (SGTX) and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experiments aimed at improving the selectivity of this compound for specific nicotinic acetylcholine receptor (nAChR) subtypes.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound and its analogs?

This compound is a competitive antagonist of ganglionic nicotinic acetylcholine receptors.[1][2] Its structurally related compound, neothis compound (NSTX), is a more potent nAChR antagonist.[1][3] Early pharmacological studies demonstrated that SGTX has a ganglion-blocking action, suggesting it targets nAChRs in autonomic ganglia.[2][4]

Q2: What structural features of this compound are important for its binding affinity?

Structure-activity relationship (SAR) studies on neothis compound and its analogs have provided insights into the molecular determinants of its binding affinity. A key finding is that a bromine atom on the indole ring is a more significant contributor to high affinity for nicotinic receptors than the sugar moieties attached to the core structure.[1] This suggests that modifications to the core structure, particularly around the indole ring, could be a promising strategy for altering binding affinity and selectivity.

Q3: What are the primary strategies for improving the selectivity of a ligand like this compound for specific nAChR subtypes?

Improving the selectivity of a ligand for nAChR subtypes is a key challenge in drug development.[5][6] The main approaches include:

  • Analog Synthesis: Systematically modifying the chemical structure of this compound to create analogs with altered binding properties. The SAR data for neothis compound suggests that modifications to the indole ring and the sugar moieties could be explored.[1]

  • Computational Modeling: Employing molecular docking and simulation techniques to predict how different this compound analogs will interact with the binding sites of various nAChR subtypes.[7][8][9]

  • Site-Directed Mutagenesis of nAChRs: Introducing mutations in the amino acid residues of different nAChR subunits to identify those critical for this compound binding. This can help in understanding the molecular basis of its current selectivity and guide the design of more selective analogs.[3][10]

Q4: Are there any known analogs of this compound with improved selectivity?

Publicly available literature does not extensively detail a library of this compound analogs with systematically varied selectivity for a wide range of nAChR subtypes. However, the study on neothis compound analogs provides a starting point for understanding which parts of the molecule are most amenable to modification to alter binding affinity.[1]

Troubleshooting Guides

This section provides guidance on common issues that may arise during your experiments to improve this compound selectivity.

Problem 1: Inconsistent results in competitive binding assays.

Possible Causes:

  • Reagent Quality: Degradation of this compound, radioligand, or receptor preparations.

  • Assay Conditions: Suboptimal buffer composition, incubation time, or temperature.

  • Pipetting Errors: Inaccurate dispensing of reagents.

  • Non-specific Binding: High background signal obscuring the specific binding.

Solutions:

  • Verify Reagent Integrity: Use freshly prepared or properly stored aliquots of this compound and other reagents. Assess the stability of your receptor preparation.

  • Optimize Assay Parameters: Systematically vary incubation time, temperature, and buffer components (e.g., pH, ionic strength) to find the optimal conditions for your specific nAChR subtype.[11]

  • Ensure Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques.

  • Minimize Non-specific Binding: Include appropriate blocking agents (e.g., bovine serum albumin) in your assay buffer. Determine non-specific binding using a high concentration of a known competing ligand.[11][12]

  • Run Controls: Always include positive and negative controls in your experiments.[13]

Problem 2: Synthesized this compound analog shows lower than expected affinity.

Possible Causes:

  • Inaccurate Structural Modification: The modification may have disrupted a key interaction with the receptor binding pocket.

  • Poor Solubility: The analog may not be sufficiently soluble in the assay buffer.

  • Incorrect Stereochemistry: The synthesis may have resulted in an inactive stereoisomer.

Solutions:

  • Computational Docking: Before synthesis, use molecular docking to predict the binding pose of the analog and identify potential steric clashes or loss of important interactions.[7][9]

  • Assess Physicochemical Properties: Determine the solubility of your new analog in the assay buffer. If solubility is an issue, consider using a co-solvent (ensure it doesn't interfere with the assay).

  • Stereo-controlled Synthesis: Employ synthetic routes that allow for the specific synthesis of the desired stereoisomer.

Problem 3: Difficulty in expressing and purifying specific nAChR subtypes.

Possible Causes:

  • Subunit Combination: Some nAChR subunit combinations are more challenging to express functionally than others.

  • Expression System: The chosen expression system (e.g., Xenopus oocytes, mammalian cell lines) may not be optimal for the target subtype.

  • Codon Optimization: The cDNA sequences of the nAChR subunits may not be optimized for the expression host.

Solutions:

  • Consult Literature: Review published studies for successful expression strategies for your nAChR subtype of interest.

  • Optimize Expression Conditions: Vary parameters such as transfection reagents, cell density, and incubation conditions.

  • Co-expression with Chaperones: For some nAChR subtypes, co-expression with chaperone proteins (e.g., RIC-3, UNC-50) can improve functional expression.

  • Codon Optimization: Synthesize codon-optimized genes for your nAChR subunits based on the expression host.

Quantitative Data

The following table summarizes the inhibitory activity of neothis compound (NSTX) and its analogs on nicotine-induced contractions in guinea pig ileum and on [3H]nicotine binding in rat forebrain membranes. This data highlights the importance of the bromine atom for high-affinity binding.[1] Researchers can use a similar format to tabulate their own results for this compound and its analogs across various nAChR subtypes.

CompoundChemical FeaturesGuinea Pig Ileum (pA2)Rat Forebrain [3H]nicotine binding (IC50, nM)
I (NSTX) Contains two sugars and a bromine atom9.1 ± 0.183 ± 9
II Devoid of one sugar moiety~2-3 times less potent~2-3 times less potent
III Devoid of both sugar moieties~2-3 times less potent~2-3 times less potent
IV Lacks bromine and both sugar moieties~100 times less potent~100 times less potent

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound or its analogs for a specific nAChR subtype expressed in a cell line.

Materials:

  • Membrane preparation from cells expressing the target nAChR subtype.

  • Radioligand with known affinity for the target nAChR subtype (e.g., [3H]epibatidine, [125I]α-bungarotoxin for α7).

  • This compound or analog stock solution.

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Wash buffer (e.g., ice-cold PBS).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the this compound analog.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd), and the varying concentrations of the this compound analog.

  • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[14]

Protocol 2: Site-Directed Mutagenesis of nAChR Subunits

This protocol outlines the general steps for creating point mutations in nAChR subunit cDNA to investigate the role of specific amino acid residues in this compound binding.

Materials:

  • Plasmid DNA containing the cDNA of the target nAChR subunit.

  • Mutagenic primers containing the desired mutation.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • DNA sequencing reagents.

Procedure:

  • Design mutagenic primers that anneal to the template DNA and contain the desired mutation.

  • Perform PCR using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase to generate the mutated plasmid.

  • Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Select for transformed cells and isolate the plasmid DNA.

  • Verify the desired mutation by DNA sequencing.

  • Use the mutated plasmid for expression of the modified nAChR subunit and subsequent binding or functional assays.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis & Iteration sar SAR Analysis comp_model Computational Modeling sar->comp_model Inform synthesis Analog Synthesis comp_model->synthesis Guide binding_assay Binding Assays synthesis->binding_assay Test functional_assay Functional Assays synthesis->functional_assay Test data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis iteration Iterative Refinement data_analysis->iteration Evaluate iteration->sar Refine Design

Caption: Workflow for improving this compound selectivity.

troubleshooting_workflow start Inconsistent Binding Data check_reagents Check Reagent Integrity start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok optimize_assay Optimize Assay Conditions assay_ok Assay Optimized? optimize_assay->assay_ok check_pipetting Verify Pipetting Accuracy pipetting_ok Pipetting Accurate? check_pipetting->pipetting_ok positive_control Run Positive Control control_ok Control Works? positive_control->control_ok reagent_ok->optimize_assay Yes resolved Issue Resolved reagent_ok->resolved No, Replace Reagents assay_ok->check_pipetting Yes consult_literature Consult Literature for Protocol assay_ok->consult_literature No pipetting_ok->positive_control Yes pipetting_ok->resolved No, Refine Technique control_ok->resolved Yes control_ok->consult_literature No

Caption: Troubleshooting inconsistent binding assay results.

References

challenges in the chemical synthesis and purification of Surugatoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis and purification of Surugatoxin and its analogs.

Frequently Asked Questions (FAQs)

Q1: Why is chemical synthesis the primary route for obtaining this compound?

A1: this compound is no longer readily available from its natural source, the Japanese ivory shell (Babylonia japonica). The toxicity of these shellfish has significantly declined, making isolation from natural sources unreliable for research purposes. Consequently, chemical synthesis is the only viable method to obtain this compound for pharmacological and other scientific investigations.

Q2: What are the main strategic challenges in the total synthesis of this compound?

A2: The total synthesis of this compound is a complex, multi-step process. Key challenges include:

  • Construction of the Spirooxindole Core: This sterically congested quaternary center is a significant hurdle. Strategies have evolved from initially unsuccessful Diels-Alder approaches to more effective methods like oxidative spirocyclization or conjugate addition.[1]

  • Stereospecific Cyclizations: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry during ring formation is critical and challenging.[2]

  • Protecting Group Strategy: this compound possesses numerous hydroxyl groups on its myo-inositol moiety. A robust and orthogonal protecting group strategy is essential to selectively mask and deprotect these functional groups throughout the lengthy synthesis, preventing unwanted side reactions.

Q3: My Prothis compound intermediate appears to be unstable. How should I handle and store it?

A3: Prothis compound is known to be unstable under certain conditions. It can epimerize at the C1 position when stored in DMSO at room temperature.[1] For short-term handling, it is advisable to work at low temperatures and avoid prolonged exposure to solvents like DMSO. For long-term storage, it is best to keep the compound as a solid at low temperatures (e.g., -20°C or below) under an inert atmosphere.

Q4: I am observing the conversion of Prothis compound to this compound in my reaction mixture. What causes this, and can I control it?

A4: The conversion of Prothis compound to this compound occurs in the presence of molecular oxygen, particularly in dilute acidic solutions like 1% acetic acid at room temperature.[1] This transformation is a key detoxification pathway and involves a novel ring transformation, likely through a dioxetane intermediate.[1] To prevent this conversion, it is crucial to handle Prothis compound under an inert atmosphere (e.g., argon or nitrogen) and avoid acidic conditions if the precursor itself is the target molecule. Conversely, if this compound is the desired product, these conditions can be used to facilitate the conversion.[1]

Troubleshooting Guides

Synthesis: Spirooxindole Ring Formation
Issue Potential Cause Troubleshooting Steps
Low or no yield of the spirooxindole product Steric hindrance preventing cyclization.- Optimize reaction temperature and time.- Screen different Lewis acids or catalysts to promote cyclization.- Consider a different synthetic route to the spirooxindole core, such as a conjugate addition strategy.[1]
Unsuitable reaction conditions for the chosen method (e.g., [3+2] cycloaddition).- Verify the quality and reactivity of the starting materials (e.g., isatin derivatives, dipolarophiles).- Optimize the method for generating the reactive intermediate (e.g., azomethine ylide).- Adjust solvent polarity and reaction temperature.
Formation of multiple side products Competing reaction pathways.- Employ protecting groups to block reactive sites not involved in the spirocyclization.- Lower the reaction temperature to improve selectivity.- Purify intermediates to remove reactive impurities before the key cyclization step.
Purification: HPLC Separation of this compound and Related Compounds
Issue Potential Cause Troubleshooting Steps
Poor separation of Prothis compound, this compound, and epi-Prothis compound Inadequate HPLC method parameters.- Use a C18 column (e.g., Develosil ODS-5) as a starting point.[1]- Optimize the mobile phase composition. A mixture of methanol and water (e.g., 30% MeOH in H₂O) has been shown to be effective.[1]- Adjust the flow rate to improve resolution.- Consider using a different organic modifier (e.g., acetonitrile) or adding a small amount of acid (e.g., formic acid or TFA) to the mobile phase to improve peak shape, but be mindful of the stability of the compounds.
Peak tailing or broadening Secondary interactions with the stationary phase or column degradation.- Ensure the sample is fully dissolved in the mobile phase before injection.- Use a column with high-purity silica.- Add a competitive agent to the mobile phase (e.g., a small amount of a suitable amine if basic compounds are tailing).- Check the pH of the mobile phase.
Compound degradation on the column Instability of the compound under the HPLC conditions.- Work at lower temperatures (use a cooled autosampler and column compartment).- Minimize the time the sample spends in the autosampler.- Use a mobile phase with a neutral pH if the compounds are acid or base sensitive, though this may affect separation.

Data Presentation

Table 1: Quantitative Data for the Conversion of Prothis compound to this compound

The following data is derived from an experiment where Prothis compound was stirred in 1% acetic acid in the presence of ¹⁸O₂ at room temperature for two days.[1]

CompoundYield (%)
This compound40
epi-Prothis compound7
Recovered Prothis compound45

Experimental Protocols

HPLC Purification of Prothis compound and Separation of its Conversion Products

This protocol is based on the methodology reported for the separation of Prothis compound, this compound, and their epimers.[1]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Develosil ODS-5, 10 x 250 mm.

  • Mobile Phase: 30% Methanol in Water.

  • Flow Rate: 2 ml/min.

  • Detection: UV spectrophotometer (wavelengths should be optimized based on the UV-Vis spectra of the compounds, with notable absorbance maxima around 219 nm and 280 nm).[1]

  • Procedure:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Inject the sample onto the HPLC column.

    • Monitor the elution profile and collect fractions corresponding to the desired peaks. The reported retention times (tR) under these conditions are approximately:

      • epi-Prothis compound: 18.9 min

      • Prothis compound: 23.6 min

    • Analyze the collected fractions for purity and confirm the identity of the compounds using appropriate analytical techniques (e.g., MS, NMR).

Mandatory Visualizations

G cluster_synthesis This compound Synthesis Workflow Start Starting Materials (e.g., 6-Bromoisatin) Aglycone Multi-step Synthesis of Prothis compound Aglycone Start->Aglycone Ester Esterification with myo-inositol derivative Aglycone->Ester Prothis compound Prothis compound Ester->Prothis compound Conversion Controlled Conversion (1% Acetic Acid, O2, RT) Prothis compound->Conversion This compound This compound Conversion->this compound

Caption: A simplified workflow for the chemical synthesis of this compound, highlighting the formation of the key intermediate, Prothis compound.

G cluster_troubleshooting Troubleshooting HPLC Purification Start Crude sample containing This compound/analogs Inject Inject on C18 column (30% MeOH/H2O) Start->Inject Check Good Separation? Inject->Check Check2 Peak Tailing? Inject->Check2 Success Collect Fractions & Verify Purity Check->Success Yes Optimize Optimize Mobile Phase (Gradient, Additives) Check->Optimize No Optimize->Inject Adjust Adjust pH / Use High-Purity Silica Column Check2->Adjust Yes Check3 Degradation? Check2->Check3 No Adjust->Inject Check3->Success No Temp Lower Temperature (Column & Autosampler) Check3->Temp Yes Temp->Inject

Caption: A decision-making workflow for troubleshooting the HPLC purification of this compound and its analogs.

References

Surugatoxin Dose-Response Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and interpreting experiments involving Surugatoxin (SGTX). The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during dose-response curve analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (SGTX) is a neurotoxin originally isolated from the Japanese ivory mollusk, Babylonia japonica.[1] Its primary mechanism of action is as a competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[1][2] This means it blocks the action of acetylcholine at these receptors, thereby inhibiting neurotransmission in autonomic ganglia.

Q2: What are the expected physiological effects of this compound in animal models?

The administration of this compound can lead to a range of physiological effects depending on the dose and animal model. Observed effects include:

  • Mice: At intravenous (i.v.) doses of 0.5-1.0 mg/kg, SGTX can cause disturbances in gait, suppression of spontaneous movement, and mydriasis (dilation of the pupils).[1] Higher intraperitoneal (i.p.) doses (20–40 mg/kg) have been associated with depressed respiratory movement and tremors.[1]

  • Cats: Intravenous doses of 0.15-0.2 mg/kg can induce depression of spontaneous movement, mydriasis, and relaxation of the nictitating membrane. A prolonged decrease in blood pressure has also been observed at a dose of 50 nmol/kg i.v.[1][2]

  • Rats: this compound has been shown to reversibly depress orthodromic transmission in the superior cervical ganglion.[3]

Q3: What are the key parameters to consider when generating a this compound dose-response curve?

When constructing a dose-response curve for this compound, the following parameters are crucial for interpretation:[4][5]

  • EC50/IC50: The concentration of this compound that produces 50% of the maximal response (EC50) or inhibits a response by 50% (IC50).

  • Emax: The maximum response achievable with the toxin.

  • Threshold Dose: The lowest concentration of this compound that elicits a measurable effect.

  • Hill Slope: The steepness of the curve, which can provide insights into the binding cooperativity of the toxin.

Troubleshooting Guide

Problem 1: High variability in experimental results.

  • Possible Cause: Inconsistent experimental conditions.

  • Solution: Ensure strict adherence to the experimental protocol. Standardize factors such as animal weight, age, and gender. Maintain consistent dosing volumes and administration routes. For in vitro assays, ensure consistent tissue preparation, buffer composition, and incubation times.

Problem 2: No observable effect at expected concentrations.

  • Possible Cause 1: Degraded this compound.

  • Solution: this compound is a complex molecule. Ensure it is stored correctly according to the supplier's instructions to prevent degradation. It is insoluble in organic solvents and has very low solubility in water.[1]

  • Possible Cause 2: Incorrect receptor subtype.

  • Solution: this compound is a specific antagonist for ganglionic nAChRs.[1][6] It may have little to no effect on other receptor types, such as muscarinic acetylcholine receptors or nAChRs at the neuromuscular junction.[2][6] Verify the receptor population in your experimental model.

Problem 3: Observed potency is lower than reported in the literature.

  • Possible Cause: Differences in experimental setup.

  • Solution: Compare your experimental protocol with published studies. Factors such as the specific agonist used to stimulate the receptors, the tissue preparation (e.g., isolated ileum vs. brain membranes), and the species can all influence the apparent potency of this compound.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound and the related, more potent compound, Neothis compound.

Table 1: In Vivo Dose-Response Data for this compound

Animal ModelAdministration RouteDoseObserved EffectReference
MiceIntravenous (i.v.)0.5 - 1.0 mg/kgGait disturbance, suppressed motility, mydriasis[1]
MiceIntraperitoneal (i.p.)20 - 40 mg/kgRespiratory depression, tremor[1]
CatsIntravenous (i.v.)0.15 - 0.2 mg/kgDepressed movement, mydriasis, nictitating membrane relaxation[1]
CatsIntravenous (i.v.)50 nmol/kgProlonged fall in blood pressure[2]
CatsIntra-arterial6.2 - 12.3 nmol/kgBlockade of nictitating membrane contraction[2]

Table 2: In Vitro Potency of this compound and Neothis compound

CompoundPreparationParameterValueReference
This compoundRat superior cervical ganglionDissociation Constant (Kd)58 nM and 76 nM[1][3]
Neothis compoundRat forebrain membranesIC50 vs. [3H]nicotine binding69 ± 6 nM[6]
Neothis compoundGuinea pig isolated ileumpA2 vs. nicotine-induced contraction9.1 ± 0.1[7]

Experimental Protocols

Protocol 1: Evaluation of this compound Antagonism in Guinea Pig Isolated Ileum

This protocol is a generalized procedure based on methodologies described in the literature for assessing the antagonistic effects of this compound on nicotinic receptor-mediated smooth muscle contraction.[2][7]

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution at room temperature.

    • Gently flush the lumen of the ileum segment to remove its contents.

    • Cut the ileum into segments of approximately 2-3 cm in length.

  • Organ Bath Setup:

    • Mount an ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Dose-Response Curve Generation:

    • Obtain a cumulative concentration-response curve for a nicotinic agonist (e.g., nicotine or DMPP) by adding the agonist in increasing concentrations to the organ bath.

    • After the maximum response is achieved, wash the tissue repeatedly until the baseline is restored.

    • Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

    • In the presence of this compound, repeat the cumulative concentration-response curve for the nicotinic agonist.

    • Repeat the incubation and agonist concentration-response curve with increasing concentrations of this compound.

  • Data Analysis:

    • Plot the agonist concentration versus the contractile response (as a percentage of the maximum response) in the absence and presence of different concentrations of this compound.

    • Analyze the rightward shift of the dose-response curves to determine the potency of this compound as an antagonist, potentially calculating a pA2 value.

Visualizations

Surugatoxin_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Acetylcholine Acetylcholine ACh_in_cleft Acetylcholine Acetylcholine->ACh_in_cleft Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_in_cleft->nAChR Binds Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Postsynaptic_Response Postsynaptic Depolarization & Signal Transduction (Inhibited) Ion_Channel->Postsynaptic_Response No Ion Influx This compound This compound This compound->nAChR Competitively Binds & Blocks Acetylcholine

Caption: Mechanism of this compound as a competitive antagonist at the nicotinic acetylcholine receptor.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Guinea Pig Ileum Organ_Bath_Setup Mount Tissue in Organ Bath Tissue_Isolation->Organ_Bath_Setup Equilibration Equilibrate Tissue Organ_Bath_Setup->Equilibration Control_DRC Generate Control Agonist Dose-Response Curve Equilibration->Control_DRC Washout Wash Tissue Control_DRC->Washout SGTX_Incubation Incubate with this compound Washout->SGTX_Incubation SGTX_DRC Generate Agonist Dose-Response Curve in Presence of SGTX SGTX_Incubation->SGTX_DRC Plot_Curves Plot Dose-Response Curves SGTX_DRC->Plot_Curves Analyze_Shift Analyze Curve Shift Plot_Curves->Analyze_Shift Determine_Potency Determine Antagonist Potency (pA2) Analyze_Shift->Determine_Potency

Caption: Experimental workflow for analyzing this compound antagonism in isolated tissue.

References

troubleshooting unexpected physiological responses to Surugatoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Surugatoxin (SGTX). All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided.

Troubleshooting Guide: Unexpected Physiological Responses

This guide addresses potential issues and unexpected outcomes during experiments with this compound in a question-and-answer format.

Q1: Why am I observing a weaker or no hypotensive effect at the expected dosage?

Possible Causes:

  • Toxin Degradation: this compound, like many biological molecules, can degrade if not stored properly. Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to a loss of potency.

  • Incorrect Dosage Calculation: Errors in calculating the final concentration of the dosing solution can lead to the administration of a suboptimal dose.

  • Animal Model Variability: The physiological response to SGTX can vary between species and even strains of the same species. The reported effective doses in cats, for instance, may not directly translate to rodents without optimization.[1][2]

  • Anesthetic Interference: The type of anesthetic used can influence cardiovascular parameters and may interact with the effects of this compound.

Troubleshooting Steps:

  • Verify Toxin Integrity: Use a fresh aliquot of this compound or one that has been stored correctly at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Recalculate Dosage: Double-check all calculations for dilution and final concentration.

  • Optimize Dose for Your Model: If using a different animal model than those cited in the literature, perform a dose-response study to determine the optimal concentration for the desired effect.

  • Review Anesthetic Protocol: Consult literature to ensure the anesthetic regimen is not known to interfere with ganglionic blockade or nicotinic acetylcholine receptor function.

Q2: My in vitro assay shows inconsistent inhibition of nAChR-mediated responses. What could be the cause?

Possible Causes:

  • Receptor Subtype Specificity: this compound is a ganglionic nAChR antagonist.[1] If your preparation contains a mixed population of nAChR subtypes, the inhibitory effect may appear inconsistent.

  • Competitive Antagonist Presence: The presence of other nicotinic agonists or antagonists in your assay medium can compete with this compound binding, leading to variable results.

  • pH of the Buffer: The binding affinity of ligands can be sensitive to the pH of the experimental buffer.

Troubleshooting Steps:

  • Characterize Your System: Ensure you are using a system that predominantly expresses ganglionic nAChRs for consistent results.

  • Control for Competing Ligands: Ensure your assay buffer is free from other substances that may interact with nAChRs.

  • Maintain Consistent pH: Use a stable buffer system and verify the pH before each experiment.

Q3: I am observing unexpected central nervous system (CNS) effects, such as tremors, at high doses. Is this normal?

While this compound's primary action is on peripheral ganglionic nAChRs, high concentrations may lead to less specific effects. Tremors and depression of respiratory movement have been reported in mice at higher intraperitoneal doses (20–40 mg/kg).[1] These are likely due to the systemic effects of widespread ganglionic blockade or potential off-target effects at supra-physiological concentrations.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound? this compound functions as a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[1] It blocks the receptor-channel complex, likely by binding to the closed state of the channel.[1]

What are the expected physiological effects of this compound administration? In animal models, this compound typically causes a dose-dependent decrease in blood pressure (hypotension), pupil dilation (mydriasis), suppression of spontaneous movement, and relaxation of the nictitating membrane in cats.[1][2]

Is this compound soluble in aqueous solutions? this compound has very low solubility in water and is insoluble in organic solvents.[1] Careful preparation of stock solutions is required.

What is a recommended starting dose for in vivo experiments? This is highly dependent on the animal model and route of administration. For intravenous administration, doses ranging from 0.15-0.2 mg/kg in cats and 0.5-1.0 mg/kg in mice have been shown to produce clear physiological effects.[1] A pilot dose-response study is always recommended.

Quantitative Data Summary

ParameterValueSpecies/ModelReference
Dissociation Constant (Kd) 58 nM and 76 nMRat superior cervical ganglion[1]
Effective IV Dose (Hypotension) 0.15-0.2 mg/kgCat[1]
Effective IV Dose (Gait disturbance) 0.5-1.0 mg/kgMouse[1]
Effective IP Dose (Respiratory depression, tremor) 20-40 mg/kgMouse[1]
In Vitro Concentration (nAChR blockade) 12.3 nM - 1.23 µMGuinea-pig isolated ileum[2]

Experimental Protocols

In Vivo Assessment of Cardiovascular Effects in a Rodent Model

Objective: To determine the effect of this compound on mean arterial pressure (MAP) in an anesthetized rat model.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, urethane)

  • Pressure transducer and data acquisition system

  • Catheterization equipment (e.g., PE-50 tubing)

  • Male Wistar rats (250-300g)

Methodology:

  • Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.

  • Catheterization: Cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery to ensure a steady baseline MAP.

  • Baseline Recording: Record baseline MAP for 15-20 minutes.

  • This compound Administration: Prepare a stock solution of this compound in saline. Administer a bolus intravenous injection of the desired dose.

  • Data Recording: Continuously record MAP for at least 60-120 minutes post-injection to observe the full effect and duration of action.[1]

  • Data Analysis: Calculate the change in MAP from baseline at various time points after SGTX administration.

Visualizations

Surugatoxin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential ACh_Vesicle ACh Vesicles ActionPotential->ACh_Vesicle triggers ACh_Release ACh Release ACh_Vesicle->ACh_Release leads to ACh Acetylcholine (ACh) ACh_Release->ACh releases nAChR Nicotinic ACh Receptor (Ganglionic) ACh->nAChR binds to SGTX This compound (SGTX) SGTX->nAChR competitively binds to Block Blockade SGTX->Block IonChannel Ion Channel Opening nAChR->IonChannel activates nAChR->Block Depolarization Depolarization & Postsynaptic Potential IonChannel->Depolarization causes

Caption: Mechanism of this compound action at the ganglionic synapse.

Experimental_Workflow_In_Vivo start Start prep Animal Preparation (Anesthesia, Catheterization) start->prep stabilize Stabilization Period (30 mins) prep->stabilize baseline Baseline Measurement (MAP Recording) stabilize->baseline administer Administer this compound (IV) baseline->administer record Post-Injection Recording (60-120 mins) administer->record analyze Data Analysis (Change in MAP) record->analyze end End analyze->end

Caption: Workflow for in vivo cardiovascular assessment of this compound.

References

Technical Support Center: Refining Experimental Protocols for Long-Term Surugatoxin Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Surugatoxin (SGTX) in long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (SGTX) is a marine neurotoxin originally isolated from the Japanese ivory mollusk, Babylonia japonica.[1] It acts as a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[1] Its action is more potent than hexamethonium, another ganglionic blocker.[1]

Q2: What are the known effects of this compound in vivo?

In animal models, SGTX has been shown to cause a range of effects, including a prolonged decrease in blood pressure in cats, and disturbances in gait, suppression of spontaneous movement, and mydriasis (pupil dilation) in mice.[1][2]

Q3: What is the solubility and stability of this compound?

This compound is a colorless crystalline substance with very low solubility in water and is insoluble in organic solvents.[1] Information on its long-term stability in aqueous solutions and culture media is limited. Due to this, it is crucial to prepare fresh solutions for long-term experiments or validate the stability under specific experimental conditions. For powdered storage, it is recommended to keep it in a cool, dry place, protected from light.

Q4: Can long-term exposure to this compound lead to changes in nAChR expression?

Yes, long-term exposure to nicotinic antagonists can lead to an upregulation of nAChRs.[3][4] This is a critical consideration for long-term SGTX studies, as the cellular response may change over time due to this compensatory mechanism. Researchers should incorporate methods to assess receptor expression levels throughout their long-term experiments.

Troubleshooting Guides

Section 1: In Vitro Studies - Long-Term Neuronal Culture

Q: My primary neuronal culture is showing signs of distress (e.g., neurite retraction, cell detachment) during a long-term this compound exposure. What could be the cause and how can I troubleshoot this?

A: Long-term health of primary neuronal cultures is sensitive to various factors, which can be exacerbated by the presence of a neurotoxin. Here are some potential causes and troubleshooting steps:

  • Toxin Concentration and Stability:

    • Problem: The concentration of SGTX may be too high for long-term exposure, leading to cumulative cytotoxicity. Alternatively, the toxin may be degrading, leading to inconsistent effects.

    • Troubleshooting:

      • Perform a dose-response curve over the intended duration of your experiment to determine a sub-lethal concentration of SGTX for long-term studies.

      • Due to limited data on SGTX stability, consider partial media changes with freshly prepared SGTX solution at regular intervals to maintain a consistent concentration.

      • If possible, use analytical methods to measure the concentration of SGTX in your culture medium over time.

  • Culture Conditions:

    • Problem: Suboptimal culture conditions can stress neurons and make them more susceptible to the effects of SGTX.

    • Troubleshooting:

      • Substrate Coating: Ensure culture plates are evenly coated with an appropriate substrate like poly-D-lysine or poly-L-ornithine. Uneven coating can lead to cell clumping and detachment.[5][6]

      • Media and Supplements: Use a serum-free culture medium specifically formulated for neurons, such as Neurobasal medium supplemented with B27.[7] For long-term cultures, regular partial media changes are crucial to replenish nutrients and remove waste products.[5]

      • Minimize Disturbances: Primary neurons are sensitive to mechanical stress. Minimize handling and movement of the culture plates.[8]

  • Monitoring Neuronal Health:

    • Problem: You may not be detecting early signs of cytotoxicity.

    • Troubleshooting:

      • Incorporate regular, non-invasive monitoring of neuronal health. Live-cell imaging can be used to assess morphology and neurite dynamics over time.[9]

      • At specific time points, perform cell viability assays such as the MTT or LDH assay to quantify cell health.[10]

Section 2: Receptor Binding and Expression Assays

Q: I am not seeing the expected competitive binding of this compound in my radioligand binding assay, or the results are inconsistent.

A: Radioligand binding assays require careful optimization. Here are some common issues and solutions:

  • Assay Conditions:

    • Problem: Incubation time, temperature, or buffer composition may not be optimal for SGTX binding.

    • Troubleshooting:

      • Equilibrium Binding: Determine the time required to reach binding equilibrium for your specific radioligand and receptor preparation.

      • Temperature: While many binding assays are performed at room temperature or 37°C, consider performing the assay at 4°C to minimize potential degradation of SGTX or the receptor.

      • Buffer Composition: Ensure the pH and ionic strength of your binding buffer are appropriate for nAChR binding.

  • Nonspecific Binding:

    • Problem: High nonspecific binding can mask the specific binding of your radioligand.

    • Troubleshooting:

      • Filter Treatment: Pre-soak your glass fiber filters in a solution like polyethyleneimine (PEI) to reduce nonspecific binding of the radioligand.

      • Washing: Optimize the number and volume of washes to effectively remove unbound radioligand without causing significant dissociation of specifically bound ligand.

Q: How can I assess nAChR upregulation in my long-term this compound study?

A: Assessing changes in receptor protein levels is crucial. Here are two common methods:

  • Radioligand Binding:

    • Method: Perform saturation binding experiments with a suitable radioligand (e.g., [³H]-epibatidine) on membrane preparations from control and SGTX-treated cells. An increase in the Bmax (maximum number of binding sites) in the SGTX-treated group would indicate receptor upregulation.

    • Considerations: This method provides a quantitative measure of total receptor number (surface and intracellular).

  • Immunocytochemistry:

    • Method: Use antibodies specific for the nAChR subunits of interest (e.g., α4, β2) to visualize and quantify receptor expression in fixed cells.

    • Considerations: This method can provide information on the subcellular localization of the receptors and can be used to specifically quantify surface receptor expression with non-permeabilizing protocols.[11][12]

Section 3: Electrophysiology

Q: I am having difficulty obtaining stable whole-cell patch-clamp recordings from neurons after long-term exposure to this compound.

A: Long-term toxin exposure can alter neuronal membrane properties, making electrophysiological recordings more challenging.

  • Cell Health:

    • Problem: The neurons may be unhealthy, leading to unstable seals and recordings.

    • Troubleshooting:

      • Before attempting to patch, visually inspect the cells to ensure they have a healthy morphology (e.g., smooth, round cell body, intact neurites).

      • Use a viability stain on a sister culture to confirm cell health before starting a recording session.

  • Seal Formation:

    • Problem: Achieving a high-resistance (GΩ) seal is difficult.

    • Troubleshooting:

      • Pipette Pressure: Maintain a clean pipette tip by applying positive pressure as you approach the cell.[13]

      • Cell Surface: The cell surface may be altered after long-term culture. Try different approach angles and gentle suction to form a seal.

  • Recording Stability:

    • Problem: The recording is lost shortly after breaking into the whole-cell configuration.

    • Troubleshooting:

      • Internal Solution: Ensure your internal solution is fresh, filtered, and has the correct osmolarity and pH.[14]

      • Run-down: Some ion channels can exhibit "run-down" during whole-cell recording. If you are studying a specific current, be aware of its typical stability and consider using the perforated patch technique to maintain the intracellular environment.

Data Presentation

Table 1: In Vitro and In Vivo Effects of this compound

Experimental ModelPreparationSGTX Concentration/DoseObserved EffectReference
CatAnesthetized50 nmol/kg i.v.Prolonged fall in blood pressure[2]
CatAnesthetized6.2-12.3 nmol/kg (intra-arterial)Blockade of contractile response of the nictitating membrane to preganglionic stimulation[2]
MouseIn vivo0.5-1.0 mg/kg i.v.Disturbances in gait, suppression of spontaneous motility, mydriasis[1]
RatIsolated superior cervical ganglion0.1-2 µMReversible depression of orthodromic transmission[1]
Guinea PigIsolated ileum12.3 nM - 1.23 µMShifted and depressed nicotine- and DMPP-induced contractions[2]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for nAChR Upregulation
  • Cell Culture and Treatment: Culture neuronal cells to the desired confluency. Treat one set of cultures with SGTX at a predetermined concentration and for the desired duration. Include a vehicle-treated control group.

  • Membrane Preparation:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Homogenize cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

  • Saturation Binding Assay:

    • In a 96-well plate, add increasing concentrations of a suitable radioligand (e.g., [³H]-epibatidine) to the membrane preparations from both control and SGTX-treated cells.

    • For each concentration, include triplicate wells for total binding and nonspecific binding (in the presence of a high concentration of a non-labeled competitor like nicotine).

    • Incubate at a defined temperature until equilibrium is reached.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting nonspecific binding from total binding.

    • Plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine the Bmax (receptor density) and Kd (binding affinity).

    • Compare the Bmax values between the control and SGTX-treated groups to determine if upregulation has occurred.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Plate neurons on glass coverslips suitable for microscopy and electrophysiology. Treat with SGTX for the desired duration.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with oxygenated artificial cerebrospinal fluid (aCSF).

    • Pull recording pipettes from borosilicate glass and fill with an appropriate internal solution.

  • Seal Formation and Whole-Cell Configuration:

    • Approach a neuron with the recording pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a GΩ seal.

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and apply a nicotinic agonist (e.g., acetylcholine) to elicit an inward current.

    • In current-clamp mode, inject current to measure the resting membrane potential and elicit action potentials.

  • Data Analysis:

    • Analyze the amplitude, kinetics, and desensitization of agonist-evoked currents in voltage-clamp recordings.

    • Analyze changes in resting membrane potential, input resistance, and action potential firing properties in current-clamp recordings.

    • Compare these parameters between control and SGTX-treated neurons.

Mandatory Visualization

Surugatoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SGTX This compound (SGTX) nAChR Nicotinic ACh Receptor (nAChR) (Ligand-gated ion channel) SGTX->nAChR Competitively Blocks ACh Acetylcholine (ACh) ACh->nAChR Binds and Activates Ion_Flux Blocked Na+/Ca2+ Influx Depolarization Inhibition of Depolarization Downstream Blocked Downstream Signaling (e.g., Neurotransmitter Release) Experimental_Workflow_Long_Term_SGTX cluster_monitoring Ongoing Monitoring cluster_endpoint Endpoint Analysis start Start: Primary Neuronal Culture treatment Long-Term SGTX Exposure (vs. Vehicle Control) start->treatment morphology Morphological Assessment (Live-cell imaging) treatment->morphology Periodic viability Cell Viability Assays (e.g., MTT, LDH) treatment->viability Periodic binding Radioligand Binding Assay (for nAChR Upregulation) treatment->binding immuno Immunocytochemistry (for Receptor Expression) treatment->immuno ephys Electrophysiology (Patch-clamp) treatment->ephys data_analysis Data Analysis and Interpretation morphology->data_analysis viability->data_analysis binding->data_analysis immuno->data_analysis ephys->data_analysis

References

Validation & Comparative

Validating the Antagonist Effect of Surugatoxin on Ganglionic nAChRs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Surugatoxin (SGTX) and other antagonists of ganglionic nicotinic acetylcholine receptors (nAChRs). It includes a summary of their performance based on experimental data, detailed experimental protocols for antagonist validation, and visualizations of key pathways and workflows.

Performance Comparison of Ganglionic nAChR Antagonists

This compound, a marine neurotoxin isolated from the Japanese ivory shell (Babylonia japonica), and its analog, Neothis compound (NSTX), are potent and selective competitive antagonists of ganglionic nAChRs.[1] Their performance, alongside other well-known ganglionic blockers, is summarized below. The data highlights the variability in potency across different nAChR subtypes, emphasizing the importance of subtype selectivity in research and drug development.

AntagonistnAChR SubtypePotency (IC50/K_d_)Species/PreparationReference
This compound (SGTX) Ganglionic nAChRsK_d_: 58 - 76 nMRat Superior Cervical Ganglion[2]
Neothis compound (NSTX) [3H]nicotine binding sitesIC50: 69 ± 6 nMRat Forebrain Membranes[3]
Neothis compound (NSTX) [3H]nicotine binding sitesIC50: 78 nMRat Forebrain[4]
Hexamethonium Human α3β4IC50: > 50 µMHuman Brain Membranes[5]
Mecamylamine Rat α3β4IC50: 0.34 µMRat Chromaffin Cells[6]
Mecamylamine Human α3β4IC50: 640 nM-[7]
Mecamylamine Rat Cardiac GanglionIC50: 37 nMRat Cardiac Parasympathetic Ganglion[8]
Trimethaphan ---[9]

Note: Direct comparative studies of all listed antagonists on the same ganglionic nAChR subtype are limited. The data presented is compiled from various studies and preparations.

Signaling Pathways and Antagonist Mechanism

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the autonomic ganglia. Upon binding of the endogenous agonist, acetylcholine (ACh), the channel opens, leading to an influx of cations (primarily Na+ and Ca2+), depolarization of the postsynaptic membrane, and propagation of the nerve impulse. This compound and other competitive antagonists bind to the same site as acetylcholine, thereby preventing channel activation and blocking neurotransmission.

nAChR_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_antagonist Antagonist Action ACh_Vesicle Acetylcholine (ACh) Vesicles nAChR Ganglionic nAChR ACh_Vesicle->nAChR ACh binds Action_Potential Action Potential Action_Potential->ACh_Vesicle Triggers release Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) nAChR->Ion_Channel_Open Activates Depolarization Membrane Depolarization Ion_Channel_Open->Depolarization Na+/Ca2+ influx Signal_Propagation Signal Propagation Depolarization->Signal_Propagation This compound This compound This compound->nAChR Blocks ACh binding

Caption: Mechanism of this compound antagonism at a ganglionic nAChR.

Experimental Protocols

Validating the antagonist effect of a compound like this compound on ganglionic nAChRs typically involves a combination of electrophysiological and biochemical assays.

Electrophysiological Validation using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique allows for the direct measurement of ion channel function in response to agonists and antagonists.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired subunits of the ganglionic nAChR (e.g., α3 and β4). Incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Agonist Application: Apply a known concentration of acetylcholine (e.g., the EC50 concentration) to elicit a baseline inward current.

  • Antagonist Application: Co-apply the agonist with varying concentrations of this compound.

  • Data Analysis: Measure the peak inward current in the presence of the antagonist and normalize it to the baseline current. Plot the normalized current against the logarithm of the this compound concentration to determine the IC50 value.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject nAChR cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Baseline Record Baseline Current (ACh) TEVC_Setup->Baseline Antagonist_App Apply ACh + this compound Baseline->Antagonist_App Data_Acquisition Record Inhibited Current Antagonist_App->Data_Acquisition Normalization Normalize Current Data_Acquisition->Normalization Dose_Response Plot Dose-Response Curve Normalization->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Caption: Workflow for electrophysiological validation of an nAChR antagonist.

Radioligand Binding Assay

This biochemical assay measures the ability of an unlabeled antagonist (like this compound) to compete with a radiolabeled ligand for binding to the nAChR.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the target ganglionic nAChRs (e.g., rat brain tissue or cultured cells) and isolate the membrane fraction by centrifugation.[10]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled nAChR ligand (e.g., [3H]nicotine or [3H]epibatidine), and varying concentrations of unlabeled this compound.[3][11]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[10]

Conclusion

This compound and Neothis compound are valuable research tools for studying ganglionic nAChRs due to their high potency and selectivity. This guide provides a framework for comparing these toxins to other ganglionic antagonists and outlines standard experimental procedures for their validation. The provided data and protocols can assist researchers in selecting the appropriate antagonist for their specific experimental needs and in designing robust validation studies.

References

A Comparative Guide to Surugatoxin and Mecamylamine as Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of surugatoxin and mecamylamine, two notable antagonists of nicotinic acetylcholine receptors (nAChRs). By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their modulation by antagonists is a key area of research for understanding their physiological roles and for the development of therapeutics for a range of disorders, including addiction, depression, and neurological diseases. This compound, a marine neurotoxin, and mecamylamine, a synthetic compound, are two well-characterized nAChR antagonists with distinct pharmacological profiles.

Mechanism of Action

This compound is predominantly described as a competitive antagonist of ganglionic nAChRs. This mode of action involves the direct competition with the endogenous agonist, acetylcholine (ACh), for the same binding site on the receptor. However, it is important to note that some studies on the structurally related neothis compound suggest a non-competitive mechanism, possibly acting at an allosteric site to prevent receptor activation. This discrepancy highlights an area for further investigation into the precise molecular interactions of this compound with nAChR subtypes.

Mecamylamine acts as a non-competitive antagonist of nAChRs. It is a channel blocker, meaning it binds to a site within the ion channel pore of the receptor when it is in the open state. This physically obstructs the flow of ions, thereby preventing depolarization of the cell membrane, even when an agonist is bound to the receptor. This voltage-dependent block is a hallmark of its mechanism.

dot

cluster_competitive Competitive Antagonism (this compound) cluster_noncompetitive Non-Competitive Antagonism (Mecamylamine) nAChR_closed_S nAChR (Closed) nAChR_open_S nAChR (Open) nAChR_closed_S->nAChR_open_S Activates Ion_Flow_S No Ion Flow ACh_S Acetylcholine (ACh) ACh_S->nAChR_closed_S Binds SGTX This compound (SGTX) SGTX->nAChR_closed_S Competes with ACh for binding site nAChR_closed_M nAChR (Closed) nAChR_open_M nAChR (Open) nAChR_closed_M->nAChR_open_M Activates Ion_Flow_M Ion Flow Blocked ACh_M Acetylcholine (ACh) ACh_M->nAChR_closed_M Binds Mec Mecamylamine Mec->nAChR_open_M Blocks open channel

Figure 1: Mechanisms of nAChR antagonism for this compound and mecamylamine.

Potency and Selectivity

The following tables summarize the quantitative data on the potency of this compound and mecamylamine at various nAChR subtypes. Potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). Lower values indicate higher potency.

Table 1: Potency of this compound and Neothis compound

CompoundReceptor/PreparationPotency (IC50/Ki)Reference(s)
This compoundRat Superior Cervical GanglionKd: 58 nM and 76 nM[1][2]
Neothis compoundRat Forebrain Membranes ([3H]nicotine binding)IC50: 69 ± 6 nM[3]
Neothis compoundRat Forebrain Membranes ([3H]nicotine binding)IC50: 78 nM[4]
Neothis compoundRat Forebrain Membranes ([3H]nicotine binding)IC50: 83 ± 9 nM[5]

Note: Data for specific subtypes for this compound is limited. Neothis compound is a structurally and functionally related, more potent antagonist.

Table 2: Potency of Mecamylamine

Receptor SubtypePreparationPotency (IC50/Ki)Reference(s)
α3β4Human nAChRs in Xenopus oocytesIC50: 0.64 µM
α4β2Human nAChRs in Xenopus oocytesIC50: 2.5 µM
α3β2Human nAChRs in Xenopus oocytesIC50: 3.6 µM
α7Human nAChRs in Xenopus oocytesIC50: 6.9 µM
Neuronal nAChRsRat Chromaffin CellsIC50: 0.34 µM[6]
-Rat Whole Brain MembranesKi: 1.53 ± 0.33 µM[7]

Mecamylamine is considered a non-selective nAChR antagonist, although it exhibits some level of differential potency across subtypes. This compound and neothis compound show a preference for ganglionic nAChRs.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of these antagonists are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a receptor.

Objective: To determine the Ki of mecamylamine for nAChRs in rat brain membranes using [3H]-mecamylamine.

Protocol:

  • Membrane Preparation: Whole rat brains are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [3H]-mecamylamine (at a concentration near its Kd), and varying concentrations of unlabeled mecamylamine (for competition binding).

    • To determine non-specific binding, a high concentration of unlabeled mecamylamine is used in a separate set of wells.

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter, which traps the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

dot

start Start prep Membrane Preparation (e.g., Rat Brain Homogenate) start->prep assay Incubate Membranes with Radioligand ([3H]-mecamylamine) & Competitor (Mecamylamine) prep->assay filter Rapid Filtration (Separates Bound from Free) assay->filter count Scintillation Counting (Measures Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end start Start cell_prep Prepare Cells Expressing nAChR Subtype start->cell_prep patch Establish Whole-Cell Patch Clamp Configuration cell_prep->patch agonist Apply Agonist (e.g., ACh) Record Baseline Current patch->agonist antagonist Co-apply Agonist and Varying Concentrations of Antagonist agonist->antagonist record Record Inhibited Current antagonist->record analyze Data Analysis (Determine IC50) record->analyze end End analyze->end start Start surgery Surgical Implantation of Microdialysis Probe start->surgery recovery Animal Recovery surgery->recovery perfusion Perfuse Probe with aCSF recovery->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer Nicotine and/or Mecamylamine baseline->drug_admin sample Collect Post-Drug Dialysate Samples drug_admin->sample analysis Analyze Neurotransmitter Levels (e.g., HPLC) sample->analysis end End analysis->end

References

Comparative Analysis of Surugatoxin and Neosurugatoxin Potency at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative potency, mechanism of action, and experimental evaluation of Surugatoxin and Neothis compound.

This compound (SGTX) and neothis compound (NSTX) are potent neurotoxins isolated from the Japanese ivory mollusk, Babylonia japonica. Both compounds are known to act as competitive antagonists of nicotinic acetylcholine receptors (nAChRs), particularly at autonomic ganglia. This guide provides a comparative analysis of their potency, delves into their mechanism of action, and outlines the experimental protocols used for their characterization. While direct comparative studies are limited, this document synthesizes available data to offer a clear overview for researchers in pharmacology and drug development.

Potency Comparison

ToxinPotency MetricValue (nM)Experimental ModelReference
Neothis compound (NSTX) IC5069 ± 6Inhibition of [3H]nicotine binding in rat forebrain membranes[2][3]
IC5083 ± 9Inhibition of [3H]nicotine binding in rat forebrain membranes[4]
IC5095Inhibition of [3H]nicotine binding in mouse brain membranes[5]
This compound (SGTX) Kd58Antagonism of carbachol-induced depolarization in rat superior cervical ganglion[4]
Kd76Antagonism of carbachol-induced depolarization in rat superior cervical ganglion[4]

Note: IC50 (half-maximal inhibitory concentration) values for NSTX were determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand from its receptor. The Kd (dissociation constant) values for SGTX were determined through electrophysiological experiments, which measure the functional antagonism of an agonist-induced response. While both metrics indicate high affinity, a direct numerical comparison should be made with caution due to the different methodologies.

A study comparing neothis compound with its structural analogs revealed that the bromine atom in the structure of NSTX is a critical determinant of its high affinity for nicotinic receptors.[4]

Mechanism of Action

Both this compound and neothis compound are selective antagonists of neuronal nicotinic acetylcholine receptors, with a particular preference for those found in autonomic ganglia.[1][2][6] They act by competitively binding to the acetylcholine binding site on the receptor, thereby preventing the endogenous ligand, acetylcholine, from binding and activating the receptor. This blockade of ganglionic nAChRs interrupts neurotransmission in both the sympathetic and parasympathetic nervous systems.

The functional consequence of this ganglionic blockade is the inhibition of postganglionic nerve firing, leading to a variety of physiological effects, including a decrease in blood pressure.

Signaling Pathways

The antagonism of nicotinic acetylcholine receptors by this compound and neothis compound disrupts the normal signaling cascade initiated by acetylcholine binding. In autonomic ganglia, the binding of acetylcholine to nAChRs on the postsynaptic membrane leads to the opening of the ion channel, allowing an influx of sodium and calcium ions. This influx causes depolarization of the neuronal membrane, leading to the generation of an action potential and propagation of the nerve impulse. By blocking this initial step, SGTX and NSTX prevent the downstream signaling events.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release ACh ACh ACh Release->ACh nAChR nAChR ACh->nAChR Binding Toxins SGTX / NSTX Toxins->nAChR Blockade Ion Influx Na+ / Ca2+ Influx nAChR->Ion Influx Activation Depolarization Depolarization Ion Influx->Depolarization Action Potential Post Action Potential Depolarization->Action Potential Post

Mechanism of Action of this compound and Neothis compound.

Experimental Protocols

Radioligand Binding Assay for Neothis compound

This protocol is based on the methods described by Hayashi et al. (1984).[2]

Objective: To determine the inhibitory potency (IC50) of neothis compound on the binding of a radiolabeled nicotinic agonist to rat brain membranes.

Materials:

  • Rat forebrain tissue

  • [3H]nicotine (radioligand)

  • Neothis compound

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances.

  • Binding Assay: In a reaction tube, combine the prepared rat brain membranes, a fixed concentration of [3H]nicotine, and varying concentrations of neothis compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of neothis compound that inhibits 50% of the specific binding of [3H]nicotine (IC50 value) by non-linear regression analysis of the competition binding data.

Rat Forebrain Homogenization Rat Forebrain Homogenization Centrifugation & Washing Centrifugation & Washing Rat Forebrain Homogenization->Centrifugation & Washing Membrane Preparation Membrane Preparation Centrifugation & Washing->Membrane Preparation Binding Incubation\n([3H]nicotine, Membranes, NSTX) Binding Incubation ([3H]nicotine, Membranes, NSTX) Membrane Preparation->Binding Incubation\n([3H]nicotine, Membranes, NSTX) Vacuum Filtration Vacuum Filtration Binding Incubation\n([3H]nicotine, Membranes, NSTX)->Vacuum Filtration Radioactivity Counting Radioactivity Counting Vacuum Filtration->Radioactivity Counting Data Analysis (IC50) Data Analysis (IC50) Radioactivity Counting->Data Analysis (IC50)

Workflow for Radioligand Binding Assay.
Electrophysiological Assay for this compound

This protocol is based on the methods described by Brown and Garthwaite (1976).[4]

Objective: To determine the dissociation constant (Kd) of this compound for its antagonism of a nicotinic agonist-induced response in an isolated ganglion preparation.

Materials:

  • Rat superior cervical ganglion

  • Krebs solution (physiological saline)

  • Nicotinic agonist (e.g., carbachol)

  • This compound

  • Electrophysiology rig with perfusion system and recording electrodes

Procedure:

  • Ganglion Dissection: Isolate the superior cervical ganglion from a rat and place it in a recording chamber continuously perfused with oxygenated Krebs solution.

  • Electrode Placement: Place stimulating electrodes on the preganglionic nerve and a recording electrode on the postganglionic nerve or directly on the ganglion to measure the evoked compound action potential or membrane depolarization.

  • Baseline Response: Apply the nicotinic agonist (e.g., carbachol) at a fixed concentration to the perfusion solution and record the resulting depolarization or action potential.

  • Application of Antagonist: Introduce this compound at a known concentration into the perfusion solution and allow it to equilibrate with the tissue.

  • Post-Antagonist Response: Re-apply the nicotinic agonist in the presence of this compound and record the attenuated response.

  • Washout: Perfuse the ganglion with Krebs solution without the toxin to ensure the reversibility of the antagonism.

  • Data Analysis: Measure the shift in the dose-response curve of the agonist in the presence of the antagonist to calculate the dissociation constant (Kd) of this compound using the Schild equation.

Ganglion Isolation Ganglion Isolation Placement in Recording Chamber Placement in Recording Chamber Ganglion Isolation->Placement in Recording Chamber Electrode Positioning Electrode Positioning Placement in Recording Chamber->Electrode Positioning Record Baseline Response (Agonist) Record Baseline Response (Agonist) Electrode Positioning->Record Baseline Response (Agonist) Apply this compound Apply this compound Record Baseline Response (Agonist)->Apply this compound Record Response in Presence of SGTX Record Response in Presence of SGTX Apply this compound->Record Response in Presence of SGTX Washout Washout Record Response in Presence of SGTX->Washout Data Analysis (Kd) Data Analysis (Kd) Washout->Data Analysis (Kd)

Workflow for Electrophysiological Assay.

Conclusion

This compound and neothis compound are valuable pharmacological tools for studying nicotinic acetylcholine receptors, particularly those in autonomic ganglia. The available evidence indicates that neothis compound is a more potent antagonist than this compound. Both toxins act as competitive antagonists, blocking the ionotropic function of nAChRs and thereby inhibiting ganglionic neurotransmission. Further research involving direct comparative studies using identical experimental conditions and exploring their selectivity for various nAChR subtypes would provide a more complete understanding of their pharmacological profiles and potential therapeutic applications.

References

A Comparative Guide to the Cross-Validation of Surugatoxin's Effects in Different Neuronal Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Surugatoxin (SGTX) and its effects on various neuronal preparations. It is designed for researchers, scientists, and drug development professionals interested in the pharmacological properties of nicotinic acetylcholine receptor (nAChR) antagonists. The guide objectively compares the performance of this compound and its more potent analog, Neothis compound (NSTX), with other alternatives, supported by experimental data.

This compound is a neurotoxin originally isolated from the Japanese ivory mollusk, Babylonia japonica.[1] It functions as a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors.[1] Structurally and functionally related is Neothis compound, which is an even more potent nAChR antagonist.[1] These toxins are valuable tools for studying the role of nicotinic receptors in the central and peripheral nervous systems.

Data Presentation: Comparative Effects of this compound and Neothis compound

The following table summarizes the quantitative data on the effects of this compound and Neothis compound across various experimental preparations.

ToxinPreparationSpeciesMeasured EffectEffective Concentration/DoseCitation
This compound (SGTX) Anesthetized Cat (in vivo)CatProlonged hypotension50 nmol/kg (i.v.)[2]
Anesthetized Cat (in vivo)CatInhibition of DMPP-induced hypertension37-50 nmol/kg (i.v.)[2]
Superior Cervical Ganglion (in vivo)CatBlockade of nictitating membrane contraction6.2-12.3 nmol/kg (intra-arterial)[2]
Isolated IleumGuinea PigInhibition of nicotine/DMPP-induced contraction12.3 nM - 1.23 µM[2]
Phrenic Nerve-DiaphragmRatNo effect on neuromuscular transmission< 12.3 µM[2]
Neothis compound (NSTX) Striatal Nerve TerminalsRatInhibition of DMPP-evoked [³H]dopamine release50 nM (5 x 10⁻⁸ M)[3]
Forebrain MembranesRatInhibition of [³H]nicotine binding (IC₅₀)69 ± 6 nM[4]
Isolated IleumGuinea PigPotent antinicotinic action3 nM - 30 nM[4]
Brain MembranesRatNo effect on [¹²⁵I]α-bungarotoxin binding-[3]
Brain MembranesRatNo effect on muscarinic receptor binding-[4]

Comparison with Alternative Nicotinic Antagonists

AntagonistPreferred ReceptorMechanismKey Characteristics
This compound Ganglionic nAChRsCompetitive Antagonist50-100 times more potent than hexamethonium; mode of action similar to mecamylamine.[1][2]
Hexamethonium Ganglion type nAChRsChannel BlockerA classic ganglionic blocker, less potent than this compound.[5][6]
Mecamylamine Ganglion type nAChRsChannel BlockerCentrally acting antagonist used to treat nicotine addiction.[5]
α-Bungarotoxin Muscle & Neuronal α7, α9α10 nAChRsCompetitive AntagonistDoes not compete for the same binding site as nicotine or Neothis compound in the forebrain.[3][4]
Tubocurarine Muscle type nAChRsCompetitive AntagonistThe first identified peripheral muscle relaxant, primarily used in surgery.[5]
Bupropion α3β4, α4β2 nAChRsNon-competitive AntagonistAn antidepressant also used for smoking cessation.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are protocols for key experiments cited in the study of this compound and related compounds.

Isolated Guinea Pig Ileum Preparation

This ex vivo method is used to assess the effect of nicotinic antagonists on smooth muscle contraction induced by nicotinic agonists.

Protocol:

  • A male guinea pig is euthanized, and a segment of the ileum is dissected and placed in a Krebs-Ringer solution, bubbled with 95% O₂ and 5% CO₂.

  • The ileum segment is mounted in an organ bath containing the Krebs-Ringer solution at 37°C.

  • One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

  • The tissue is allowed to equilibrate for at least 30-60 minutes, with the bath solution being replaced every 15 minutes.

  • Cumulative concentration-response curves are generated for a nicotinic agonist (e.g., nicotine or DMPP) by adding increasing concentrations of the agonist to the bath.

  • The tissue is then washed, and after a recovery period, it is incubated with this compound at a specific concentration for a predetermined time.

  • The concentration-response curve for the agonist is repeated in the presence of this compound.

  • The shift in the concentration-response curve and the depression of the maximal response are measured to determine the antagonistic properties of this compound.[2]

Radioligand Binding Assay for nAChRs

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Rat forebrain tissue is homogenized in a cold buffer solution. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended to a final protein concentration.

  • Binding Reaction: A mixture containing the membrane preparation, a radiolabeled ligand (e.g., [³H]nicotine), and varying concentrations of the test compound (Neothis compound) is incubated.

  • Incubation: The reaction is typically carried out at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., nicotine). Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined.[4]

In Vivo Cardiovascular Assessment in Anesthetized Cats

This protocol is used to evaluate the effects of this compound on cardiovascular parameters in a living animal model.

Protocol:

  • Animal Preparation: Cats are anesthetized, and catheters are inserted into the femoral vein (for drug administration) and the carotid artery (for blood pressure measurement).

  • Physiological Monitoring: Blood pressure is continuously monitored using a pressure transducer connected to the arterial catheter. Heart rate can be derived from the blood pressure waveform.

  • Drug Administration: this compound is administered intravenously (i.v.) at the desired dose.[2]

  • Stimulation (Optional): To assess ganglionic blockade, responses to a nicotinic agonist like DMPP or electrical stimulation of autonomic nerves (e.g., splanchnic nerve) are measured before and after this compound administration.[2]

  • Data Collection: Blood pressure and heart rate are recorded throughout the experiment. The magnitude and duration of the changes in these parameters following drug administration are analyzed.

General Electrophysiology Protocol (Voltage-Clamp)

While specific electrophysiology data for this compound is not detailed in the provided search results, this general protocol outlines how its effects on neuronal ion channels would be studied. This technique allows for the direct measurement of ion flow across a cell membrane.

Protocol:

  • Cell Preparation: Neurons (either from primary culture or a cell line) are grown on coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an external saline solution. A glass micropipette with a very fine tip (1-5 MΩ resistance) is filled with an internal solution and positioned over a single neuron.

  • Seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette, allowing electrical access to the cell's interior.

  • Voltage-Clamp: The membrane potential is held at a constant value by the amplifier. A nicotinic agonist is applied to activate nAChRs, resulting in an inward current.

  • Toxin Application: The external solution is switched to one containing this compound, and the agonist is reapplied.

  • Data Analysis: The reduction in the agonist-induced current in the presence of this compound is measured to quantify its blocking effect.

Mandatory Visualizations

Signaling Pathway and Experimental Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Surugatoxin_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Cation Channel (Closed) Depolarization Depolarization & Neuronal Excitation Ion_Channel->Depolarization Na+, K+, Ca2+ Influx ACh->nAChR Binds SGTX This compound (SGTX) SGTX->nAChR Competitively Blocks

Caption: Mechanism of this compound as a competitive antagonist at the nAChR.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Isolate Guinea Pig Ileum mount Mount Tissue in Organ Bath start->mount equilibrate Equilibrate (30-60 min) mount->equilibrate control_curve Generate Control Agonist Concentration-Response Curve equilibrate->control_curve wash Wash Tissue control_curve->wash record Record Contractions (Isometric Transducer) control_curve->record incubate Incubate with this compound wash->incubate sgtx_curve Generate Agonist Curve in Presence of this compound incubate->sgtx_curve sgtx_curve->record analyze Compare Curves: - Shift in EC₅₀ - Depression of Max Response sgtx_curve->analyze

Caption: Workflow for assessing this compound's effect on isolated tissue.

References

A Comparative Analysis of Synthetic vs. Naturally Isolated Surugatoxin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective review for researchers, scientists, and drug development professionals.

Surugatoxin (SGTX) is a potent neurotoxin originally isolated from the Japanese ivory shell, Babylonia japonica. It functions as a selective and competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[1][2] Due to its limited natural availability and complex structure, total synthesis of this compound has been a significant achievement, enabling further investigation into its therapeutic potential and the development of novel analogs. This guide provides a comparative overview of the efficacy of synthetically derived this compound versus its naturally isolated counterpart, supported by available experimental data.

Efficacy and Potency Comparison

Direct comparative studies on the efficacy of synthetic versus naturally isolated this compound are limited. However, data from separate studies on their biological activity provide a basis for comparison. The primary measure of efficacy for a receptor antagonist like this compound is its binding affinity (often expressed as Kᵢ or IC₅₀ values) for the target receptor.

Compound Assay Type Target Efficacy Metric Reference
Naturally Isolated this compound Antagonism of carbachol-induced depolarizationRat superior cervical ganglionApparent Kᵢ: 58-76 nM[2]
Naturally Isolated Neothis compound *[³H]nicotine binding inhibitionRat forebrain membranesIC₅₀: 69 ± 6 nM[3]

*Neothis compound is a structurally related and more potent antagonist also found in Babylonia japonica.[1]

Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism

This compound exerts its effects by blocking the action of acetylcholine at nicotinic receptors within the autonomic ganglia.[5] This blockade prevents the depolarization of postganglionic neurons, leading to the observed physiological effects, such as a drop in blood pressure and inhibition of smooth muscle contraction.[5]

Surugatoxin_Signaling_Pathway cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron ACh_release Acetylcholine (ACh) Release nAChR Nicotinic ACh Receptor (nAChR) ACh_release->nAChR binds to Depolarization Depolarization & Signal Propagation nAChR->Depolarization SGTX This compound (SGTX) SGTX->nAChR blocks

Figure 1. Mechanism of this compound as a nicotinic acetylcholine receptor antagonist.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are summaries of common experimental protocols used to assess the activity of compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.[6] It involves the competition between a radiolabeled ligand and the unlabeled test compound (e.g., this compound) for binding to a preparation of membranes containing the target receptors.[3][6]

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the target nAChRs are homogenized and centrifuged to isolate a membrane fraction.[7]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled nAChR agonist (e.g., [³H]nicotine) and varying concentrations of the test compound.[3][7]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[7]

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) can then be calculated from the IC₅₀ value.[7]

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membrane 1. Prepare Membranes with nAChRs Incubate 4. Incubate Membranes, Radioligand, & this compound Membrane->Incubate Radioligand 2. Prepare Radiolabeled Ligand ([³H]nicotine) Radioligand->Incubate Compound 3. Prepare Serial Dilutions of this compound Compound->Incubate Filter 5. Separate Bound & Unbound Ligand via Filtration Incubate->Filter Count 6. Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate 7. Calculate IC₅₀ and Kᵢ Values from Dose-Response Curve Count->Calculate

Figure 2. General workflow for a competitive radioligand binding assay.

Functional Assays (e.g., Isolated Tissue Preparations)

These assays measure the physiological response of a tissue to a drug, providing a measure of its functional potency as an antagonist.

Example Protocol (Guinea-Pig Isolated Ileum): [5]

  • Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Stimulation: The tissue is stimulated to contract with a nicotinic agonist (e.g., nicotine or DMPP).

  • Antagonist Application: Increasing concentrations of this compound are added to the organ bath.

  • Measurement: The inhibitory effect of this compound on the agonist-induced contractions is recorded.

  • Data Analysis: The concentration of this compound that produces a 50% reduction in the agonist-induced contraction is determined.

Conclusion

While direct, side-by-side efficacy comparisons of natural and synthetic this compound are not extensively documented, the available data on the natural compound's potent antagonist activity at nAChRs underscores its significance as a pharmacological tool. The successful total synthesis of this compound offers critical advantages in terms of purity, scalability, and the potential for analog development.[4] Future studies directly comparing the binding affinities and functional potencies of both forms are necessary to definitively establish their relative efficacies. For researchers and drug development professionals, synthetic this compound and its analogs represent a more viable and consistent source for continued investigation into the therapeutic potential of nAChR antagonists.

References

Surugatoxin: A Potent and Selective Antagonist of Ganglionic Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Surugatoxin (SGTX) with other nicotinic acetylcholine receptor (nAChR) antagonists, focusing on its specificity for ganglionic receptors. The information presented is supported by experimental data to aid in the evaluation of SGTX as a pharmacological tool and potential therapeutic lead.

This compound, a marine toxin isolated from the Japanese ivory shell Babylonia japonica, has been identified as a potent and selective competitive antagonist of ganglionic nAChRs.[1] Its high affinity and specificity make it a valuable tool for distinguishing ganglionic nAChRs from other nAChR subtypes and for studying the role of these receptors in autonomic neurotransmission.

Comparative Analysis of Nicotinic Acetylcholine Receptor Antagonists

To illustrate the specificity of this compound, the following table summarizes its binding affinity for ganglionic nAChRs in comparison to other well-known nAChR antagonists. While direct comparative studies of SGTX across a wide range of nAChR subtypes are limited, the available data, particularly from classic autonomic preparations, strongly supports its ganglionic selectivity. For a broader perspective, data for the related and more potent compound, Neothis compound (NSTX), is also included.

CompoundReceptor Target/AssayAffinity/Potency (K_B, IC50)Reference
This compound (SGTX) Rat Superior Cervical Ganglion (nAChR)K_B: 58-76 nM[1]
Guinea Pig Ileum (Nicotine-induced contraction)Effective at 12.3 nM - 1.23 µM[2]
Rat Phrenic Nerve-Diaphragm (Neuromuscular nAChR)No effect at < 12.3 µM[2]
Neothis compound (NSTX) Rat Forebrain Membranes ([³H]nicotine binding)IC50: 69 ± 6 nM[3]
Guinea Pig Ileum (Antinicotinic action)Effective at 3 nM - 30 nM[3]
Mecamylamine Ganglionic nAChRsGeneral ganglionic blocker[2]
Hexamethonium Ganglionic nAChRsGanglionic blocker[2]
α-Bungarotoxin Muscle-type nAChRs, α7 nAChRsHigh affinity for muscle and α7 subtypes[3]

Key Findings:

  • This compound exhibits a high affinity for ganglionic nAChRs, with an apparent dissociation equilibrium constant (K_B) in the nanomolar range.[1]

  • Crucially, at concentrations where it effectively blocks ganglionic transmission, SGTX shows no activity at the neuromuscular junction, demonstrating its selectivity for neuronal versus muscle-type nAChRs.[2]

  • Neothis compound, a structurally related toxin, also displays high affinity for nicotinic receptors in the brain, suggesting that these toxins can be valuable probes for certain central nAChR subtypes that resemble ganglionic receptors.[3]

  • In contrast to broad-spectrum antagonists, SGTX's specificity allows for more precise pharmacological dissection of autonomic pathways.

Experimental Protocols

The validation of this compound's specificity for ganglionic receptors has been established through a series of classical pharmacological experiments. Below are detailed methodologies for key experimental setups.

Isolated Superior Cervical Ganglion Preparation (Rat)

This in vitro preparation allows for the direct assessment of a compound's effect on ganglionic transmission.

Methodology:

  • Dissection: The superior cervical ganglion (SCG) is carefully dissected from a rat and placed in a continuously perfused organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Stimulation and Recording: The preganglionic nerve is stimulated with suction electrodes, and the resulting postganglionic compound action potentials are recorded from the postganglionic nerve, also using suction electrodes.

  • Drug Application: this compound and other test compounds are added to the perfusing solution at known concentrations.

  • Measurement: The amplitude of the postganglionic compound action potential is measured before and after the application of the antagonist to quantify the degree of blockade.

  • Schild Analysis: To determine the nature of the antagonism (competitive, non-competitive) and the antagonist's affinity (K_B), a Schild analysis is performed. This involves generating dose-response curves for a nicotinic agonist (e.g., carbachol) in the absence and presence of increasing concentrations of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Dissect SCG Bath Place in Perfused Organ Bath Dissection->Bath Stimulate Stimulate Preganglionic Nerve Bath->Stimulate Record Record Postganglionic Potentials Stimulate->Record Measure Measure Potential Amplitude Record->Measure Apply_SGTX Apply this compound Apply_SGTX->Record Schild Schild Analysis Measure->Schild Determine_KB Determine K_B Schild->Determine_KB

Cat Nictitating Membrane Preparation

This in vivo preparation is a classic model for studying autonomic ganglionic transmission and the effects of ganglionic blocking agents.

Methodology:

  • Animal Preparation: A cat is anesthetized, and the nictitating membrane and superior cervical ganglion are surgically exposed.

  • Stimulation: The preganglionic cervical sympathetic nerve is stimulated electrically to elicit contractions of the nictitating membrane.

  • Drug Administration: this compound is administered via close intra-arterial injection to the superior cervical ganglion.

  • Recording: Contractions of the nictitating membrane are recorded using a force-displacement transducer.

  • Specificity Control: To confirm the ganglionic site of action, the effects of SGTX on contractions induced by preganglionic stimulation are compared to those induced by postganglionic stimulation or by direct administration of adrenergic agonists. A lack of effect on the latter indicates a specific ganglionic blockade.

G cluster_animal Animal Preparation cluster_procedure Experimental Procedure cluster_control Specificity Control Anesthetize Anesthetize Cat Expose Expose Nictitating Membrane & SCG Anesthetize->Expose Stim_Pre Stimulate Preganglionic Nerve Expose->Stim_Pre Record_Contraction Record Nictitating Membrane Contraction Stim_Pre->Record_Contraction Inject_SGTX Inject SGTX to SCG Inject_SGTX->Stim_Pre Compare Compare Effects Record_Contraction->Compare Stim_Post Stimulate Postganglionic Nerve Stim_Post->Record_Contraction Admin_Agonist Administer Adrenergic Agonist Admin_Agonist->Record_Contraction

Isolated Guinea Pig Ileum Preparation

This preparation is widely used to study the effects of drugs on intestinal smooth muscle, which contains a network of intrinsic neurons with nicotinic receptors.

Methodology:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath containing Tyrode's solution at 37°C, bubbled with air or 95% O₂ / 5% CO₂.

  • Recording: The longitudinal contractions of the ileum are recorded using an isotonic transducer.

  • Agonist-Induced Contractions: Dose-response curves are generated for nicotinic agonists such as nicotine or dimethylphenylpiperazinium (DMPP), which cause contraction by stimulating the intrinsic cholinergic neurons.

  • Antagonist Application: The preparation is incubated with this compound for a defined period, and the agonist dose-response curves are re-determined.

  • Analysis: A parallel rightward shift in the agonist dose-response curve in the presence of SGTX, without a reduction in the maximum response, is indicative of competitive antagonism.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor, a ligand-gated ion channel. In autonomic ganglia, acetylcholine released from preganglionic neurons normally binds to postsynaptic nAChRs, causing a conformational change that opens the ion channel. This allows for the influx of sodium and calcium ions, leading to depolarization of the postganglionic neuron and propagation of the nerve impulse. This compound, by binding to the same site as acetylcholine without activating the receptor, prevents this channel opening and subsequent neuronal excitation.

G cluster_normal Normal Transmission cluster_sgtx With this compound ACh Acetylcholine nAChR_unbound nAChR (Closed) ACh->nAChR_unbound Binds nAChR_bound nAChR (Open) nAChR_unbound->nAChR_bound Opens nAChR_blocked nAChR (Blocked) nAChR_unbound->nAChR_blocked Binds Depolarization Depolarization nAChR_bound->Depolarization Ion Influx SGTX This compound SGTX->nAChR_unbound Competes with ACh No_Depolarization No Depolarization nAChR_blocked->No_Depolarization No Ion Influx

Conclusion

The experimental evidence strongly supports the characterization of this compound as a highly selective antagonist of ganglionic nicotinic acetylcholine receptors. Its ability to discriminate between ganglionic and neuromuscular nAChRs, coupled with its high potency, makes it an invaluable pharmacological tool for researchers studying the autonomic nervous system. For drug development professionals, the specificity of SGTX provides a template for the design of novel therapeutics targeting ganglionic transmission with potentially fewer side effects than non-selective agents. Further studies involving a broader range of cloned nAChR subtypes would be beneficial to fully elucidate the molecular basis of this compound's remarkable selectivity.

References

A Comparative Guide to Nicotinic Antagonists: Surugatoxin vs. Hexamethonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two notable nicotinic acetylcholine receptor (nAChR) antagonists: Surugatoxin and Hexamethonium. Both compounds have been instrumental as pharmacological tools for studying the autonomic nervous system. This document outlines their mechanisms of action, potency, selectivity, and physiological effects, supported by experimental data.

Introduction to this compound and Hexamethonium

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their antagonists are invaluable for dissecting cholinergic pathways and have potential therapeutic applications.

This compound (SGTX) is a marine neurotoxin originally isolated from the Japanese ivory mollusk, Babylonia japonica.[2] It is a potent and specific ganglionic blocker of nAChRs.[2][3]

Hexamethonium is a synthetic bis-quaternary ammonium compound and was one of the first effective drugs for treating hypertension.[4] It acts as a non-depolarizing ganglionic blocker, antagonizing neuronal nAChRs in autonomic ganglia.[4][5] Due to its non-specificity and resulting side effects, its clinical use has been discontinued, but it remains a widely used research tool.[4]

Mechanism of Action

This compound and Hexamethonium inhibit nAChR function through distinct mechanisms.

This compound acts as a competitive antagonist . It reversibly binds to the nicotinic receptor, likely at or near the acetylcholine binding site, thereby preventing the endogenous agonist from activating the channel.[2][6] Studies on rat parasympathetic ganglion cells have shown that the blocking action of this compound at low concentrations is largely independent of membrane potential.[6]

Hexamethonium , in contrast, functions primarily as a non-competitive, open-channel blocker .[4] It does not bind to the acetylcholine recognition site but rather enters and physically occludes the ion channel pore once it has been opened by an agonist.[4][6] This blockade is voltage-dependent, with its efficacy increasing as the cell membrane becomes more hyperpolarized.[6][7]

cluster_0 Normal nAChR Activation cluster_1 Antagonism by this compound (Competitive) cluster_2 Antagonism by Hexamethonium (Open-Channel Block) ACh Acetylcholine nAChR_closed nAChR (Closed) ACh->nAChR_closed Binds nAChR_open nAChR (Open) Ion Influx (Na+, Ca2+) nAChR_closed->nAChR_open Activates Depolarization Depolarization nAChR_open:p->Depolarization Leads to SGTX This compound nAChR_c_closed nAChR (Closed) SGTX->nAChR_c_closed Binds & Blocks Binding Site No_Activation No Ion Influx nAChR_c_closed->No_Activation Prevents Activation ACh_c Acetylcholine ACh_c->nAChR_c_closed Binding Prevented Hex Hexamethonium nAChR_h_open nAChR (Open) Hex->nAChR_h_open Enters & Plugs Open Pore nAChR_h_blocked nAChR (Blocked) nAChR_h_open->nAChR_h_blocked No_Influx No Ion Influx nAChR_h_blocked->No_Influx Blocks Ion Flow ACh_h Acetylcholine nAChR_h_closed nAChR (Closed) ACh_h->nAChR_h_closed Binds nAChR_h_closed->nAChR_h_open Activates

Caption: Mechanisms of nAChR antagonism. (Max Width: 760px)

Comparative Analysis of Potency and Selectivity

This compound is a considerably more potent antagonist of ganglionic nAChRs than Hexamethonium.[2] While extensive quantitative data for this compound across various nAChR subtypes is limited in publicly available literature, studies on neothis compound, a related and more potent compound, provide insights into its high affinity.[8] Hexamethonium has been more broadly characterized against different receptor subtypes.

AntagonistReceptor SubtypePotency (IC₅₀)Species/SystemReference
This compound Ganglionic nAChRsQualitatively 50-100x more potent than Hexamethonium-[2]
Nicotinic responseAntagonism observed at 12.3 nM - 1.23 µMGuinea-pig ileum[3]
Hexamethonium (-)-[³H]Nicotine Binding> 50 µMHuman Brain Membranes[9]
α3β4 nAChR~1-10 µM (Qualitative from graph)Rat Paratracheal Ganglion[10]
α4β2 nAChR~300 µM (Qualitative from graph)Human, expressed in oocytes[11]

Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency.

Receptor Subtype Selectivity:

  • Neuronal vs. Muscle: Both this compound and Hexamethonium demonstrate selectivity for neuronal (ganglionic) nAChRs over muscle-type nAChRs found at the neuromuscular junction.[3][4] this compound, at concentrations up to 12.3 µM, did not affect the indirectly or directly stimulated responses of the rat phrenic nerve-diaphragm preparation.[3]

  • Neuronal Subtypes: Hexamethonium shows some selectivity among neuronal nAChR subtypes, generally being more potent at α3-containing receptors typical of autonomic ganglia.[10][11]

  • Muscarinic Receptors: Hexamethonium is generally considered not to affect muscarinic acetylcholine receptors (mAChRs).[4] However, some evidence suggests it can act as a weak antagonist at cardiac M2 muscarinic receptors.

Pharmacological Effects

The differing mechanisms and potencies of this compound and Hexamethonium result in distinct pharmacological profiles.

FeatureThis compoundHexamethonium
Primary Effect Ganglionic BlockadeGanglionic Blockade
Cardiovascular Produces a prolonged fall in blood pressure (hypotension).[3]Causes vasodilation and hypotension; its former clinical use.[4]
Autonomic Mydriasis (pupil dilation) and relaxation of the nictitating membrane in cats.[2]Induces both sympatholytic (e.g., orthostatic hypotension) and parasympatholytic (e.g., constipation, urinary retention, dry mouth) effects due to non-specific blockade.[5]
Central Nervous System Causes depression of spontaneous movement and disturbances in gait in mice.[2]Does not cross the blood-brain barrier and thus has limited central effects.
Potency High; effective at nmol/kg doses in vivo.[3]Lower; requires higher concentrations for effect.

Experimental Protocols

The characterization of these antagonists relies on established methodologies in pharmacology.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an antagonist.

Objective: To measure the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from its receptor.

Methodology:

  • Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from tissue homogenates or cultured cells.[12]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]nicotine or [¹²⁵I]-epibatidine).[9][12]

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled antagonist (the "competitor").

  • Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters.[13]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[12]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the effect of an antagonist on the ion channel activity of the nAChR.

Objective: To determine the concentration of an antagonist required to inhibit 50% of the agonist-induced current (IC₅₀) through a specific nAChR subtype.

Methodology:

  • Expression System: Xenopus laevis oocytes are injected with cRNA encoding the specific nAChR subunits to be studied. The oocytes then express functional receptors on their surface membrane.

  • Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a buffer solution.[10]

  • Agonist Application: A specific concentration of an agonist (e.g., acetylcholine) is applied to the oocyte, which activates the nAChRs and elicits an inward ionic current.

  • Antagonist Application: The antagonist is pre-incubated with the oocyte for a set period before co-application with the agonist.[14]

  • Measurement: The peak amplitude of the agonist-induced current is measured in the absence and presence of various concentrations of the antagonist.

  • Analysis: The percentage of inhibition is calculated for each antagonist concentration, and the data are plotted to generate a concentration-response curve from which the IC₅₀ value is determined.[10][14]

cluster_workflow Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) start Start rna_injection Inject nAChR Subunit cRNA into Xenopus Oocyte start->rna_injection expression Incubate Oocyte (2-7 days for receptor expression) rna_injection->expression setup Place Oocyte in TEVC Chamber & Impale with Electrodes expression->setup control_app Apply Agonist (e.g., ACh) Record Control Current (I_control) setup->control_app washout1 Washout control_app->washout1 antagonist_app Pre-incubate with Antagonist (e.g., SGTX or Hexamethonium) washout1->antagonist_app co_app Co-apply Agonist + Antagonist Record Inhibited Current (I_inhibited) antagonist_app->co_app washout2 Washout co_app->washout2 repeat_exp Repeat with Different Antagonist Concentrations washout2->repeat_exp analysis Data Analysis: Calculate % Inhibition Plot Dose-Response Curve Determine IC50 repeat_exp->analysis end End analysis->end

Caption: Workflow for a TEVC experiment. (Max Width: 760px)

Conclusion

This compound and Hexamethonium are both valuable antagonists for the study of nicotinic acetylcholine receptors, particularly in the autonomic ganglia. They are distinguished primarily by their mechanism of action and potency.

  • This compound is a highly potent, competitive antagonist , making it a precise tool for probing the agonist binding site of ganglionic nAChRs.

  • Hexamethonium is a less potent, non-competitive open-channel blocker whose voltage-dependent action has provided key insights into the biophysics of nAChR ion permeation.

The choice between these two antagonists in a research setting will depend on the specific experimental question being addressed, whether it relates to competitive binding dynamics or the mechanics of ion channel function.

References

A Comparative Guide to the Ganglionic Blocking Effects of Surugatoxin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ganglionic blocking properties of Surugatoxin (SGTX) and its alternatives, including Neothis compound, Hexamethonium, Mecamylamine, and Trimethaphan. The information is intended to support research and development efforts in neuroscience and pharmacology by offering a detailed overview of their mechanisms of action, potency, and the experimental protocols used for their evaluation.

Comparative Analysis of Potency

The following table summarizes the available quantitative data on the potency of this compound and its alternatives in blocking ganglionic nicotinic acetylcholine receptors (nAChRs). It is important to note that the experimental conditions under which these values were obtained may vary, affecting direct comparability.

CompoundPotency (IC₅₀/Kᵈ)Experimental ModelReference(s)
This compound (SGTX) Kᵈ: 58 nM and 76 nMCarbachol-induced depolarization in isolated rat superior cervical ganglion[1]
Hexamethonium IC₅₀: 9.5 µMNicotine-induced currents in cultured rat superior cervical ganglion neurons[2]
Mecamylamine IC₅₀: 1.2 µMNicotine-induced currents in cultured rat superior cervical ganglion neurons[2]
Mecamylamine IC₅₀: 0.34 µMNicotine-induced inward currents in rat isolated chromaffin cells[3]
Neothis compound IC₅₀: 83 nMInhibition of [³H]nicotine binding in rat forebrain[4]
Trimethaphan Not explicitly foundBlocks ganglionic autonomic neurotransmission[5]

Mechanism of Action and Signaling Pathway

This compound and its alternatives exert their ganglionic blocking effects by antagonizing nicotinic acetylcholine receptors (nAChRs) located on postganglionic neurons within autonomic ganglia. This blockade interrupts the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[6][7]

The primary mechanism involves the binding of these antagonists to the nAChR, preventing the endogenous neurotransmitter, acetylcholine (ACh), from activating the receptor's ion channel. The blockade of nAChRs prevents the influx of cations (primarily Na⁺ and Ca²⁺), thereby inhibiting depolarization of the postganglionic neuron and the subsequent propagation of the action potential.[8]

The following diagram illustrates the signaling pathway at the ganglionic synapse and the point of intervention for these blocking agents.

nAChR_Signaling_Pathway cluster_postganglionic Postganglionic Membrane preganglionic Preganglionic Neuron synapse Synaptic Cleft preganglionic->synapse Action Potential postganglionic Postganglionic Neuron nAChR Nicotinic ACh Receptor (nAChR) synapse->nAChR ACh binds ach_vesicle ACh Vesicle ach_vesicle->synapse Release ach ACh ion_channel Ion Channel (Open) nAChR->ion_channel Conformational Change ion_influx Na⁺, Ca²⁺ Influx depolarization Depolarization ion_influx->depolarization Leads to action_potential Action Potential Propagation depolarization->action_potential Initiates blocker This compound & Alternatives blocker->nAChR Blocks

Figure 1. Nicotinic Acetylcholine Receptor Signaling Pathway and Blockade.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound and its alternatives.

Isolated Superior Cervical Ganglion Preparation and Electrophysiological Recording

This in vitro method allows for the direct measurement of the effects of antagonists on ganglionic transmission.

Protocol:

  • Tissue Preparation:

    • Euthanize a rat according to approved institutional animal care and use committee protocols.

    • Dissect and isolate the superior cervical ganglia (SCG).

    • Transfer the ganglia to a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF) at a constant temperature (e.g., 32-34°C). The aCSF composition is typically (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[9][10]

  • Electrophysiological Recording (Whole-Cell Voltage-Clamp):

    • Visually identify individual neurons in the ganglion using a microscope with differential interference contrast optics.

    • Using a glass micropipette filled with an appropriate internal solution, establish a high-resistance (GΩ) seal with the membrane of a neuron ("cell-attached" mode).

    • Apply brief suction to rupture the membrane patch, achieving the "whole-cell" configuration. This allows for control of the membrane potential and recording of transmembrane currents.[9][10]

    • Hold the neuron at a negative membrane potential (e.g., -70 mV) to record inward currents.

  • Drug Application and Data Acquisition:

    • Apply a nicotinic agonist (e.g., acetylcholine or nicotine) to the bath to evoke inward currents through the nAChRs.

    • After establishing a stable baseline response, co-apply the antagonist (e.g., this compound, Hexamethonium, Mecamylamine) at various concentrations with the agonist.

    • Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

    • Analyze the reduction in the agonist-evoked current amplitude to determine the inhibitory concentration (IC₅₀) of the antagonist.

The following diagram outlines the general workflow for this experimental protocol.

Electrophysiology_Workflow start Start dissect Isolate Superior Cervical Ganglion start->dissect prepare Prepare for Recording (aCSF Perfusion) dissect->prepare patch Establish Whole-Cell Patch Clamp prepare->patch agonist Apply Nicotinic Agonist (e.g., ACh, Nicotine) patch->agonist record_base Record Baseline Inward Current agonist->record_base antagonist Co-apply Antagonist (e.g., this compound) record_base->antagonist record_test Record Inhibited Inward Current antagonist->record_test analyze Analyze Data (Determine IC₅₀) record_test->analyze end End analyze->end

Figure 2. Experimental Workflow for Electrophysiological Recording.
Isolated Guinea Pig Ileum Preparation

This classic pharmacological preparation is used to assess the functional antagonism of nicotinic receptor-mediated muscle contraction.

Protocol:

  • Tissue Preparation:

    • Euthanize a guinea pig according to approved protocols.

    • Isolate a segment of the ileum and place it in a temperature-controlled organ bath containing Krebs-Henseleit solution, continuously bubbled with 95% O₂ and 5% CO₂.

    • Attach one end of the ileum segment to a fixed point and the other to an isometric force transducer to record contractions.

  • Drug Application and Response Measurement:

    • Allow the tissue to equilibrate under a slight resting tension.

    • Induce contractions by adding a nicotinic agonist (e.g., nicotine or DMPP) to the organ bath.[11]

    • After washing out the agonist and allowing the tissue to return to baseline, incubate the preparation with the antagonist (e.g., this compound) for a set period.

    • Re-introduce the agonist in the presence of the antagonist and record the contractile response.

    • Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist to determine the nature and potency of the antagonism (e.g., by calculating the pA₂ value).[4]

Concluding Remarks

The reproducibility of the ganglionic blocking effects of this compound and its alternatives is well-documented across various experimental models. This compound and its analog, Neothis compound, demonstrate high potency as nAChR antagonists. While classical blockers like Hexamethonium and Mecamylamine are less potent, they have been instrumental in elucidating the physiological roles of autonomic ganglia. The choice of antagonist for research purposes will depend on the desired potency, selectivity, and experimental model. The detailed protocols provided in this guide offer a foundation for the consistent and reproducible investigation of these and other potential ganglionic blocking agents.

References

Comparative Pharmacology of Surugatoxin and Other Marine Neurotoxins Targeting Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of Surugatoxin and other prominent marine neurotoxins that act on nicotinic acetylcholine receptors (nAChRs). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug discovery.

Introduction

Marine organisms are a rich source of neurotoxins, many of which exhibit high affinity and selectivity for specific subtypes of ion channels and receptors. Among these, toxins targeting the nicotinic acetylcholine receptors (nAChRs) are of particular interest due to their potential as pharmacological tools and as lead compounds for drug development. This compound (SGTX), a venomous compound isolated from the Japanese ivory mollusk Babylonia japonica, is a potent antagonist of ganglionic nAChRs.[1] This guide compares the pharmacological profile of this compound with other marine neurotoxins, including the structurally related Neothis compound (NSTX), α-conotoxins from cone snails, and pinnatoxins from dinoflagellates.

Comparative Quantitative Data

The following table summarizes the binding affinities (K_i_) and inhibitory concentrations (IC_50_) of various marine neurotoxins for different nAChR subtypes. This data allows for a direct comparison of the potency and selectivity of these compounds.

ToxinClassTarget nAChR Subtype(s)K_d_ (nM)IC_50_ (nM)K_i_ (nM)Source Organism
This compound (SGTX) AlkaloidGanglionic nAChRs (rat)58 - 76--Babylonia japonica (mollusk)[1]
Neothis compound (NSTX) Alkaloid[³H]nicotine binding sites (rat forebrain)-69 ± 6-Babylonia japonica (mollusk)[2]
[³H]nicotine binding sites (rat forebrain)-83 ± 9-Babylonia japonica (mollusk)
α-Conotoxin Vc1.1 Peptidehα3β2-232.5-Conus victoriae (cone snail)
hα9-160.4-Conus victoriae (cone snail)
hα6/α3β2β3-451.2-Conus victoriae (cone snail)
hα9α10-906.9-Conus victoriae (cone snail)
hα3β4-10,950-Conus victoriae (cone snail)
α-Conotoxin BuIA Peptiderα3β2--5.85Conus bullatus (cone snail)
rα3β4--40.8Conus bullatus (cone snail)
α-Conotoxin MII Peptiderα3β2--2.32Conus magus (cone snail)
α-Conotoxin LvIF Peptiderα3β2-8.9-Conus lividus (cone snail)
rα6/α3β2β3-14.4-Conus lividus (cone snail)
Pinnatoxin F Cyclic ImineMuscle-type (mouse)--0.8Vulcanodinium rugosum (dinoflagellate)
α7 (human)--2.2Vulcanodinium rugosum (dinoflagellate)
α4β2 (human)--13.0Vulcanodinium rugosum (dinoflagellate)
Pinnatoxin G Cyclic ImineMuscle-type (mouse)--1.1Vulcanodinium rugosum (dinoflagellate)
α7 (human)--3.1Vulcanodinium rugosum (dinoflagellate)
α4β2 (human)--19.0Vulcanodinium rugosum (dinoflagellate)
Anatoxin-a Alkaloidα4β2 (rat brain)--1.1Anabaena flos-aquae (cyanobacteria)
α7 (rat brain)--1,100Anabaena flos-aquae (cyanobacteria)
α4β2 (M10 cells)-48 (EC_50_)-Anabaena flos-aquae (cyanobacteria)[1]
α7 (Xenopus oocytes)-580 (EC_50_)-Anabaena flos-aquae (cyanobacteria)[1]

*K_d_ (Dissociation Constant), IC_50_ (Half-maximal Inhibitory Concentration), K_i_ (Inhibition Constant), EC_50_ (Half-maximal Effective Concentration). h denotes human receptor subtypes, and r denotes rat receptor subtypes.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to study these neurotoxins, the following diagrams are provided in the DOT language for Graphviz.

nAChR_Antagonist_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) (Agonist) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to receptor SGTX This compound (SGTX) (Antagonist) SGTX->nAChR Competitively blocks binding site Ion_Influx Na+/Ca²⁺ Influx nAChR->Ion_Influx Opens ion channel block X Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Antagonistic action of this compound on nAChR signaling.

Experimental_Workflow_TEVC cluster_prep Preparation cluster_recording Two-Electrode Voltage Clamp (TEVC) Recording cluster_analysis Data Analysis Oocyte_Prep Harvest & Prepare Xenopus laevis Oocytes cRNA_Injection Inject nAChR Subunit cRNA Oocyte_Prep->cRNA_Injection Incubation Incubate for Receptor Expression (2-7 days) cRNA_Injection->Incubation Mount_Oocyte Mount Oocyte in Recording Chamber Incubation->Mount_Oocyte Impale_Electrodes Impale with Voltage & Current Electrodes Mount_Oocyte->Impale_Electrodes Voltage_Clamp Clamp Membrane Potential (e.g., -70mV) Impale_Electrodes->Voltage_Clamp Agonist_Application Apply ACh (EC₅₀ concentration) Voltage_Clamp->Agonist_Application Record_Current Record Baseline Inward Current Agonist_Application->Record_Current Antagonist_Incubation Incubate with Toxin (e.g., this compound) Record_Current->Antagonist_Incubation Agonist_Coapplication Co-apply ACh + Toxin Antagonist_Incubation->Agonist_Coapplication Record_Inhibited_Current Record Inhibited Current Agonist_Coapplication->Record_Inhibited_Current Calculate_Inhibition Calculate % Inhibition Record_Inhibited_Current->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response Calculate_IC50 Calculate IC₅₀ Value Dose_Response->Calculate_IC50

Caption: Workflow for characterizing a nAChR antagonist using TEVC.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (K_i_) of a test compound (e.g., this compound) for a specific nAChR subtype.

a. Receptor Preparation:

  • Homogenize tissue known to express the target nAChR subtype (e.g., rat cerebral cortex for α4β2 nAChRs) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

b. Binding Assay:

  • In a 96-well plate, add the following components in order:

    • Assay buffer

    • A fixed concentration of a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]epibatidine or [³H]cytisine).

    • A range of concentrations of the unlabeled test compound (the "competitor").

    • The prepared membrane homogenate.

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-radioactive ligand (e.g., nicotine).

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

c. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

  • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to functionally characterize the effect of a neurotoxin on nAChRs expressed in Xenopus laevis oocytes.

a. Oocyte Preparation and Receptor Expression:

  • Surgically remove oocytes from a female Xenopus laevis frog.

  • Treat the oocytes with collagenase to defolliculate them (remove the surrounding follicular cell layer).

  • Inject the oocytes with cRNA encoding the specific α and β subunits of the nAChR subtype of interest.

  • Incubate the injected oocytes in a suitable medium (e.g., Barth's solution) at 16-18°C for 2-7 days to allow for receptor expression on the oocyte membrane.

b. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

  • Impale the oocyte with two glass microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

  • Clamp the membrane potential of the oocyte at a holding potential, typically between -60 mV and -80 mV.

  • Establish a baseline response by applying a known concentration of acetylcholine (ACh), usually the EC_50_ concentration for the expressed receptor subtype, and record the resulting inward current.

  • Wash out the ACh and allow the receptor to recover.

  • Pre-incubate the oocyte with the test neurotoxin (e.g., this compound) for a defined period (e.g., 2-5 minutes).

  • Co-apply the same concentration of ACh in the presence of the neurotoxin and record the inhibited current.

  • To determine the IC_50_ of the toxin, repeat steps 4-7 with a range of toxin concentrations.

c. Data Analysis:

  • Measure the peak amplitude of the inward current in the absence and presence of the neurotoxin.

  • Calculate the percentage of inhibition for each concentration of the toxin.

  • Plot the percentage of inhibition against the logarithm of the toxin concentration.

  • Fit the data to a dose-response curve to determine the IC_50_ value of the neurotoxin.

Conclusion

This compound and its analogs, along with other marine neurotoxins like α-conotoxins and pinnatoxins, represent a diverse arsenal of pharmacological agents that target nAChRs with varying degrees of potency and selectivity. While this compound is a potent ganglionic nAChR antagonist, the α-conotoxins, in particular, exhibit remarkable subtype selectivity, making them invaluable tools for dissecting the physiological roles of different nAChR subtypes. The pinnatoxins also demonstrate potent antagonism at both muscle and neuronal nAChRs. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and characterization of these and other novel marine neurotoxins, which hold significant promise for advancing our understanding of the nervous system and for the development of new therapeutic agents.

References

Validating Surugatoxin for α3β4 Nicotinic Acetylcholine Receptor Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a selective antagonist is critical for investigating the physiological and pathological roles of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype. This guide provides a comprehensive comparison of Surugatoxin (SGTX) and its alternatives, offering experimental data and detailed protocols to aid in the validation of these tools for α3β4 nAChR research.

This compound, a marine neurotoxin isolated from the Japanese ivory mollusk (Babylonia japonica), has long been characterized as a potent ganglionic blocker, suggesting an antagonist action at nAChRs.[1] Its structurally related and more potent analogue, Neothis compound (NSTX), has also been identified as a selective antagonist of ganglionic nicotinic receptors.[2][3] While these natural products have historical significance, a range of synthetic and other natural compounds now offer varying profiles of potency and selectivity for the α3β4 nAChR. This guide will objectively compare this compound and its analogues with other available tools.

Comparative Analysis of α3β4 nAChR Antagonists

The following tables summarize the quantitative data for this compound (represented by its more potent analogue, Neothis compound) and other selective antagonists for the α3β4 nAChR. The data is compiled from radioligand binding assays and functional inhibition studies.

Table 1: Binding Affinity (Ki) of Antagonists for nAChR Subtypes

Compoundα3β4 Ki (nM)α4β2 Ki (nM)α7 Ki (nM)Selectivity (α4β2/α3β4)Selectivity (α7/α3β4)
Neothis compoundNot availableNot availableNot availableNot availableNot available
AT-10012.4476221~198~92

Table 2: Functional Inhibition (IC50) of Antagonists at nAChR Subtypes

Compoundα3β4 IC50 (nM)α4β2 IC50 (nM)α7 IC50 (nM)
Neothis compound69 (for [3H]nicotine binding inhibition in rat forebrain)[2]Not availableNot available
TP-2212-592.3>2300>2300

Note: The IC50 value for Neothis compound is from a binding assay using native tissue, which contains a mix of nAChR subtypes, though it is indicative of its potent antagonist activity. The data for TP-2212-59, an α-conotoxin, demonstrates high potency and selectivity for the α3β4 subtype in a functional assay.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental validation process, the following diagrams illustrate a key signaling pathway involving the α3β4 nAChR and a typical experimental workflow for characterizing a novel antagonist.

G Simplified Signaling Pathway of α3β4 nAChR cluster_0 Presynaptic Terminal cluster_1 Antagonist Action ACh Acetylcholine nAChR α3β4 nAChR ACh->nAChR binds Ca_influx Ca²⁺ Influx nAChR->Ca_influx activates NT_release Neurotransmitter Release Ca_influx->NT_release triggers SGTX This compound SGTX->nAChR blocks

α3β4 nAChR signaling pathway and antagonist action.

G Experimental Workflow for α3β4 Antagonist Validation cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling A Radioligand Binding Assay (Determine Ki) H Compare Ki and IC50 values across nAChR subtypes A->H B Competition Binding with [³H]Epibatidine B->A C Membrane Preparation from Cells Expressing nAChR Subtypes (α3β4, α4β2, α7, etc.) C->B D Two-Electrode Voltage Clamp (Xenopus Oocytes) F Measure Inhibition of ACh-induced Currents (IC50) D->F E Calcium Flux Assay (FLIPR) G Measure Inhibition of Agonist-induced Ca²⁺ influx (IC50) E->G F->H G->H I Determine Selectivity Ratios H->I

Workflow for validating a novel α3β4 nAChR antagonist.

Detailed Experimental Protocols

For researchers aiming to validate this compound or other compounds, the following are detailed methodologies for key experiments.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the α3β4 nAChR.

a. Membrane Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the human α3 and β4 nAChR subunits are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is resuspended in assay buffer and the protein concentration is determined using a standard method like the Bradford assay.

b. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add a constant concentration of a radioligand with high affinity for the α3β4 nAChR, such as [³H]epibatidine.

  • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

c. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the ability of a compound to inhibit the ion channel function of the α3β4 nAChR.

a. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically removed from a female Xenopus laevis frog.

  • The oocytes are defolliculated by treatment with collagenase.

  • A mixture of cRNAs encoding the human α3 and β4 nAChR subunits is injected into the cytoplasm of each oocyte.

  • The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.

b. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

  • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • The oocyte is voltage-clamped at a holding potential of -70 mV.

  • A control response is elicited by applying a brief pulse of acetylcholine (ACh), the native agonist.

  • The oocyte is then pre-incubated with the test compound (e.g., this compound) for a set period.

  • ACh is co-applied with the test compound, and the resulting current is recorded.

c. Data Analysis:

  • The peak current amplitude in the presence of the test compound is compared to the control current amplitude.

  • A concentration-response curve is generated by testing a range of concentrations of the test compound.

  • The IC50 value, representing the concentration of the antagonist that inhibits 50% of the ACh-induced current, is determined by fitting the data to a sigmoidal dose-response equation.

Calcium Flux Assay

This high-throughput functional assay measures changes in intracellular calcium concentration upon nAChR activation and its inhibition by an antagonist.

a. Cell Preparation:

  • HEK-293 cells stably expressing the human α3β4 nAChR are plated in a 96- or 384-well black-walled, clear-bottom microplate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transporter inhibitor (to prevent dye extrusion) for approximately 1 hour at 37°C.

b. Assay Procedure:

  • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • A baseline fluorescence reading is taken.

  • The test compound (e.g., this compound) is added to the wells at various concentrations and incubated for a specific period.

  • An agonist (e.g., nicotine or ACh) is then added to stimulate the α3β4 nAChRs.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

c. Data Analysis:

  • The peak fluorescence response is measured for each well.

  • The data are normalized to the response of the agonist alone (100%) and a no-agonist control (0%).

  • A concentration-response curve for the antagonist is generated, and the IC50 value is calculated.

Conclusion

While this compound has historical importance as a ganglionic nAChR blocker, its utility in modern α3β4 subtype-specific research is limited by the lack of comprehensive and quantitative selectivity data. Newer compounds, such as AT-1001 and various α-conotoxins, have been more thoroughly characterized and demonstrate high potency and selectivity for the α3β4 nAChR. For researchers seeking a well-validated and selective tool for α3β4 nAChR research, these newer alternatives are likely to provide more reliable and interpretable results. The experimental protocols provided in this guide offer a framework for the in-house validation of any chosen antagonist, ensuring its suitability for specific research applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Surugatoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the proper handling and disposal of Surugatoxin (SGTX). Adherence to these procedures is mandatory to ensure the safety of all researchers, prevent environmental contamination, and maintain regulatory compliance. This compound, a potent marine neurotoxin, requires meticulous handling and disposal protocols due to its acute toxicity.

I. Core Safety Principles

All personnel handling this compound must be thoroughly trained on its hazards and the procedures outlined in this document. Work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and safety goggles, must be worn at all times.

II. Chemical Inactivation: The Primary Disposal Method

Due to its low molecular weight, standard autoclaving (steam sterilization) is not a reliable method for the inactivation of this compound and should not be used.[1][2] The primary and mandatory method for this compound disposal is through chemical inactivation. This process renders the toxin non-functional and safe for subsequent disposal.

The recommended inactivation solution is a freshly prepared alkaline bleach solution. The combination of sodium hypochlorite (NaOCl) as a strong oxidizing agent and sodium hydroxide (NaOH) to maintain an alkaline pH ensures the effective degradation of the toxin.

Inactivation Solution Preparation:

ComponentConcentration for Liquid WasteConcentration for Surface Decontamination
Sodium Hypochlorite (NaOCl)>=2.5%>=1.0%
Sodium Hydroxide (NaOH)>=0.25 N>=0.1 N
Required Contact Time >=4 hours >=30 minutes

Note: Commercial bleach solutions typically contain 3-6% sodium hypochlorite. Always verify the concentration of your bleach source and dilute accordingly to achieve the target concentration. Prepare solutions fresh daily.

III. Detailed Disposal Protocols

The following step-by-step procedures must be strictly followed for all materials contaminated with this compound.

Experimental Protocol: Liquid Waste Disposal

This protocol applies to all aqueous solutions containing this compound, including stock solutions, experimental buffers, and rinsates from contaminated glassware.

  • Segregation and Collection:

    • Collect all liquid this compound waste in a dedicated, chemically resistant container (e.g., high-density polyethylene - HDPE) that can be securely sealed.

    • The container must be clearly labeled as "Hazardous Waste: this compound" and display appropriate hazard symbols.

  • Inactivation Procedure:

    • Working within a chemical fume hood, slowly add the inactivation solution (>=2.5% NaOCl / >=0.25 N NaOH) to the waste container.

    • A general guideline is to add a volume of inactivation solution equal to the volume of the liquid waste to ensure the target concentration is met.

    • Gently swirl the container to mix the contents. Do not seal tightly immediately to allow for any potential off-gassing.

    • Allow the mixture to stand for a minimum of 4 hours to ensure complete inactivation of the toxin.

  • Final Disposal:

    • After the 4-hour inactivation period, the neutralized solution can be disposed of in accordance with your institution's hazardous waste procedures. This typically involves collection by the Environmental Health & Safety (EHS) department.

    • NEVER pour inactivated or untreated this compound waste down the drain.

Experimental Protocol: Solid Waste Disposal

This protocol applies to all solid materials that have come into contact with this compound, including contaminated gloves, pipette tips, absorbent paper, and culture plates.

  • Collection:

    • Place all contaminated solid waste into a designated, leak-proof hazardous waste bag (biohazard bag).

    • This bag should be kept in a secondary container with a lid during waste generation.

  • Inactivation:

    • Carefully add the inactivation solution (>=2.5% NaOCl / >=0.25 N NaOH) to the solid waste, ensuring all materials are thoroughly wetted.

    • Allow a contact time of at least 4 hours.

  • Final Disposal:

    • After inactivation, securely seal the hazardous waste bag.

    • Place the sealed bag in a designated hazardous waste container for collection by your institution's EHS department.

Experimental Protocol: Spill Cleanup

In the event of a this compound spill, immediate and proper cleanup is critical to prevent exposure and further contamination.

  • Secure the Area:

    • Alert others in the vicinity and restrict access to the spill area.

    • Ensure proper PPE is worn before beginning cleanup.

  • Containment and Absorption:

    • For liquid spills, cover the area with absorbent pads or materials, working from the outside in.

    • For solid spills, gently cover with a damp paper towel to avoid generating aerosols.

  • Inactivation:

    • Carefully apply the surface decontamination solution (>=1.0% NaOCl / >=0.1 N NaOH) to the contained spill.

    • Allow a contact time of at least 30 minutes.

  • Cleanup and Disposal:

    • Collect all cleanup materials (absorbent pads, paper towels, etc.) and place them in a hazardous waste bag.

    • Wipe the spill area again with the inactivation solution, followed by a final rinse with 70% ethanol or water.

    • Dispose of all cleanup materials as solid hazardous waste according to the protocol above.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

IV. Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for this compound disposal and a conceptual representation of its mode of action, which underscores the importance of proper handling.

Surugatoxin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal liquid_waste Liquid Waste (Solutions, Rinsates) inactivate_liquid Add >=2.5% NaOCl + >=0.25N NaOH (Contact Time >= 4 hrs) liquid_waste->inactivate_liquid Collect in Hazardous Waste Bottle solid_waste Solid Waste (Gloves, Pipettes, etc.) inactivate_solid Soak in >=2.5% NaOCl + >=0.25N NaOH (Contact Time >= 4 hrs) solid_waste->inactivate_solid Collect in Hazardous Waste Bag sharps_waste Contaminated Sharps (Needles, etc.) sharps_container Place in Approved Sharps Container sharps_waste->sharps_container ehs_collection Dispose via EHS Hazardous Waste inactivate_liquid->ehs_collection inactivate_solid->ehs_collection sharps_container->ehs_collection For EHS Pickup Surugatoxin_Signaling_Pathway SGTX This compound (SGTX) nAChR Nicotinic Acetylcholine Receptors (nAChRs) in Ganglia SGTX->nAChR Antagonist: Competitively Blocks Synaptic_Transmission Normal Synaptic Transmission nAChR->Synaptic_Transmission Leads to Blocked_Transmission Blocked Synaptic Transmission nAChR->Blocked_Transmission Inhibition Leads to ACh Acetylcholine (ACh) ACh->nAChR Binds and Activates

References

Safeguarding the Laboratory: A Comprehensive Guide to Handling Surugatoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Surugatoxin, a potent neurotoxin. Adherence to these protocols is critical for ensuring personnel safety, preventing environmental contamination, and maintaining a secure laboratory environment. The following procedural guidance is based on established best practices for managing highly toxic substances.

Hazard Assessment and Toxin Characteristics

This compound is a neurotoxin that functions as a ganglionic blocker of nicotinic acetylcholine receptors.[1] It is a colorless, crystalline substance with low solubility in water and organic solvents.[1] Due to its high potency, all contact should be avoided.

Toxicological Data Summary:

CharacteristicValueSource
Molecular Formula C₂₅H₂₆BrN₅O₁₃[1]
Molecular Weight 684.4 g/mol [1]
Physical Form Colorless crystalline solid[1]
Solubility Very low in water and organic solvents[1]
Mechanism of Action Ganglionic blocker of nicotinic acetylcholine receptors[1]
Observed Effects in Animals (various doses and routes) Gait disturbances, suppression of spontaneous motility, mydriasis (pupil dilation), respiratory depression, tremor, hypotension.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent accidental exposure. The required level of PPE is determined by the specific handling procedure.

TaskRequired Personal Protective Equipment
Handling Solid (Lyophilized) Toxin Primary: - Full-face respirator with P100 (or N100) particulate filters.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-layered nitrile gloves (outer layer should be heavy-duty).- Chemical splash goggles.- Disposable shoe covers.
Handling Diluted Toxin Solutions Primary: - Standard laboratory coat.- Nitrile gloves.- Safety glasses with side shields or chemical splash goggles.
Decontamination and Waste Disposal Primary: - Chemical-resistant gown or apron over a lab coat.- Heavy-duty nitrile or butyl rubber gloves.- Chemical splash goggles and a face shield.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe handling of this compound.

Pre-Handling Preparations
  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II biological safety cabinet.

  • Assemble Materials: Before handling the toxin, ensure all necessary equipment, PPE, and decontamination and waste disposal materials are readily available.

  • Review Protocol: All personnel involved must thoroughly review and understand this handling protocol and the location of the emergency spill kit.

Handling Procedures
  • Weighing Solid Toxin:

    • Perform within a chemical fume hood.

    • Use a dedicated, calibrated microbalance.

    • Utilize anti-static weigh paper or a tared vial to prevent dispersal of the powder.

    • Carefully close the primary container immediately after dispensing.

  • Preparing Stock Solutions:

    • Add solvent to the vial containing the solid toxin slowly and carefully to avoid splashing.

    • Ensure the vial is securely capped before vortexing or sonicating to fully dissolve the toxin.

    • All solutions must be clearly labeled with the toxin name, concentration, date, and hazard symbols.

Post-Handling Procedures
  • Decontamination:

    • Wipe down all work surfaces and equipment with a freshly prepared 10% bleach solution (0.5% sodium hypochlorite), followed by a rinse with 70% ethanol and then deionized water.

    • Immerse all contaminated reusable glassware and tools in a 10% bleach solution for at least one hour before standard washing.

  • PPE Removal:

    • Remove PPE in the following order to minimize cross-contamination: outer gloves, shoe covers, gown/apron, face shield/goggles, respirator, inner gloves.

    • Dispose of all single-use PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.

Waste Disposal Plan

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

Waste TypeDisposal Procedure
Solid Waste - All contaminated solid waste (e.g., gloves, wipes, weigh paper, pipette tips) must be collected in a clearly labeled, leak-proof hazardous waste container lined with a biohazard bag.
Liquid Waste - Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. - Do not pour any this compound-containing solution down the drain.
Sharps - Dispose of all contaminated needles, syringes, and other sharps in a designated, puncture-resistant sharps container.

Emergency Procedures

In Case of Exposure:

Exposure RouteImmediate Action
Skin Contact - Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. - Remove any contaminated clothing. - Seek immediate medical attention.
Eye Contact - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention.
Inhalation - Move the individual to fresh air immediately. - If breathing is difficult or has stopped, provide artificial respiration if trained to do so. - Seek immediate medical attention.
Ingestion - Do not induce vomiting. - Rinse the mouth with water. - Seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Inform the laboratory supervisor and institutional safety officer.

  • Secure: Restrict access to the spill area.

  • Clean-up (if trained and equipped):

    • Don the appropriate PPE as outlined for decontamination.

    • Cover the spill with absorbent material.

    • Gently apply a 10% bleach solution to the absorbent material, working from the outside in.

    • Allow a contact time of at least 30 minutes.

    • Collect all contaminated materials in a hazardous waste container.

    • Decontaminate the area as described in the post-handling procedures.

Experimental Workflow Diagram

Surugatoxin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Work Area assemble_materials Assemble Materials & PPE prep_area->assemble_materials review_protocol Review Protocol assemble_materials->review_protocol weigh_solid Weigh Solid Toxin review_protocol->weigh_solid Begin Handling prepare_solution Prepare Stock Solution weigh_solid->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Experiment Complete collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid collect_sharps Collect Sharps experiment->collect_sharps remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Surugatoxin
Reactant of Route 2
Surugatoxin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。